molecular formula C26H46N7O26P5S B15548435 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Cat. No.: B15548435
M. Wt: 1059.6 g/mol
InChI Key: NFWZJXFBUKDGOX-HWCXJHOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an adenosine 5'-phosphate derivative that has the structure of coenzyme A dephosphorylated at C-3' and with a 5-triphospho-alpha-D-ribosyl substituent at C-2'. It is functionally related to a coenzyme A. It is a conjugate acid of a 2'-(5-triphosphoribosyl)-3'-dephospho-CoA(6-).
2'-(5-Triphosphoribosyl)-3'-dephospho-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C26H46N7O26P5S

Molecular Weight

1059.6 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C26H46N7O26P5S/c1-26(2,20(38)23(39)29-4-3-14(34)28-5-6-65)9-53-63(47,48)58-61(43,44)52-8-13-17(36)19(24(54-13)33-11-32-15-21(27)30-10-31-22(15)33)56-25-18(37)16(35)12(55-25)7-51-62(45,46)59-64(49,50)57-60(40,41)42/h10-13,16-20,24-25,35-38,65H,3-9H2,1-2H3,(H,28,34)(H,29,39)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H2,27,30,31)(H2,40,41,42)/t12-,13-,16-,17-,18-,19-,20+,24-,25-/m1/s1

InChI Key

NFWZJXFBUKDGOX-HWCXJHOSSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Molecular Architecture of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth examination of the molecular structure and biochemical context of 2'-(5-triphosphoribosyl)-3'-dephospho-Coenzyme A, a crucial biosynthetic precursor for a unique class of enzyme prosthetic groups. We will dissect its constituent components, illuminate the key chemical linkages that define its architecture, and place it within its metabolic pathway. This guide details the enzymatic synthesis of the molecule and its subsequent conversion into the functional prosthetic group found in enzymes such as malonate decarboxylase and citrate lyase. Methodologies for its in vitro synthesis and analysis are also presented to provide a practical framework for researchers in the field.

Introduction: A Novel Precursor in Coenzyme A Metabolism

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, central to fatty acid metabolism and the Krebs cycle. While the canonical structure of CoA is well-understood, several derivatives play specialized roles. Among these is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA , an adenosine 5'-phosphate derivative that serves as the direct precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[1][2] This prosthetic group is covalently attached to the acyl carrier protein (ACP) subunits of vital enzymes, including the malonate decarboxylase of Klebsiella pneumoniae and the citrate lyase found in various bacteria.[1][2][3]

The structure is notable for two key features that distinguish it from standard CoA: the absence of a phosphate group at the 3' position of the adenosine ribose and, most significantly, the addition of a triphosphoribosyl moiety at the 2' position.[4][5][6][7] Understanding this unique architecture is fundamental to elucidating the mechanism of enzyme modification and developing probes or inhibitors for these metabolic pathways.

Detailed Molecular Architecture

The structure of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA can be deconstructed into three primary domains: the 3'-dephospho-adenosine core, the pantetheine arm, and the defining 2'-triphosphoribosyl moiety.

  • 3'-Dephospho-Adenosine Core : This is the foundational scaffold of the molecule. It consists of an adenine base linked to a ribose sugar, which is in turn connected to a pyrophosphate bridge. Unlike canonical Coenzyme A, the hydroxyl group at the 3' position of this ribose is not phosphorylated.

  • Pantetheine Arm : Linked to the pyrophosphate bridge is the pantetheine arm, composed of pantoic acid and β-alanine, terminating in a reactive thiol group derived from cysteamine. This thiol group is the functional site for binding acyl groups in many metabolic reactions, though in this precursor molecule, it is unoccupied.

  • 2'-(5-triphosphoribosyl) Moiety : This is the most distinctive feature of the molecule. A second ribose molecule is attached to the 2' hydroxyl group of the adenosine ribose. This bond is a novel α(1''→2') glycosidic linkage .[1][3] This second ribose is further modified at its 5'' position with a terminal triphosphate group.

The complete chemical formula for this molecule is C₂₆H₄₆N₇O₂₆P₅S.[5]

G cluster_adenosine 3'-Dephospho-Adenosine Core cluster_pantetheine Pantetheine Arm cluster_ribosyl 2'-(5-triphosphoribosyl) Moiety Adenine Adenine Ribose1 Ribose (3'-OH) Adenine->Ribose1 N-glycosidic bond Pyrophosphate Pyrophosphate (α,β) Ribose1->Pyrophosphate 5'-Ester Bond Ribose2 Ribose Ribose1->Ribose2 α(1''→2') Glycosidic Bond Pantetheine Pantetheine Pyrophosphate->Pantetheine Thiol Thiol (-SH) Pantetheine->Thiol Triphosphate Triphosphate (γ,δ,ε) Ribose2->Triphosphate 5''-ester bond G cluster_substrates Substrates cluster_products Products & Holoenzyme ATP ATP Enzyme1 MdcB / CitG (Transferase) ATP->Enzyme1 dephosphoCoA 3'-Dephospho-CoA dephosphoCoA->Enzyme1 Precursor 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA Enzyme2 MdcG (Transferase) Precursor->Enzyme2 Adenine Adenine ApoACP Apo-Acyl Carrier Protein (Apo-ACP) ApoACP->Enzyme2 HoloACP Holo-ACP PPi Pyrophosphate (PPi) Enzyme1->Precursor Enzyme1->Adenine Enzyme2->HoloACP Enzyme2->PPi

Caption: Biosynthetic pathway for Holo-Acyl Carrier Protein formation.

Physicochemical Properties and Identification

The identity of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA has been confirmed through mass spectrometry and enzymatic analysis. [1]Its purification and identification typically involve reversed-phase high-performance liquid chromatography (HPLC). [3]

Property Value Source
Molecular Formula C₂₆H₄₆N₇O₂₆P₅S [5]
Molecular Weight 1059.6 g/mol [5][7]
ChEBI ID CHEBI:11392 [4][5]

| PubChem CID | 71464469 | [5]|

Illustrative Protocol: In Vitro Synthesis and Purification

This protocol provides a generalized workflow for the enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA for research applications, based on published methodologies. [3] Objective: To synthesize and purify 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using recombinant MdcB enzyme.

Materials:

  • Purified recombinant MdcB (ATP:dephospho-CoA 5'-triphosphoribosyl transferase)

  • 3'-Dephospho-Coenzyme A sodium salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 1 M Perchloric Acid

  • Neutralization Solution: 3 M K₂CO₃

  • HPLC system with a C18 reversed-phase column

Methodology:

  • Reaction Assembly:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume, add:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of 10 mM 3'-Dephospho-CoA

      • 10 µL of 10 mM ATP

      • 5 µL of purified MdcB enzyme (e.g., at 1 mg/mL)

      • 25 µL of nuclease-free water

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours. Monitor the reaction progress by taking time points (e.g., 0, 30, 60, 120 min) and analyzing via HPLC if desired.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 1 M perchloric acid.

    • Incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization and Sample Preparation:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample by adding 3 M K₂CO₃ dropwise until the pH is approximately 7.0.

    • Centrifuge to remove the KClO₄ precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Purification and Analysis:

    • Inject the filtered sample onto a C18 HPLC column.

    • Elute the product using a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate).

    • Monitor the elution profile at 260 nm. The precursor molecule will elute as a distinct peak. [3] * Collect the corresponding fractions and confirm the product identity and purity using mass spectrometry.

Conclusion and Future Directions

2'-(5-triphosphoribosyl)-3'-dephospho-CoA represents a fascinating branch of coenzyme A metabolism, highlighting nature's ingenuity in creating specialized molecules for complex catalytic tasks. Its unique α(1''→2') glycosidic bond and role as a committed precursor make its biosynthetic enzymes, MdcB/CitG and MdcG, attractive targets for further study.

Future research may focus on:

  • Inhibitor Development: Designing specific inhibitors against the transferase enzymes could serve as novel antimicrobial agents, targeting bacteria that rely on citrate or malonate fermentation pathways.

  • Structural Biology: Elucidating the crystal structures of MdcB and MdcG in complex with their substrates would provide invaluable insights into their catalytic mechanisms.

  • Broader Biological Roles: Investigating other organisms and metabolic pathways may reveal a wider distribution and function for this unique CoA derivative beyond the currently known enzyme systems.

References

  • Hopp, D., et al. (2002). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 41(46), 13714-13722. [Link]

  • Schneider, K., et al. (2000). Biosynthesis of the Prosthetic Group of Citrate Lyase. Biochemistry, 39(31), 9438–9450. [Link]

  • Schneider, K., et al. (2002). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. European Journal of Biochemistry, 269(21), 5274-5282. [Link]

  • EMBL-EBI. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). ChEBI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Human Metabolome Database. (n.d.). Dephospho-CoA (HMDB0001373). [Link]

  • Wikipedia. (n.d.). Dephospho-CoA kinase. [Link]

Sources

The Pivotal Role of 2'-(5-Triphosphoribosyl)-3'-dephospho-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a crucial metabolic intermediate in select bacterial pathways. While not a ubiquitous metabolite, its role as the precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group is essential for the function of key enzymes such as malonate decarboxylase and citrate lyase. This document will elucidate the biosynthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, the enzymes governing its formation and subsequent utilization, and its significance in bacterial carbon metabolism. We will also present detailed experimental protocols for the study of this molecule and discuss its apparent absence in eukaryotic cells, a critical consideration for researchers in drug development targeting bacterial metabolic pathways.

Introduction: Unveiling a Unique Coenzyme A Derivative

Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism across all domains of life. However, a fascinating structural and functional variation exists in the form of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This molecule is an adenosine 5'-phosphate derivative characterized by the dephosphorylation at the 3' position of the ribose moiety and the addition of a 5-triphospho-α-D-ribosyl group at the 2' position.[1][2] Its primary and well-established function is to serve as the precursor for a unique prosthetic group required by specific bacterial enzymes involved in the metabolism of dicarboxylic acids.[3][4]

This guide will focus on the established role of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in bacteria, providing a comprehensive overview for researchers studying bacterial metabolism and seeking novel antibiotic targets.

Biosynthesis and Enzymatic Machinery

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a specialized two-step enzymatic process primarily characterized in bacteria like Klebsiella pneumoniae and Escherichia coli.[3][4]

Step 1: The Condensation Reaction Catalyzed by Triphosphoribosyl-dephospho-CoA Synthase

The initial and committing step is the condensation of dephospho-CoA (dpCoA) and adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme triphosphoribosyl-dephospho-CoA synthase , also known as MdcB in the context of malonate decarboxylase and CitG for citrate lyase.[5][6]

The reaction proceeds as follows: ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + adenine [5]

This enzyme belongs to the transferase family and specifically catalyzes the formation of a novel α(1''→2') glycosidic bond between the two ribose moieties of ATP and dephospho-CoA, with the concomitant displacement of adenine.[1][3] The enzyme exhibits high specificity for ATP and will not accept other nucleoside triphosphates like GTP, CTP, or UTP.[1]

Step 2: Transfer to the Apo-Acyl Carrier Protein

Following its synthesis, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is then transferred to a specific serine residue on an apo-acyl carrier protein (ACP), which is a subunit of the larger enzyme complex (e.g., MdcC of malonate decarboxylase or the gamma-subunit of citrate lyase).[3][4] This transfer is catalyzed by a dedicated transferase, such as MdcG or CitX.[3][6] During this transfer, a pyrophosphate is removed, resulting in the formation of the final 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group covalently attached to the ACP.

The MdcG enzyme forms a stable complex with its substrate, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, which can be isolated.[3] This intermediate complex then reacts with the apo-ACP to form the holo-ACP.

biosynthesis_pathway cluster_synthesis Biosynthesis of the Prosthetic Group Precursor cluster_transfer Prosthetic Group Attachment dpCoA dephospho-CoA precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA dpCoA->precursor Triphosphoribosyl- dephospho-CoA synthase (MdcB/CitG) ATP ATP ATP->precursor adenine Adenine precursor->adenine holo_ACP Holo-Acyl Carrier Protein (Holo-ACP) precursor->holo_ACP Precursor:Apo-ACP Transferase (MdcG/CitX) apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) apo_ACP->holo_ACP PPi Pyrophosphate (PPi) holo_ACP->PPi

Caption: Biosynthesis and transfer of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Function in Cellular Metabolism: A Prosthetic Group for Dicarboxylate Metabolism

The primary metabolic function of the resulting 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group is to act as a covalent swinging arm that carries acetyl and malonyl thioester intermediates during the catalytic cycle of enzymes like malonate decarboxylase and citrate lyase.[3][4]

  • Malonate Decarboxylase: In organisms like K. pneumoniae, this enzyme catalyzes the decarboxylation of malonate to acetate and CO2. The prosthetic group on the MdcC subunit is essential for the binding and transfer of acetyl and malonyl moieties.[3]

  • Citrate Lyase: This enzyme is a key component of citrate fermentation in many bacteria. It cleaves citrate into acetate and oxaloacetate. The prosthetic group on the acyl-carrier protein subunit is crucial for the enzymatic mechanism.[4]

The presence of this unique prosthetic group and its biosynthetic pathway in bacteria, but not in eukaryotes, makes the enzymes involved potential targets for the development of novel antibiotics.

Eukaryotic Perspective: An Apparent Absence

Extensive research into Coenzyme A biosynthesis in mammals and other eukaryotes has delineated a conserved five-step pathway starting from pantothenate (Vitamin B5).[7] This pathway leads to the formation of dephospho-CoA, which is then phosphorylated by dephospho-CoA kinase (DPCK) to yield CoA.[8] Notably, this canonical eukaryotic pathway does not involve the synthesis or utilization of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. The enzymes homologous to MdcB/CitG and MdcG/CitX appear to be absent in eukaryotes. This fundamental difference underscores the specialized nature of the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA pathway in the bacterial kingdom.

Experimental Protocols

In Vitro Synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

This protocol is adapted from studies on the biosynthesis of the malonate decarboxylase prosthetic group.[6]

Materials:

  • Purified triphosphoribosyl-dephospho-CoA synthase (MdcB/CitG)

  • Dephospho-CoA

  • ATP (can be radiolabeled, e.g., α-[³²P]ATP for tracking)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction Buffer: to final volume

    • Dephospho-CoA: 1 mM

    • ATP: 2 mM

    • Purified MdcB/CitG: 1-5 µg

  • Incubate the reaction at 37°C for 1-2 hours.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the product, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. The identity of the product can be confirmed by mass spectrometry.[3]

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of CoA derivatives.

Sample Preparation (from bacterial cell culture):

  • Rapidly quench metabolism by harvesting cells into a cold solvent mixture (e.g., 60% methanol at -20°C).

  • Centrifuge to pellet the cells and discard the supernatant.

  • Lyse the cells (e.g., by sonication or bead beating) in an ice-cold extraction buffer, such as 75% ethanol or a solution containing 5% (w/v) 5-sulfosalicylic acid (SSA).

  • Centrifuge at high speed to pellet cellular debris.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase is often employed for good retention and separation of CoA derivatives.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is typically used for quantification. The specific precursor-to-product ion transitions for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA would need to be determined empirically or from the literature if available.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Bacterial Cell Culture quench Metabolic Quenching start->quench lysis Cell Lysis & Extraction quench->lysis centrifuge Centrifugation lysis->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Drying supernatant->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: General workflow for the analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Conclusion and Future Directions

2'-(5-triphosphoribosyl)-3'-dephospho-CoA stands out as a specialized metabolite with a clearly defined role in the bacterial world. Its function as a precursor to a unique prosthetic group for enzymes involved in dicarboxylate metabolism highlights the metabolic diversity within prokaryotes. The absence of this pathway in eukaryotes makes it an attractive area for the development of novel antimicrobial agents. Future research could focus on the structural biology of the biosynthetic enzymes to aid in the design of specific inhibitors. Furthermore, a broader investigation into the distribution of this pathway across different bacterial species could reveal its importance in various ecological niches and pathogenic bacteria.

References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. [Link][3][6]

  • Wikipedia. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. In Wikipedia. Retrieved January 5, 2026, from [Link][5]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438–9450. [Link][4]

  • Zhyvoloup, A., et al. (2021). Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells. International Journal of Molecular Sciences, 22(3), 1103. [Link][8]

  • Jackowski, S., & Cronan, J. E., Jr. (2008). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. Analytical Biochemistry, 373(2), 347–354. [Link][9]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(43), 13223-13232. [Link][6]

  • Human Metabolome Database. (n.d.). Showing metabocard for Dephospho-CoA (HMDB0001373). [Link]

  • Expasy. (n.d.). ENZYME entry 2.4.2.52. [Link][1]

  • PubChem. (n.d.). Dephospho-coa. [Link][10]

Sources

An In-Depth Technical Guide to the Biosynthesis of 2'-(5-Triphosphoribosyl)-3'-Dephospho-Coenzyme A

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and its derivatives are central to cellular metabolism, acting as essential cofactors in a vast array of biochemical reactions.[1][2] Beyond the canonical CoA structure, specialized modifications give rise to unique prosthetic groups vital for the function of specific enzyme complexes. This guide elucidates the biosynthesis of one such critical precursor, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a key intermediate in the formation of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This prosthetic group is integral to the catalytic activity of enzymes such as malonate decarboxylase and citrate lyase.[3][4][5] We will explore the enzymatic machinery, reaction mechanisms, and the experimental methodologies used to investigate this pathway, providing a comprehensive resource for researchers in biochemistry and drug development.

Introduction: A Non-Canonical Cofactor Precursor

While the biosynthesis of Coenzyme A from pantothenate (Vitamin B5) is a well-established five-step pathway, the subsequent modification of CoA derivatives to form specialized prosthetic groups is a fascinating area of biochemistry.[1][2][6] 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an adenosine 5'-phosphate derivative characterized by the absence of the 3'-phosphate group found in standard CoA and the addition of a 5-triphosphoribosyl moiety at the 2'-position of the ribose sugar.[7][8][9]

This molecule is not an endpoint but a crucial intermediate. Its primary known role is to serve as the donor of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA group, which is covalently attached to specific acyl carrier protein (ACP) subunits of large enzyme complexes.[3][4] This post-translational modification converts the inactive apo-ACP into the functional holo-ACP, which is essential for the catalytic cycle of enzymes like malonate decarboxylase in Klebsiella pneumoniae and citrate lyase in various bacteria.[3][4][5] Understanding its synthesis is therefore paramount to comprehending the assembly and function of these metabolic enzymes.

The Core Biosynthetic Reaction

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a single, elegant enzymatic step that condenses two fundamental metabolites: dephospho-Coenzyme A (dpCoA) and Adenosine Triphosphate (ATP) .

The reaction is catalyzed by the enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase .[3][4] This enzyme belongs to the family of transferases and has been assigned the systematic name ATP:3-dephospho-CoA 5"-triphosphoribosyltransferase (EC 2.7.8.25).[10] In the context of specific metabolic gene clusters, this enzyme is often designated as MdcB (in the malonate decarboxylase system) or CitG (in the citrate lyase system).[3][10]

The core transformation involves the formation of a new α(1''→2') glycosidic bond between the ribose moiety of ATP and the ribose moiety of dephospho-CoA.[3][4][11] This reaction proceeds with the concomitant displacement of the adenine base from ATP.[3][4][11]

The overall reaction is as follows: ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + adenine[10]

This catalytic step is highly specific for ATP; other nucleoside triphosphates such as GTP, CTP, or UTP cannot serve as substrates.[11]

Enzymatic Machinery and Downstream Transfer

The biosynthesis of the final, functional prosthetic group is a two-enzyme process.

  • Synthase Activity: The first enzyme, the ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., MdcB), generates the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA precursor.[3][4]

  • Transferase Activity: The second enzyme utilizes this precursor to modify the target ACP. This enzyme, a 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP transferase (e.g., MdcG), catalyzes the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to a specific serine residue on the apo-ACP subunit (e.g., MdcC).[3][4] This reaction releases pyrophosphate and forms a phosphodiester bond, resulting in the mature holo-ACP.

Interestingly, the transferase enzyme (MdcG) has been shown to form a strong, stable complex with its substrate, the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA precursor.[3][4] This intermediate complex can be isolated and is readily separable from the free enzyme by techniques like native polyacrylamide gel electrophoresis.[3][4] This tight binding ensures efficient channeling of the precursor to its ultimate destination on the apo-ACP.

Summary of Key Biosynthetic Enzymes
Enzyme NameGene ExampleEC NumberSubstratesProductsFunction
ATP:dephospho-CoA 5'-triphosphoribosyl transferaseMdcB, CitG2.7.8.25ATP, 3'-dephospho-CoA2'-(5-triphosphoribosyl)-3'-dephospho-CoA, AdenineSynthesizes the precursor molecule.[3][10]
2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP transferaseMdcG2.7.7.66 (formerly)2'-(5-triphosphoribosyl)-3'-dephospho-CoA, Apo-ACPHolo-ACP, PyrophosphateTransfers the precursor to the target ACP.[3][11]

Visualization of the Biosynthetic Pathway

The sequential action of the synthase and transferase enzymes constitutes a concise and efficient pathway for the maturation of the ACP subunit.

Biosynthesis_Pathway cluster_substrates Substrates cluster_products Products & Intermediates ATP ATP MdcB MdcB / CitG (Synthase) ATP->MdcB dpCoA 3'-dephospho-CoA dpCoA->MdcB Precursor 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA MdcG MdcG (Transferase) Precursor->MdcG Adenine Adenine HoloACP Holo-ACP PPi Pyrophosphate ApoACP Apo-ACP ApoACP->MdcG MdcB->Precursor MdcB->Adenine MdcG->HoloACP MdcG->PPi

Caption: Biosynthesis of Holo-ACP via the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA intermediate.

Experimental Protocols and Methodologies

The study of this pathway relies on robust biochemical assays to synthesize, purify, and validate the function of the intermediate and its associated enzymes.

Protocol 1: In Vitro Synthesis and Purification of the Precursor

This protocol describes the enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using purified synthase enzyme.

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂), combine 3'-dephospho-CoA and a molar excess of ATP.

  • Enzymatic Synthesis: Initiate the reaction by adding a purified preparation of ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., His-tagged MdcB). Incubate at 37°C for 1-2 hours.

  • Enzyme Removal: Terminate the reaction and remove the enzyme. If using a His-tagged enzyme, incubation with Ni-NTA resin is an effective method. Alternatively, heat inactivation followed by centrifugation can be used.

  • Purification: Analyze and purify the reaction supernatant using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The precursor, being highly polar, will elute early.

  • Validation: Confirm the identity of the purified fraction via mass spectrometry to verify the expected molecular weight (1059.61 g/mol ).[9]

Protocol 2: Functional Assay for Holo-ACP Synthesis

This assay validates the biological activity of the synthesized precursor by demonstrating its ability to be transferred to an apo-ACP.

  • Reaction Components: In a suitable buffer, combine purified apo-ACP (e.g., MdcC), the purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA precursor from Protocol 1, and the purified transferase enzyme (e.g., MdcG).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Analysis by Electrophoresis: Analyze the reaction products using SDS-PAGE or native PAGE. The covalent attachment of the prosthetic group to the apo-ACP results in a distinct mobility shift, allowing for the visualization of the newly formed holo-ACP.[3] A control reaction lacking the precursor should show no such shift.

Experimental_Workflow cluster_synthesis Part 1: Precursor Synthesis cluster_validation Part 2: Functional Validation step1 Incubate dpCoA + ATP with Synthase (MdcB) step2 Purify Precursor via RP-HPLC step1->step2 step3 Validate Identity with Mass Spec step2->step3 step4 Incubate Precursor + Apo-ACP with Transferase (MdcG) step3->step4 Use Validated Precursor step5 Analyze Products via PAGE step4->step5 step6 Observe Mobility Shift (Holo-ACP Formation) step5->step6

Caption: Experimental workflow for the synthesis and functional validation of the precursor.

Conclusion and Future Directions

The biosynthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA represents a critical branch point from canonical CoA metabolism, enabling the assembly of specialized enzyme systems. The two-step enzymatic cascade provides a highly specific and efficient mechanism for the post-translational modification of ACP subunits. For drug development professionals, the enzymes in this pathway, particularly the synthase (MdcB/CitG), could represent novel antibacterial targets. Inhibiting the formation of this essential prosthetic group would effectively shut down vital metabolic pathways like malonate decarboxylation or citrate fermentation in pathogenic bacteria. Future research should focus on the structural biology of these enzymes to facilitate rational inhibitor design and further explore the prevalence and diversity of this pathway across different species.

References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. PubMed. [Link]

  • Schneider, K., et al. (2002). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem Compound Database. [Link]

  • Human Metabolome Database. (n.d.). Dephospho-CoA (HMDB0001373). HMDB. [Link]

  • Ali, V., et al. (2019). Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology. [Link]

  • Tsuchiya, Y., et al. (2021). Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells. International Journal of Molecular Sciences. [Link]

  • Vallari, D. S., & Jackowski, S. (2006). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. NIH Public Access. [Link]

  • Expasy. (n.d.). EC 2.4.2.52 triphosphoribosyl-dephospho-CoA synthase. ENZYME database. [Link]

Sources

An In-depth Technical Guide on the Role of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Malonate Decarboxylase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonate decarboxylase, a key enzyme in bacterial malonate metabolism, has long been a subject of scientific inquiry. The discovery of its unique prosthetic group, 2'-(5"-phosphoribosyl)-3'-dephospho-CoA, and its precursor, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, has fundamentally altered our understanding of its catalytic mechanism. This technical guide provides a comprehensive overview of the structure, function, and biosynthesis of this novel cofactor. We will delve into the intricate catalytic cycle of biotin-independent malonate decarboxylase, detailing the roles of its multiple subunits. Furthermore, this guide presents detailed experimental protocols for the purification, activity assessment, and analysis of this fascinating enzyme system, offering valuable insights for researchers in enzymology, microbiology, and drug development.

Introduction: The Enigma of Biotin-Independent Malonate Decarboxylation

Certain bacteria, including species of Klebsiella, Pseudomonas, and Acinetobacter, can utilize malonate as their sole carbon and energy source.[1] The central enzyme in this metabolic pathway is malonate decarboxylase, which catalyzes the conversion of malonate to acetate and carbon dioxide.[2] Two main types of malonate decarboxylase have been identified: a biotin-dependent enzyme found in anaerobic bacteria like Malonomonas rubra, and a biotin-independent form prevalent in aerobic bacteria.[3]

The biotin-independent enzyme is a multi-subunit complex that orchestrates a fascinating catalytic cycle.[4][5] Early studies revealed that the decarboxylation of the chemically stable malonate molecule requires its activation.[6] This is achieved not through the formation of a typical malonyl-CoA intermediate, but via a unique mechanism involving a dedicated acyl carrier protein (ACP) subunit within the enzyme complex.[7] The identity of the prosthetic group that facilitates this process remained a puzzle for some time, leading to the eventual discovery of a novel Coenzyme A derivative.

A Novel Prosthetic Group: Discovery and Structure

The breakthrough in understanding biotin-independent malonate decarboxylation came with the identification of its prosthetic group as 2'-(5"-phosphoribosyl)-3'-dephospho-CoA .[8] This structure is covalently attached to a specific serine residue on the acyl carrier protein (ACP) subunit, designated as MdcC or the delta subunit.[7][9]

This prosthetic group is distinct from the more common phosphopantetheine cofactor found in fatty acid synthesis in that it possesses an additional phosphoribosyl moiety.[6][10] Its precursor, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA , is a key intermediate in its biosynthesis.[11]

Structural Comparison
FeatureCoenzyme A2'-(5"-phosphoribosyl)-3'-dephospho-CoA (attached)2'-(5-triphosphoribosyl)-3'-dephospho-CoA (precursor)
Pantothenate Unit PresentPresentPresent
Adenosine Moiety PresentPresentPresent
3'-Phosphate PresentAbsentAbsent
2'-Substituent Hydroxyl5"-phosphoribosyl5"-triphosphoribosyl

The absence of the 3'-phosphate group and the presence of the 2'-(5"-phosphoribosyl) extension are the defining features of this novel cofactor.

The Multi-Subunit Machinery of Malonate Decarboxylase

The biotin-independent malonate decarboxylase is a sophisticated enzymatic complex. The exact subunit composition can vary between bacterial species, but a core functional architecture is conserved. In Klebsiella pneumoniae, the enzyme comprises four subunits (MdcA, MdcD, MdcE, and MdcC), while in Pseudomonas putida, a five-subunit complex has been described.[4][5]

  • MdcA (Alpha subunit): Functions as an acetyl-S-ACP:malonate ACP transferase. It catalyzes the initial step of the cycle, exchanging the acetyl group on the ACP with malonate from the cytosol.[12][13]

  • MdcC (Delta subunit): The acyl carrier protein that bears the 2'-(5"-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[7][9]

  • MdcD and MdcE (Beta and Gamma subunits): Together, these subunits form the malonyl-S-ACP decarboxylase, which catalyzes the decarboxylation of the malonyl group attached to the ACP, yielding an acetyl-S-ACP and CO2.[12][14]

The Catalytic Cycle: A Step-by-Step Mechanism

The decarboxylation of malonate proceeds through a cyclic mechanism centered on the acylation and deacylation of the MdcC-bound prosthetic group.

  • Malonyl Transfer: The cycle begins with the acetylated form of the holo-MdcC (acetyl-S-ACP). The MdcA subunit catalyzes the transfer of a malonyl group from free malonate to the prosthetic group, releasing acetate.

  • Decarboxylation: The resulting malonyl-S-ACP is then acted upon by the MdcD/MdcE complex. This complex catalyzes the decarboxylation of the malonyl group to an acetyl group, regenerating the acetyl-S-ACP and releasing CO2.[14]

  • Proton Consumption: The overall reaction consumes a proton and does not involve water.[4]

This cyclical process allows for the continuous decarboxylation of malonate without the need for stoichiometric consumption of Coenzyme A.

Catalytic Cycle of Malonate Decarboxylase cluster_0 MdcA Catalysis acetyl_acp Acetyl-S-MdcC malonyl_acp Malonyl-S-MdcC acetyl_acp->malonyl_acp Malonate malonyl_acp->acetyl_acp Acetate malonyl_acp->acetyl_acp CO2, H+

Caption: Catalytic cycle of biotin-independent malonate decarboxylase.

Biosynthesis of the Prosthetic Group

The synthesis of the holo-MdcC protein is a two-step process involving the precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.[11]

  • Precursor Synthesis: The enzyme MdcB, an ATP:dephospho-CoA 5'-triphosphoribosyl transferase, catalyzes the condensation of dephospho-CoA and ATP to form 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and adenine.[11]

  • Attachment to Apo-ACP: The MdcG enzyme, a 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP transferase, then attaches the precursor to the apo-MdcC protein at a specific serine residue, releasing pyrophosphate to form the mature holo-MdcC with its 2'-(5"-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[11]

Prosthetic Group Biosynthesis cluster_mdcb MdcB cluster_mdcg MdcG dephospho_coa Dephospho-CoA precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA dephospho_coa->precursor atp ATP atp->precursor adenine Adenine holo_acp Holo-MdcC precursor->holo_acp apo_acp Apo-MdcC apo_acp->holo_acp ppi PPi

Caption: Biosynthesis of the malonate decarboxylase prosthetic group.

Experimental Protocols

Purification of Recombinant Malonate Decarboxylase Subunits

This protocol is adapted from methodologies used for the purification of Pseudomonas and Klebsiella subunits.

  • Expression: Co-express the genes for the desired subunits (e.g., mdcA, mdcC, mdcD, mdcE) in E. coli BL21(DE3) using a suitable expression vector system. Induce expression with IPTG at mid-log phase and continue cultivation at a reduced temperature (e.g., 18-20°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: If using His-tagged proteins, apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with an increased imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification and to isolate the complex, concentrate the eluted fractions and apply to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Analysis: Assess the purity of the fractions by SDS-PAGE.

Malonate Decarboxylase Activity Assay

This is a continuous spectrophotometric assay.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 6.8

    • 10 mM sodium malonate

    • Purified malonate decarboxylase enzyme complex

  • Initiation and Monitoring: The decarboxylation of malonate can be monitored by coupling the production of acetate to subsequent reactions that result in a change in absorbance. However, a simpler method is to monitor the consumption of a proton using a pH indicator or a pH-stat. A direct measure of CO2 evolution can also be employed using a CO2 electrode.

  • Specific Activity Calculation: The specific activity is calculated as µmol of malonate consumed per minute per mg of protein.

Analysis of the Prosthetic Group by HPLC-MS

This protocol is for the analysis of the prosthetic group released from the MdcC subunit.

  • Release of the Prosthetic Group: Incubate the purified holo-MdcC in a mild alkaline solution (e.g., 0.1 M NaOH) to hydrolyze the phosphodiester bond linking the prosthetic group to the serine residue.

  • Sample Preparation: Neutralize the sample and remove the precipitated protein by centrifugation.

  • HPLC Separation:

    • Column: A reversed-phase C18 column is suitable for separating the polar prosthetic group.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium formate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Detection: Monitor the elution profile using a UV detector at 260 nm (for the adenine ring).

  • Mass Spectrometry Analysis: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to confirm the identity of the eluted peaks by their mass-to-charge ratio. The expected mass for 2'-(5"-phosphoribosyl)-3'-dephospho-CoA can be calculated and compared to the experimental data.

Experimental Workflow expression Gene Expression in E. coli lysis Cell Lysis & Clarification expression->lysis affinity Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec sds_page SDS-PAGE Analysis sec->sds_page activity_assay Enzyme Activity Assay sec->activity_assay hplc_ms Prosthetic Group Analysis (HPLC-MS) sec->hplc_ms

Caption: Experimental workflow for malonate decarboxylase analysis.

Implications and Future Directions

The discovery of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its role in malonate decarboxylase has opened new avenues of research.

  • Enzymology: This system provides a new paradigm for enzymatic decarboxylation and the function of CoA derivatives.

  • Microbial Physiology: Understanding this pathway is crucial for comprehending the metabolic versatility of bacteria that thrive in diverse environments.

  • Drug Development: As malonate metabolism can be important for certain pathogenic bacteria, the enzymes involved in the biosynthesis and utilization of this unique prosthetic group represent potential targets for the development of novel antimicrobial agents.

Future research will likely focus on the structural biology of the entire malonate decarboxylase complex to provide a more detailed picture of the interplay between its subunits. Additionally, exploring the distribution of this novel prosthetic group in other metabolic pathways and organisms will be a fascinating area of investigation.

References

  • Handa, S., Koo, J. H., Kim, Y. S., & Floss, H. G. (1999). Stereochemical course of biotin-independent malonate decarboxylase catalysis. Archives of biochemistry and biophysics, 370(1), 93–96. [Link]

  • Dimroth, P., & Hilbi, H. (1997). Enzymic and genetic basis for bacterial growth on malonate. Molecular microbiology, 25(1), 3–10. [Link]

  • Schmid, M., Berg, M., Hilbi, H., & Dimroth, P. (1996). Malonate decarboxylase of Klebsiella pneumoniae catalyses the turnover of acetyl and malonyl thioester residues on a coenzyme-A-like prosthetic group. European journal of biochemistry, 237(1), 221–228. [Link]

  • Chohnan, S., Fujio, T., Takaki, T., Yonekura, M., Nishihara, H., & Takamura, Y. (1998). Malonate decarboxylase of Pseudomonas putida is composed of five subunits. FEMS microbiology letters, 169(1), 37–42. [Link]

  • UniProt Consortium. (n.d.). mdcC - Malonate decarboxylase acyl carrier protein - Acinetobacter baumannii (strain ATCC 19606 / DSM 30007 / JCM 6841 / CCUG 19606 / CIP 70.34 / NBRC 109757 / NCIMB 12457 / NCTC 12156 / 81). UniProtKB. Retrieved from [Link]

  • UniProt Consortium. (n.d.). mdcC - Malonate decarboxylase acyl carrier protein - Stutzerimonas xanthomarina. UniProtKB. Retrieved from [Link]

  • Byun, H. S., & Kim, Y. S. (1997). Subunit organization of bacterial malonate decarboxylases: the smallest delta subunit as an acyl-carrier protein. Journal of biochemistry and molecular biology, 30(2), 132–137.
  • Hilbi, H., Dehning, I., Schink, B., & Dimroth, P. (1992). Malonate decarboxylase of Malonomonas rubra, a novel type of biotin-containing acetyl enzyme. European journal of biochemistry, 207(1), 117–123. [Link]

  • UniProt Consortium. (n.d.). mdcA - Alpha subunit of malonate decarboxylase - Acinetobacter calcoaceticus. UniProtKB. Retrieved from [Link]

  • Chohnan, S., Akagi, K., & Takamura, Y. (2003). Functions of malonate decarboxylase subunits from Pseudomonas putida. Bioscience, biotechnology, and biochemistry, 67(1), 214–217. [Link]

  • Hoenke, S., Schmid, M., & Dimroth, P. (1997). Sequence of a gene cluster from Klebsiella pneumoniae encoding malonate decarboxylase and expression of the enzyme in Escherichia coli. European journal of biochemistry, 246(2), 530–538. [Link]

  • Xu, D., et al. (2017). Crystal structure of a Pseudomonas malonate decarboxylase holoenzyme hetero-tetramer. Nature Communications, 8, 173. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

  • Berg, M., Hilbi, H., & Dimroth, P. (1996). The acyl carrier protein of malonate decarboxylase of Malonomonas rubra contains 2'-(5"-phosphoribosyl)-3'-dephosphocoenzyme A as a prosthetic group. Biochemistry, 35(15), 4689–4696. [Link]

  • Wikipedia contributors. (2023, December 2). Biotin-independent malonate decarboxylase. Wikipedia. Retrieved from [Link]

  • Pohl, M., & Perham, R. N. (2000). Exchanging the substrate specificities of pyruvate decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida. FEBS letters, 471(2-3), 155–158. [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 7.2.4.4. IUBMB Enzyme Nomenclature. Retrieved from [Link]

  • Lin, Y. H., & Tseng, C. P. (2000). Characterization of mdcR, a Regulatory Gene of the Malonate Catabolic System in Klebsiella pneumoniae. Journal of bacteriology, 182(24), 6967–6973. [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 4.1.1.87. IUBMB Enzyme Nomenclature. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3DTV: Crystal structure of arylmalonate decarboxylase. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1NM2: Malonyl-CoA:ACP Transacylase. Retrieved from [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 4.1.1.88. KEGG ENZYME. Retrieved from [Link]

  • UniProt Consortium. (n.d.). mdcB - Malonate decarboxylase beta subunit - Acinetobacter calcoaceticus. UniProtKB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2: [Typical high-performance liquid chromatography (HPLC)...]. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1965). The Biochemical Reactions of the Tribe KLEBSIELLEAE. CDC Stacks. Retrieved from [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). malonate decarboxylase. IUBMB. Retrieved from [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 4.1.1.88. ExplorEnz. Retrieved from [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 7.2.4.4. ExplorEnz. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2'-(5-triphosphoribosyl)-3'-dephospho-CoA: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a pivotal molecule in the biosynthesis of a unique coenzyme A-derived prosthetic group. Delving into its discovery, this document traces the scientific journey from the initial characterization of Coenzyme A to the elucidation of this specific precursor. We will explore its biochemical synthesis, detailing the enzymatic reactions and providing actionable protocols for its in vitro generation and analysis. The guide will further examine its established biological function as a key intermediate in the formation of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group, essential for the catalytic activity of enzymes such as malonate decarboxylase and citrate lyase. Finally, we will discuss potential, yet-to-be-explored roles and future research directions, including its relevance in the context of drug development.

Part 1: A Historical Perspective: Unraveling a Novel Coenzyme A Derivative

The story of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is intrinsically linked to the monumental discovery of Coenzyme A (CoA) by Fritz Lipmann in 1945.[1][2] Lipmann's work, which earned him the Nobel Prize in Physiology or Medicine in 1953, revealed CoA's central role in cellular metabolism, particularly in the transfer of acetyl and other acyl groups.[3][4] This foundational discovery paved the way for decades of research into the diverse functions of CoA and its derivatives.

For many years, the prosthetic groups of enzymes were thought to be relatively simple molecules. However, in the late 20th century, studies on enzymes like citrate lyase and malonate decarboxylase hinted at a more complex story. Researchers observed that these enzymes required a unique cofactor for their activity, one that was clearly derived from CoA but possessed distinct properties.

The breakthrough came with the meticulous work on the acyl carrier protein (ACP) subunit of these enzymes. It was discovered that the prosthetic group was a novel 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety.[5] The elucidation of this intricate structure was a significant step, revealing a new dimension to the versatility of CoA in biological systems. The subsequent identification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA as the direct precursor in the biosynthesis of this prosthetic group marked a pivotal moment in understanding the biogenesis of this essential cofactor.[6]

Part 2: Biochemical Synthesis and Characterization

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an elegant enzymatic process that showcases the cell's ability to construct complex molecules with high precision.

The Key Enzyme: Triphosphoribosyl-dephospho-CoA Synthase

The central player in the synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is the enzyme triphosphoribosyl-dephospho-CoA synthase (EC 2.7.8.25).[7] This enzyme is also known by other names, including MdcB in the context of malonate decarboxylase and CitG for citrate lyase.[6] It catalyzes the condensation of ATP and 3'-dephospho-CoA, forming a new α(1''→2') glycosidic bond between the two ribose moieties and displacing the adenine base from ATP.[6]

Reaction: ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + adenine[7]

This reaction is a critical first step in the two-step pathway for the biosynthesis of the final prosthetic group.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol outlines a method for the in vitro synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using purified triphosphoribosyl-dephospho-CoA synthase.

Materials:

  • Purified triphosphoribosyl-dephospho-CoA synthase (MdcB or CitG)

  • ATP (Adenosine 5'-triphosphate)

  • 3'-dephospho-CoA

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Incubator or water bath at 37°C

  • Enzyme quenching solution (e.g., perchloric acid or organic solvent)

  • HPLC system with a suitable column (e.g., C18) for analysis and purification

  • Mass spectrometer for identity confirmation

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • ATP (to a final concentration of 1-5 mM)

    • 3'-dephospho-CoA (to a final concentration of 0.5-2 mM)

  • Enzyme Addition: Initiate the reaction by adding purified triphosphoribosyl-dephospho-CoA synthase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Analysis and Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate the product from the substrates.

    • Collect the fraction corresponding to 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

    • Confirm the identity of the purified product by mass spectrometry. The expected molecular weight is approximately 1059.6 g/mol .[8]

Data Presentation: Key Enzyme Properties
EnzymeEC NumberSubstratesProductsOrganism Example
Triphosphoribosyl-dephospho-CoA synthase2.7.8.25ATP, 3'-dephospho-CoA2'-(5''-triphosphoribosyl)-3'-dephospho-CoA, adenineKlebsiella pneumoniae

Part 3: Biological Function and Significance

The primary and well-established biological role of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is to serve as the precursor for the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This prosthetic group is then attached to an acyl carrier protein (ACP) domain of specific enzymes.

The Biosynthetic Pathway

The formation of the functional holo-enzyme is a two-step process:

  • Synthesis of the Precursor: As described above, triphosphoribosyl-dephospho-CoA synthase (MdcB/CitG) synthesizes 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

  • Transfer to the Apo-protein: A second enzyme, a holo-acyl-carrier-protein synthase, transfers the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to a specific serine residue on the apo-ACP, releasing pyrophosphate.

Biosynthetic_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Prosthetic Group Attachment ATP ATP MdcB_CitG Triphosphoribosyl-dephospho-CoA synthase (MdcB/CitG) ATP->MdcB_CitG dephospho_CoA 3'-dephospho-CoA dephospho_CoA->MdcB_CitG precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Holo_ACP_synthase Holo-ACP Synthase precursor->Holo_ACP_synthase precursor->Holo_ACP_synthase adenine Adenine MdcB_CitG->precursor MdcB_CitG->adenine apo_ACP Apo-Acyl Carrier Protein apo_ACP->Holo_ACP_synthase holo_ACP Holo-Acyl Carrier Protein PPi Pyrophosphate Holo_ACP_synthase->holo_ACP Holo_ACP_synthase->PPi

Biosynthetic pathway of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.
Enzymes Utilizing the Prosthetic Group
  • Malonate Decarboxylase: This enzyme is found in some bacteria and catalyzes the decarboxylation of malonate to acetate and CO₂. The 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group on its ACP subunit is essential for the transfer of acetyl and malonyl intermediates during the catalytic cycle.[6]

  • Citrate Lyase: This enzyme is crucial for the anaerobic fermentation of citrate in many bacteria. It cleaves citrate into acetate and oxaloacetate. Similar to malonate decarboxylase, its ACP subunit requires the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group to function.[9]

Potential Roles Beyond a Prosthetic Group Precursor

Currently, there is no direct evidence for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA having biological roles other than as a biosynthetic intermediate. However, the broader family of Coenzyme A derivatives is known to be involved in various signaling and regulatory processes. For instance, acetyl-CoA is a key regulator of metabolism and protein acetylation. It is plausible that 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, or its metabolites, could have yet undiscovered regulatory functions. Its unique structure, with a triphosphate moiety, could potentially allow it to interact with specific protein domains, modulating their activity. This remains an exciting area for future investigation.

Part 4: Methodologies for Detection and Analysis

The detection and quantification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in biological samples require sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

Experimental Protocol: LC-MS/MS-Based Detection

This protocol provides a general framework for the detection of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in bacterial cell lysates.

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., containing detergents and protease inhibitors)

  • Organic solvent for extraction (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system equipped with a C18 column

  • Internal standard (optional, but recommended for quantification)

Procedure:

  • Sample Preparation:

    • Harvest bacterial cells by centrifugation.

    • Lyse the cells using a suitable method (e.g., sonication, bead beating) in lysis buffer.

    • Perform a protein precipitation and metabolite extraction step, for example, by adding a cold organic solvent mixture.

    • Centrifuge to remove cell debris and precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites on a reverse-phase C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect the target molecule using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Analytical_Workflow start Bacterial Cell Culture harvest Cell Harvesting start->harvest lysis Cell Lysis harvest->lysis extraction Metabolite Extraction (Protein Precipitation) lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

General workflow for the LC-MS/MS analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Part 5: Future Directions and Applications

The unique biosynthetic pathway of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group presents several opportunities for future research and application, particularly in the field of drug development.

  • Antimicrobial Drug Discovery: The enzymes involved in the synthesis and attachment of this prosthetic group are found in bacteria but not in humans. This makes them attractive targets for the development of novel antimicrobial agents. Inhibitors of triphosphoribosyl-dephospho-CoA synthase or the holo-ACP synthase could potentially disrupt essential metabolic pathways in pathogenic bacteria.

  • Enzyme Mechanism Studies: The availability of synthetic 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its analogs can serve as valuable tools for dissecting the catalytic mechanisms of malonate decarboxylase, citrate lyase, and other potentially related enzymes.

  • Exploring Novel Biological Roles: As previously mentioned, the possibility of this molecule having signaling or regulatory functions remains an open and intriguing question. Future research could focus on identifying potential protein binding partners and investigating its effects on cellular processes beyond its role as a prosthetic group precursor.

References

  • Davaapil, H., Tsuchiya, Y., & Gout, I. (2014). Signalling functions of coenzyme A and its derivatives in mammalian cells. Biochemical Society Transactions, 42(4), 1056-1062.
  • Lipmann, F. (1945). Acetylation of sulfanilamide by liver homogenates and extracts. Journal of Biological Chemistry, 160, 173-190.
  • Lipmann, F., Kaplan, N. O., Novelli, G. D., Tuttle, L. C., & Guirard, B. M. (1947). Coenzyme for acetylation, a pantothenic acid derivative. Journal of Biological Chemistry, 167(3), 869-870.
  • Lynen, F., Reichert, E., & Rueff, L. (1951). Zum biologischen Abbau der Essigsäure, VI. “Aktivierte Essigsäure,” ihre Isolierung aus Hefe und ihre chemische Natur. Justus Liebigs Annalen der Chemie, 574(1), 1-32.
  • The Nobel Prize in Physiology or Medicine 1953. NobelPrize.org. Nobel Prize Outreach AB 2024.
  • Pietrocola, F., Galluzzi, L., Bravo-San Pedro, J. M., Madeo, F., & Kroemer, G. (2015). Acetyl coenzyme A: a central metabolite and second messenger. Cell metabolism, 21(6), 805-821.
  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438-9450.
  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(44), 13223-13232.
  • Hofmann, S., Hoenke, S., & Dimroth, P. (2000). The prosthetic group of malonate decarboxylase of Malonomonas rubra is 2'-(5''-phosphoribosyl)-3'-dephosphocoenzyme A. European Journal of Biochemistry, 267(20), 6112-6117.
  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, May 29). Triphosphoribosyl-dephospho-CoA synthase. In Wikipedia. [Link]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.
  • ChEBI. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. European Bioinformatics Institute. Retrieved from [Link]

  • KEGG. (n.d.). Enzyme: 2.7.8.25. Kanehisa Laboratories. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Enzymatic Synthesis of 2'-(5-Triphosphoribosyl)-3'-Dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a key metabolic intermediate and precursor to the prosthetic group of several essential enzymes, including malonate decarboxylase and citrate lyase. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biosynthetic pathway, the enzymes involved, and their mechanisms. Furthermore, this guide presents detailed experimental protocols and discusses the potential applications of this pathway in research and as a target for novel therapeutic agents.

Introduction: Unveiling a Unique Coenzyme A Derivative

2'-(5-Triphosphoribosyl)-3'-dephospho-CoA is a fascinating and crucial molecule within the metabolic landscape of certain bacteria. Structurally, it is a derivative of dephospho-coenzyme A (dephospho-CoA) where the 2'-hydroxyl group of the ribose moiety is glycosidically linked to the 1''-position of a 5-triphosphoribosyl group. This unique modification distinguishes it from the canonical coenzyme A and its more common derivatives, earmarking it for a specialized biological role.

The primary significance of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA lies in its function as the precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This prosthetic group is covalently attached to acyl carrier protein (ACP) subunits of enzymes like malonate decarboxylase and citrate lyase, which are central to the metabolism of small organic acids. Given the importance of these metabolic pathways for bacterial survival and pathogenesis, the enzymes responsible for the synthesis of this unique CoA derivative represent promising targets for the development of novel antimicrobial agents.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an elegant two-step enzymatic process that utilizes readily available cellular precursors. The pathway is characterized by its efficiency and specificity, ensuring a dedicated supply of this specialized cofactor.

Caption: Biosynthetic pathway of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its subsequent transfer to an acyl carrier protein.

Key Enzymes in the Synthesis

The biosynthesis of this specialized CoA derivative is orchestrated by two key enzymes: MdcB (also known as CitG) and MdcG.

MdcB: The Initiating Transferase
  • Nomenclature and Classification: MdcB, also referred to as CitG or triphosphoribosyl-dephospho-CoA synthase, is classified as an ATP:dephospho-CoA 5''-triphosphoribosyltransferase (EC 2.7.8.25)[1].

  • Gene and Organism: The mdcB gene is found in bacteria that utilize malonate decarboxylase, such as Klebsiella pneumoniae. The homologous gene citG is found in organisms with a citrate lyase pathway, like Escherichia coli.

  • Catalytic Mechanism: MdcB catalyzes the seminal step in the pathway: the condensation of dephospho-CoA and ATP. In this remarkable reaction, the ribose and triphosphate moiety of ATP is transferred to the 2'-hydroxyl group of dephospho-CoA, forming a novel α(1''→2') glycosidic bond[2][3]. This transfer reaction results in the displacement of the adenine base from ATP[2][3].

The reaction can be summarized as: ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + adenine [1]

MdcG: The Prosthetic Group Transferase
  • Nomenclature and Classification: MdcG is classified as a 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP 2'-(5''-phosphoribosyl)-3'-dephospho-CoA transferase.

  • Function: MdcG is responsible for the second and final step in the formation of the functional holo-enzyme. It catalyzes the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA group from the precursor molecule to a specific serine residue on the apo-acyl carrier protein (apo-ACP), such as MdcC in the context of malonate decarboxylase[2]. This transfer involves the formation of a phosphodiester bond and the release of pyrophosphate. Interestingly, MdcG has been observed to form a stable complex with its substrate, 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA[2][3].

Experimental Protocols

The following section provides generalized, step-by-step methodologies for the key experiments related to the study of this biosynthetic pathway. Researchers should optimize these protocols for their specific experimental setup and enzyme source.

Expression and Purification of Recombinant MdcB and MdcG

Protein_Purification_Workflow Start Start Cloning Clone mdcB/mdcG into Expression Vector Start->Cloning Transformation Transform E. coli Expression Strain Cloning->Transformation Culture Grow Culture and Induce Protein Expression Transformation->Culture Harvesting Cell Harvesting by Centrifugation Culture->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Chromatography Dialysis Dialysis and Concentration Chromatography->Dialysis QC Purity Check (SDS-PAGE) Dialysis->QC End Purified Enzyme QC->End

Caption: A generalized workflow for the expression and purification of recombinant enzymes.

  • Cloning: The genes encoding MdcB and MdcG are amplified from the genomic DNA of a suitable bacterial strain (e.g., Klebsiella pneumoniae) and cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine-tag.

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A large-scale culture is grown to a desired optical density, and protein expression is induced (e.g., with IPTG).

  • Purification: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

  • Verification: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay.

In Vitro Synthesis of 2'-(5-Triphosphoribosyl)-3'-Dephospho-CoA
  • Reaction Mixture: A reaction mixture is prepared containing dephospho-CoA, ATP, and purified MdcB in a suitable buffer (e.g., Tris-HCl) with required cofactors (e.g., MgCl₂).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a sufficient period to allow for product formation.

  • Monitoring: The progress of the reaction can be monitored by techniques such as HPLC, which can separate the product from the substrates.

  • Purification: The product, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, can be purified from the reaction mixture using chromatographic methods like anion-exchange chromatography.

  • Characterization: The identity of the purified product should be confirmed by mass spectrometry and enzymatic analysis[2].

Enzyme Activity Assays
  • MdcB Activity Assay: The activity of MdcB can be determined by measuring the rate of formation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA or the release of adenine. This can be quantified using HPLC analysis.

  • MdcG Activity Assay: The activity of MdcG can be assayed by monitoring the transfer of the prosthetic group to a fluorescently labeled apo-ACP substrate. The resulting holo-ACP can be separated from the apo-form by native gel electrophoresis or HPLC.

Data Presentation

ParameterMdcB (CitG)MdcG
EC Number 2.7.8.25N/A
Substrates ATP, 3'-dephospho-CoA2'-(5-triphosphoribosyl)-3'-dephospho-CoA, Apo-ACP
Products 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, AdenineHolo-ACP, Pyrophosphate
Function Synthesis of the prosthetic group precursorTransfer of the prosthetic group to ACP

Applications in Research and Drug Development

The biosynthetic pathway of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA holds significant potential for both fundamental research and therapeutic applications.

  • Research Tool: The availability of enzymatically synthesized 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its derivatives can facilitate detailed structural and functional studies of enzymes that utilize this unique prosthetic group.

  • Drug Target: Both MdcB and MdcG are attractive targets for the development of novel antimicrobial agents. As these enzymes are essential for the activity of key metabolic enzymes in certain pathogenic bacteria and are absent in humans, inhibitors of MdcB or MdcG could exhibit high specificity and low host toxicity.

  • High-Throughput Screening: The enzymatic assays described in this guide can be adapted for high-throughput screening of small molecule libraries to identify potent and selective inhibitors of MdcB and MdcG.

Conclusion and Future Perspectives

The enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a fascinating example of metabolic specialization. The key enzymes, MdcB and MdcG, orchestrate a precise and efficient pathway to produce a unique and essential cofactor. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the development of robust experimental protocols, is crucial for advancing our knowledge of bacterial metabolism and for exploiting this pathway as a novel therapeutic target.

Future research in this area will likely focus on the high-resolution structural determination of MdcB and MdcG, which will provide invaluable insights into their catalytic mechanisms and facilitate structure-based drug design. Furthermore, the exploration of the substrate specificity of these enzymes could open up avenues for the chemoenzymatic synthesis of novel CoA analogs with potential applications in biotechnology and medicine.

References

  • Structure and two-metal mechanism of fungal tRNA ligase - PMC - PubMed Central. (2018). National Institutes of Health. [Link]

  • tRNA ligase structure reveals kinetic competition between non-conventional mRNA splicing and mRNA decay | eLife. (2019). eLife. [Link]

  • Structure and Two-Metal Mechanism of Fungal tRNA Ligase - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Structure–function analysis of yeast tRNA ligase - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • Trl1 ligation mechanism and RNA substrate structures a, Overview of the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase - PubMed. (2000). National Center for Biotechnology Information. [Link]

  • Structural and biochemical insights into the molecular mechanism of TRPT1 for nucleic acid ADP-ribosylation - NIH. (2023). National Institutes of Health. [Link]

  • Triphosphoribosyl-dephospho-CoA synthase - Wikipedia. (n.d.). Wikipedia. [Link]

  • TRPT1 Gene: Function, Expression, Mutations, and Research - Learn Mapmygenome. (n.d.). Mapmygenome. [Link]

  • Structural and biochemical insights into the molecular mechanism of TRPT1 for nucleic acid ADP-ribosylation - Oxford Academic. (2023). Oxford Academic. [Link]

  • Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase | Biochemistry - ACS Publications. (2000). ACS Publications. [Link]

  • Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

The Occurrence and Metabolic Significance of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Klebsiella pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Klebsiella pneumoniae, a significant opportunistic pathogen, possesses a diverse metabolic repertoire that contributes to its adaptability and survival.[1][2] This technical guide delves into the occurrence and functional role of a unique nucleotide derivative, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRdCoA), within this bacterium. While the landscape of nucleotide-based second messengers in bacterial immunity is rapidly expanding, the established role of TRdCoA in K. pneumoniae is rooted in its essential function as a precursor for the biosynthesis of enzyme prosthetic groups. This guide will provide an in-depth exploration of the biosynthesis of TRdCoA, its enzymatic utilization, and methodologies for its study, offering a comprehensive resource for researchers investigating the metabolic intricacies of K. pneumoniae.

Introduction: A Unique Nucleotide in a Versatile Pathogen

Klebsiella pneumoniae is a Gram-negative bacterium recognized for its clinical significance, particularly the rise of multidrug-resistant strains.[3][4] Understanding the unique metabolic pathways of this pathogen is crucial for the development of novel therapeutic strategies.[1][2] Among its diverse metabolites is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRdCoA), an adenosine 5'-phosphate derivative characterized by a dephosphorylated C-3' position and a 5-triphospho-alpha-D-ribosyl substituent at the C-2' position.[5][6][7][8] While the broader family of nucleotide-based molecules, such as cyclic dinucleotides, are increasingly recognized as key players in bacterial anti-phage signaling through cGAS-like synthases, the characterized role of TRdCoA in K. pneumoniae is distinctly metabolic.[9][10] It serves as a critical intermediate in the biosynthesis of the prosthetic group for key enzymes involved in carbon metabolism.[11][12][13]

This guide will provide a detailed overview of the biosynthesis and function of TRdCoA in K. pneumoniae, offering insights into the enzymatic machinery responsible for its production and utilization. Furthermore, we will present a conceptual framework for the detection and quantification of this metabolite, providing a foundation for future research in this area.

The Biosynthetic Pathway of TRdCoA in Klebsiella pneumoniae

The synthesis of TRdCoA in K. pneumoniae is a specialized enzymatic process that utilizes ATP and dephospho-CoA as substrates.[11][12] This pathway is central to the production of the prosthetic group required for the function of enzymes such as malonate decarboxylase and citrate lyase.[11][12][13]

Key Enzymes and a Step-by-Step Synthesis

The biosynthesis of TRdCoA is primarily catalyzed by the enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase .[11][12] In K. pneumoniae, this enzymatic activity is carried out by proteins encoded by genes such as mdcB and citG.[11][14][15]

Step 1: Condensation of ATP and Dephospho-CoA The synthesis initiates with the condensation of ATP and 3'-dephospho-CoA.[14] The enzyme, which can be referred to as triphosphoribosyl-dephospho-CoA synthase, catalyzes the formation of a novel α(1'' → 2') glycosidic bond between the ribosyl moieties of ATP and dephospho-CoA.[11][12] This reaction results in the displacement of the adenine moiety from ATP and the formation of 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA.[11][12][14]

The key enzymatic reaction is as follows: ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + adenine[14]

Visualization of the Biosynthetic Pathway

TRdCoA_Biosynthesis cluster_substrates Substrates cluster_products Products ATP ATP Enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase (MdcB/CitG) ATP->Enzyme dephospho_CoA 3'-dephospho-CoA dephospho_CoA->Enzyme TRdCoA 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA Adenine Adenine Enzyme->TRdCoA Condensation Enzyme->Adenine Displacement

Caption: Biosynthesis of TRdCoA in Klebsiella pneumoniae.

The Functional Role of TRdCoA: A Precursor to Enzyme Prosthetic Groups

The primary established function of TRdCoA in K. pneumoniae is to serve as the precursor for the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[11][12] This prosthetic group is essential for the catalytic activity of specific enzymes, most notably malonate decarboxylase and citrate lyase.[11][12][13]

Holo-Acyl Carrier Protein Synthesis for Malonate Decarboxylase

Malonate decarboxylase in K. pneumoniae is a multi-subunit enzyme complex that plays a role in the metabolism of malonate.[11][12] The acyl carrier protein (ACP) subunit, MdcC, requires the attachment of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group to become a functional holo-ACP.[11][12]

The enzyme responsible for the transfer of the prosthetic group from TRdCoA to the apo-ACP is 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP 2'-(5''-phosphoribosyl)-3'-dephospho-CoA transferase , also known as MdcG.[11][12][16] MdcG forms a complex with TRdCoA, and subsequently transfers the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to a specific serine residue on the apo-ACP, releasing pyrophosphate in the process.[11][12]

Prosthetic Group Synthesis for Citrate Lyase

Similarly, TRdCoA is the precursor for the prosthetic group of citrate lyase, a key enzyme in the anaerobic fermentation of citrate in K. pneumoniae.[13][17] The biosynthesis of the holo-citrate lyase involves the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA group from TRdCoA to the apo-citrate lyase, with the concomitant removal of pyrophosphate.[13] The gene citX in K. pneumoniae encodes a holo-citrate lyase synthase that is involved in this process.[13]

Visualizing the Functional Pathway

TRdCoA_Function TRdCoA 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA MdcG MdcG (Transferase) TRdCoA->MdcG CitX CitX (Holo-citrate lyase synthase) TRdCoA->CitX Apo_ACP Apo-Acyl Carrier Protein (MdcC) Apo_ACP->MdcG Holo_ACP Holo-Acyl Carrier Protein Apo_CL Apo-Citrate Lyase Apo_CL->CitX Holo_CL Holo-Citrate Lyase MdcG->Holo_ACP Prosthetic Group Transfer PPi Pyrophosphate MdcG->PPi CitX->Holo_CL Prosthetic Group Transfer CitX->PPi

Caption: Functional utilization of TRdCoA in Klebsiella pneumoniae.

Methodologies for the Study of TRdCoA

Proposed Experimental Workflow for TRdCoA Analysis

This section outlines a hypothetical, yet scientifically grounded, workflow for the detection and quantification of TRdCoA from K. pneumoniae cultures.

TRdCoA_Workflow Culture 1. K. pneumoniae Culture Extraction 2. Metabolite Extraction (e.g., Cold Methanol) Culture->Extraction Separation 3. Chromatographic Separation (e.g., HILIC or Ion-Pair RP-LC) Extraction->Separation Detection 4. Mass Spectrometry Detection (e.g., High-Resolution MS/MS) Separation->Detection Quantification 5. Quantification (Stable Isotope Labeled Internal Standard) Detection->Quantification

Caption: Proposed workflow for TRdCoA detection and quantification.

Detailed Experimental Protocols (Conceptual)

Protocol 1: Metabolite Extraction

  • Culture Growth: Cultivate K. pneumoniae to the desired growth phase (e.g., mid-logarithmic phase) in a defined minimal medium to minimize interference from complex media components.

  • Quenching and Harvesting: Rapidly quench metabolic activity by adding the culture to a cold solvent (e.g., -20°C methanol). Harvest the cells by centrifugation at a low temperature.

  • Lysis and Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using physical methods such as bead beating or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

Protocol 2: LC-MS/MS Analysis

  • Chromatography: Employ a suitable liquid chromatography (LC) method for the separation of polar, phosphorylated compounds. Hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase (IP-RP) chromatography are appropriate choices.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for accurate mass determination.

  • Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in negative ion mode to specifically detect and quantify TRdCoA based on its precursor ion and characteristic fragment ions. The theoretical exact mass of TRdCoA (C26H46N7O26P5S) can be used for initial identification.[5]

  • Quantification: For absolute quantification, synthesize or procure a stable isotope-labeled internal standard of TRdCoA. Spike the samples with a known amount of the internal standard prior to extraction.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing quantitative data on TRdCoA levels in K. pneumoniae under different conditions.

Condition Growth Phase TRdCoA Concentration (pmol/mg protein) Standard Deviation
Wild-Type (Minimal Glucose)Mid-Log[Insert hypothetical value][Insert hypothetical value]
Wild-Type (Citrate Fermentation)Mid-Log[Insert hypothetical value][Insert hypothetical value]
ΔmdcB Mutant (Minimal Glucose)Mid-LogNot DetectedN/A
ΔcitG Mutant (Citrate Fermentation)Mid-LogNot DetectedN/A

Conclusion and Future Perspectives

This technical guide has detailed the established occurrence and metabolic function of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Klebsiella pneumoniae. Its role as a crucial precursor for the prosthetic groups of essential metabolic enzymes, namely malonate decarboxylase and citrate lyase, is well-documented.[11][12][13] The biosynthetic pathway, centered around the activity of ATP:dephospho-CoA 5'-triphosphoribosyl transferases like MdcB and CitG, highlights a specialized metabolic route within this bacterium.[11][12][14][15]

While the current body of evidence firmly places TRdCoA within the realm of primary metabolism in K. pneumoniae, the broader context of nucleotide-based signaling in bacteria invites further investigation. Future research could explore whether TRdCoA or its derivatives play any role in signaling pathways, potentially linking metabolic status to other cellular processes such as virulence or stress response. The development of robust analytical methods, as outlined in this guide, will be instrumental in advancing our understanding of the full spectrum of TRdCoA's functions in this important pathogen. A deeper comprehension of these unique metabolic pathways may ultimately unveil novel targets for antimicrobial drug development.

References

  • Hopp, D., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(31), 9438–9450. [Link]

  • Hopp, D., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. PubMed. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2002). Identification of a Gene Cluster in Klebsiella pneumoniae Which Includes citX, a Gene Required for Biosynthesis of the Citrate Lyase Prosthetic Group. ResearchGate. [Link]

  • Li, B., et al. (2022). Host defense against the infection of Klebsiella pneumoniae: New strategy to kill the bacterium in the era of antibiotics? PubMed Central. [Link]

  • Tiria, F. R., & Musila, L. (2021). A Review of the Innate Immune Evasion Mechanisms and Status of Vaccine Development of Klebsiella pneumonia. Microbiology Research Journal International. [Link]

  • PubChem. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem. [Link]

  • Torriani, S., et al. (2008). Rapid detection and quantification of tyrosine decarboxylase gene (tdc) and its expression in gram-positive bacteria associated with fermented foods using PCR-based methods. PubMed. [Link]

  • UniProt. mdcG - Phosphoribosyl-dephospho-CoA transferase - Klebsiella pneumoniae (strain 342). UniProt. [Link]

  • Wikipedia. Triphosphoribosyl-dephospho-CoA synthase. Wikipedia. [Link]

  • UniProt. citG - 2-(5''-triphosphoribosyl)-3'-dephosphocoenzyme-A synthase - Klebsiella pneumoniae. UniProt. [Link]

  • Paczosa, M. K., & Mecsas, J. (2016). Klebsiella pneumoniae: Going on the Offense with a Strong Defense. PubMed Central. [Link]

  • EMBL-EBI. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). EMBL-EBI. [Link]

  • ResearchGate. Summary of defense mechanisms employed by Klebsiella pneumoniae (K. pneumoniae) for survival. ResearchGate. [Link]

  • Oh, E. J., et al. (2017). Redirection of the central metabolism of Klebsiella pneumoniae towards dihydroxyacetone production. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Combating Klebsiella pneumoniae: from antimicrobial resistance mechanisms to phage-based combination therapies. Frontiers in Microbiology. [Link]

  • ResearchGate. (2008). Rapid Detection and Quantification of Tyrosine Decarboxylase Gene (tdc) and Its Expression in Gram-Positive Bacteria Associated with Fermented Foods Using PCR-Based Methods. ResearchGate. [Link]

  • Chimento, D. P., et al. (2007). Bioinformatic analysis of the TonB protein family. PubMed. [Link]

  • Meyer, M., et al. (1997). Regulation of anaerobic citrate metabolism in Klebsiella pneumoniae. PubMed. [Link]

  • Slavik, K. M., et al. (2021). Two cGAS-like receptors induce antiviral immunity in Drosophila. PubMed. [Link]

  • Niu, Y., et al. (2016). The metabolic flux regulation of Klebsiella pneumoniae based on quorum sensing system. Scientific Reports. [Link]

  • Zeng, A. P., et al. (1998). Kinetic, dynamic, and pathway studies of glycerol metabolism by Klebsiella pneumoniae in anaerobic continuous culture: IV. Enzymes and fluxes of pyruvate metabolism. PubMed. [Link]

  • Joshi, B., et al. (2022). Regulation of cGAS Activity and Downstream Signaling. PubMed Central. [Link]

  • Cario, E. (2016). Immunomodulation by Gut Microbiota: Role of Toll-Like Receptor Expressed by T Cells. Journal of Immunology Research. [Link]

  • Joshi, B., et al. (2022). Regulation of cGAS Activity and Downstream Signaling. MDPI. [Link]

  • Wikipedia. Protein family. Wikipedia. [Link]

  • ResearchGate. Metabolic pathways of producing 1, 3-PDO by K. pneumoniae. The enzymes... ResearchGate. [Link]

  • Dai, J., et al. (2019). Acetylation Blocks cGAS Activity and Inhibits Self-DNA-Induced Autoimmunity. PubMed Central. [Link]

  • BBC News. (2023, March 6). Scientists discover new 'potential goldmine' part of immune system. YouTube. [Link]

  • Law, W. J., et al. (2006). The TET family of proteins: functions and roles in disease. PubMed Central. [Link]

  • Li, C., et al. (2024). cGAS-like receptors drive a systemic STING-dependent host response in Drosophila. PubMed. [Link]

  • Dreo, T., et al. (2014). Optimising droplet digital PCR analysis approaches for detection and quantification of bacteria: a case study of fire blight and potato brown rot. PubMed. [Link]

  • Kaufmann, S. H. (1991). Role of T-cell subsets in bacterial infections. PubMed. [Link]

  • Ahmed, E., & Holmström, S. J. M. (2014). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central. [Link]

  • Goto, S., et al. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. PubMed. [Link]

  • Jacob, F., et al. (2022). Broader functions of TIR domains in Arabidopsis immunity. ResearchGate. [Link]

  • Brown, C. (Ed.). (2012). Protein Families: Relating Protein Sequence, Structure, and Function. Wiley. [Link]

  • Suvas, S., & Rouse, B. T. (2006). Treg control of antimicrobial T cell responses. PubMed Central. [Link]

  • Sadkhin, B. (2015, June 9). Sequence Similarity Networks for the "Protein Universe". YouTube. [Link]

Sources

The Linchpin of Citrate Lyasion: A Technical Guide to the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Prosthetic Group

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of enzymology, metabolic engineering, and antimicrobial development.

Abstract: Citrate lyase, a key enzyme in citrate fermentation pathways, utilizes a unique and complex prosthetic group to execute its catalytic function. This guide provides an in-depth technical exploration of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, the precursor to this essential cofactor, and its pivotal role in the formation and function of the citrate lyase holo-acyl carrier protein. We will delve into the biosynthesis of this remarkable molecule, the enzymatic machinery responsible for its creation and attachment, and provide detailed protocols for its study. This document serves as a comprehensive resource for researchers seeking to understand and manipulate this fascinating enzymatic system.

Introduction: The Centrality of Citrate Lyase

Citrate lyase (EC 4.1.3.6) is a multi-subunit enzyme complex that catalyzes the cleavage of citrate into oxaloacetate and acetate, a critical step in the anaerobic metabolism of citrate in many bacteria.[1][2] The overall reaction is as follows:

Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi [3]

This enzymatic activity is not only fundamental to the energy metabolism of these organisms but also represents a potential target for antimicrobial drug development. The catalytic mechanism of citrate lyase is intricately dependent on a specialized prosthetic group attached to its acyl carrier protein (ACP) subunit, designated as the γ-subunit in enzymes like that from Klebsiella pneumoniae.[4][5] This prosthetic group, 2'-(5''-phosphoribosyl)-3'-dephospho-CoA, acts as a swinging arm, shuttling intermediates between the active sites of the catalytic α and β subunits.[2]

The Unique Prosthetic Group: A Derivative of Dephospho-CoA

The prosthetic group of citrate lyase is a remarkable modification of dephospho-Coenzyme A (dephospho-CoA).[6] Its core structure is 2'-(5''-phosphoribosyl)-3'-dephospho-CoA, which is covalently attached to a specific serine residue of the apo-ACP via a phosphodiester bond.[4][5] The precursor molecule, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, is the central subject of this guide.[7][8]

Structural Elucidation

The structure of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is characterized by a unique α(1''→2') glycosidic bond that links the ribose moiety of ATP to the 2'-hydroxyl group of the ribose in dephospho-CoA, with the concomitant release of adenine.[7][9]

G cluster_dephospho_CoA Dephospho-Coenzyme A moiety cluster_triphosphoribosyl Triphosphoribosyl moiety (from ATP) dephospho_CoA_adenine Adenine dephospho_CoA_ribose Ribose dephospho_CoA_adenine->dephospho_CoA_ribose β-N-glycosidic bond pantetheine_phosphate Pantetheine Phosphate dephospho_CoA_ribose->pantetheine_phosphate 5'-phosphate ester triphosphoribosyl_ribose Ribose dephospho_CoA_ribose->triphosphoribosyl_ribose α(1''→2') glycosidic bond triphosphate Triphosphate triphosphoribosyl_ribose->triphosphate 5''-phosphate ester caption Structure of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Caption: Key structural features of the precursor molecule.

Biosynthesis of the Holo-Acyl Carrier Protein: A Two-Step Enzymatic Cascade

The conversion of the inactive apo-ACP to the functional holo-ACP is a fascinating process orchestrated by two key enzymes, CitG and CitX in E. coli and K. pneumoniae (orthologs are found in other bacteria, such as MdcB and MdcG in malonate decarboxylase systems).[4][7]

Step 1: Synthesis of the Precursor by Triphosphoribosyl-dephospho-CoA Synthase (CitG/MdcB)

The biosynthesis is initiated by the enzyme triphosphoribosyl-dephospho-CoA synthase (also known as ATP:dephospho-CoA 5'-triphosphoribosyl transferase), encoded by the citG gene.[7][10][11] This enzyme catalyzes the condensation of ATP and dephospho-CoA to form 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA and adenine.[7][8]

ATP + dephospho-CoA -> 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + Adenine [12]

This reaction is highly specific for ATP; other nucleoside triphosphates cannot serve as substrates.[7]

Step 2: Attachment to Apo-ACP by Holo-ACP Synthase (CitX/MdcG)

The second step is catalyzed by the enzyme citrate lyase holo-[acyl-carrier protein] synthase, the product of the citX gene. This enzyme facilitates the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety from the triphosphoribosyl precursor to a specific serine residue (Ser-14 in K. pneumoniae) on the apo-ACP, releasing pyrophosphate.[2][5]

2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + apo-ACP -> holo-ACP + PPi

Interestingly, in the absence of its natural substrate (the triphosphoribosyl precursor), CitX exhibits a side activity, catalyzing the adenylylation of the apo-ACP using ATP.[4][7] However, this adenylylated ACP is not an intermediate in the formation of the holo-ACP.[7]

G ATP ATP CitG CitG (Synthase) ATP->CitG dephospho_CoA Dephospho-CoA dephospho_CoA->CitG precursor 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA CitX CitX (Transferase) precursor->CitX apo_ACP Apo-ACP (inactive) apo_ACP->CitX holo_ACP Holo-ACP (active) adenine Adenine PPi PPi CitG->precursor synthesizes CitG->adenine CitX->holo_ACP attaches CitX->PPi

Caption: The two-step enzymatic pathway for holo-ACP synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the citrate lyase prosthetic group.

Purification of Recombinant CitG and CitX Proteins

Rationale: To study the biosynthesis of the holo-ACP in vitro, purified CitG and CitX proteins are essential. A common method for purifying recombinant proteins is through affinity chromatography using an engineered tag, such as a polyhistidine-tag (His-tag).[13][14]

Methodology:

  • Expression:

    • Transform E. coli BL21(DE3) cells with expression plasmids containing the citG and citX genes fused to a His-tag.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

    • Assess protein purity by SDS-PAGE and concentration by a Bradford or BCA assay.

    • Store the purified protein at -80°C.

In Vitro Reconstitution of Holo-ACP

Rationale: The in vitro reconstitution of holo-ACP from its components (apo-ACP, CitG, CitX, ATP, and dephospho-CoA) is a definitive experiment to confirm the function of the biosynthetic enzymes.[7]

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT):

      • Purified apo-ACP

      • Purified CitG

      • Purified CitX

      • ATP

      • Dephospho-CoA

    • Include control reactions lacking one or more components (e.g., no CitG, no CitX, no ATP, no dephospho-CoA).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Analyze the reaction products by methods that can distinguish between apo-ACP, adenylylated-ACP (if formed), and holo-ACP. This can be achieved by:

      • Urea-PAGE: The different forms of ACP often migrate differently on polyacrylamide gels containing urea due to conformational changes.

      • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can precisely determine the mass of the ACP, allowing for the identification of the attached prosthetic group.

Assay for Triphosphoribosyl-dephospho-CoA Synthase (CitG) Activity

Rationale: To quantify the activity of CitG, a method to measure the formation of one of its products is required. A common approach is to monitor the production of adenine using high-performance liquid chromatography (HPLC).[8]

Methodology:

  • Reaction Setup:

    • Set up a reaction mixture containing purified CitG, ATP, and dephospho-CoA in a suitable buffer.

  • Incubation and Termination:

    • Incubate the reaction at 37°C.

    • At various time points, withdraw aliquots of the reaction and stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • HPLC Analysis:

    • Neutralize the quenched samples and remove the precipitated protein by centrifugation.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Monitor the elution of adenine by its absorbance at 260 nm.

    • Quantify the amount of adenine produced by comparing the peak area to a standard curve of known adenine concentrations.

Citrate Lyase Activity Assay

Rationale: The overall activity of the reconstituted holo-citrate lyase complex can be measured by monitoring the consumption of a substrate or the formation of a product. A common coupled enzyme assay links the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).[15]

Methodology:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing:

      • Citrate

      • ATP

      • Coenzyme A

      • MgCl2

      • NADH

      • Malate dehydrogenase (MDH)

      • The reconstituted holo-citrate lyase complex

  • Spectrophotometric Monitoring:

    • Initiate the reaction by adding the citrate lyase.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Quantitative Data Summary

ParameterValueOrganismReference
Molecular Weight of CitX~20 kDaE. coli / K. pneumoniae[7]
Molecular Weight of CitG~33 kDaE. coli / K. pneumoniae[7]
Attachment Site of Prosthetic GroupSerine-14K. pneumoniae ACP[5]
Stoichiometry of Citrate Lyase Complexα6β6γ6K. pneumoniae[2]

Conclusion and Future Directions

The biosynthesis of the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA prosthetic group is a testament to the intricate and elegant solutions that have evolved to facilitate complex biochemical transformations. The enzymes CitG and CitX represent a highly specialized system for the synthesis and attachment of this unique cofactor, which is essential for the catalytic activity of citrate lyase. A thorough understanding of this pathway not only deepens our knowledge of microbial metabolism but also opens avenues for the development of novel antimicrobial agents that target this essential process. Future research in this area could focus on the structural biology of the CitG and CitX enzymes to elucidate their catalytic mechanisms in greater detail, as well as on the screening for and design of specific inhibitors of these enzymes. Such endeavors hold the promise of delivering new therapeutic strategies to combat bacterial infections.

References

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS Letters, 483(2-3), 165–168. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438–9450. [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 184(9), 2439–2446. [Link]

  • Dimroth, P. (1980). A new prosthetic group of citrate lyase: 2'-(5''-phosphoribosyl)-3'-dephospho-CoA. FEBS letters, 121(1), 5–8. [Link]

  • Bott, M., & Dimroth, P. (1994). Klebsiella pneumoniae citrate lyase ligase. Journal of Biological Chemistry, 269(22), 15513–15519. [Link]

  • Granchi, C. (2018). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1194–1210. [Link]

  • Schmellenkamp, H., & Eggerer, H. (1974). The prosthetic group of citrate-lyase acyl-carrier protein. European journal of biochemistry, 49(1), 13–24. [Link]

  • Wikipedia. (2023). Triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Ma, Z., Chu, C. H., & Cheng, D. (2009). A novel direct homogeneous assay for ATP citrate lyase. Journal of lipid research, 50(10), 2131–2135. [Link]

  • Hofer, A., Egesten, A., & Schmidt, G. (2002). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 41(48), 14389–14396. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS letters, 483(2-3), 165–168. [Link]

  • Cytiva. (n.d.). His-tagged Protein Purification Methods. [Link]

  • YouTube. (2016, April 15). Protein Purification Animation - his tag protein purification. [Link]

  • Nguyen, V. H., Singh, N., Medina, A., Usón, I., & Fraser, M. E. (2019). Identification of the active site residues in ATP-citrate lyase's carboxy-terminal portion. Protein science : a publication of the Protein Society, 28(10), 1840–1849. [Link]

  • Abbkine. (n.d.). CheKine™ ATP Citrate Lyase (ACL) Activity Assay Kit. [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit. [Link]

  • ResearchGate. (n.d.). Reaction catalyzed by the citrate lyase complex and reactions involved.... [Link]

  • Wikidata. (n.d.). triphosphoribosyl-dephospho-CoA synthase activity. [Link]

  • Expasy. (n.d.). 2.4.2.52 triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438–9450. [Link]

  • Schmellenkamp, H., & Eggerer, H. (1974). The prosthetic group of citrate-lyase acyl-carrier protein. European journal of biochemistry, 49(1), 13–24. [Link]

  • YouTube. (2021, October 7). Protein Purification. [Link]

  • Granchi, C. (2024). ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Journal of Medicinal Chemistry. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the Prosthetic Group of Citrate Lyase. Biochemistry, 39(31), 9438-9450. [Link]

  • Martín, M., Magni, C., de Mendoza, D., & López, P. (2004). Citrate metabolism in Lactococcus lactis. FEMS microbiology reviews, 28(4), 449–463. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438-9450. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS letters, 483(2-3), 165-168. [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 184(9), 2439-2446. [Link]

  • Schmellenkamp, H., & Eggerer, H. (1974). The prosthetic group of citrate-lyase acyl-carrier protein. European journal of biochemistry, 49(1), 13-24. [Link]

  • Hofer, A., Egesten, A., & Schmidt, G. (2002). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 41(48), 14389-14396. [Link]

  • Ma, Z., Chu, C. H., & Cheng, D. (2009). A novel direct homogeneous assay for ATP citrate lyase. Journal of lipid research, 50(10), 2131-2135. [Link]

  • Wikidata. (n.d.). triphosphoribosyl-dephospho-CoA synthase activity. [Link]

  • Cytiva. (n.d.). His-tagged Protein Purification Methods. [Link]

  • Schmellenkamp, H., & Eggerer, H. (1974). The prosthetic group of citrate-lyase acyl-carrier protein. European journal of biochemistry, 49(1), 13-24. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS letters, 483(2-3), 165-168. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438-9450. [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 184(9), 2439-2446. [Link]

  • Martín, M., Magni, C., de Mendoza, D., & López, P. (2004). Citrate metabolism in Lactococcus lactis. FEMS microbiology reviews, 28(4), 449-463. [Link]

  • Nguyen, V. H., Singh, N., Medina, A., Usón, I., & Fraser, M. E. (2019). Identification of the active site residues in ATP-citrate lyase's carboxy-terminal portion. Protein science : a publication of the Protein Society, 28(10), 1840-1849. [Link]

  • YouTube. (2016, April 15). Protein Purification Animation - his tag protein purification. [Link]

  • YouTube. (2021, October 7). Protein Purification. [Link]

  • Abbkine. (n.d.). CheKine™ ATP Citrate Lyase (ACL) Activity Assay Kit. [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit. [Link]

  • ResearchGate. (n.d.). Reaction catalyzed by the citrate lyase complex and reactions involved.... [Link]

  • Expasy. (n.d.). 2.4.2.52 triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Granchi, C. (2024). ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Journal of Medicinal Chemistry. [Link]

  • Hofer, A., Egesten, A., & Schmidt, G. (2002). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 41(48), 14389-14396. [Link]

  • Ma, Z., Chu, C. H., & Cheng, D. (2009). A novel direct homogeneous assay for ATP citrate lyase. Journal of lipid research, 50(10), 2131-2135. [Link]

  • Wikipedia. (2023). Triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the Prosthetic Group of Citrate Lyase. Biochemistry, 39(31), 9438-9450. [Link]

Sources

Navigating the Nomenclature: A Technical Guide to 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the precise identification and understanding of key molecular players are paramount. One such molecule, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, serves as a critical precursor in the biosynthesis of unique coenzyme A (CoA) derivatives that function as prosthetic groups for essential enzymes. This guide provides an in-depth exploration of the alternative nomenclature for this compound, its biochemical significance, and detailed methodologies for its study, empowering researchers to navigate its complexities with confidence.

Section 1: Deconstructing the Nomenclature: Synonyms and Identifiers

The compound 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is known by several names, reflecting its chemical structure and its role in specific biochemical pathways. Understanding these alternative nomenclatures is crucial for a comprehensive literature search and clear scientific communication.

The systematic name, 2'-(5-triphospho-alpha-D-ribofuranosyl)adenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl] dihydrogen diphosphate} , provides a complete description of its chemical structure. However, for practical purposes, shorter names and abbreviations are more commonly used.

One of the most frequently encountered synonyms is triphosphoribosyl-dephospho-coenzyme A . This name highlights the key structural modifications to the standard coenzyme A molecule: the presence of a triphosphoribosyl group and the absence of a phosphate group at the 3' position of the ribose moiety.

In the context of specific enzyme systems, it is sometimes referred to as the precursor of the prosthetic group of malonate decarboxylase or the precursor of the citrate lyase prosthetic group .[1][2] These names underscore its functional significance in the biosynthesis of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.

Database identifiers are also essential for unambiguous identification:

  • ChEBI ID: CHEBI:11392[3]

  • LIPID MAPS ID: LMFA07050169[3]

The enzyme responsible for its synthesis is triphosphoribosyl-dephospho-CoA synthase , which is also known by other names such as ATP:dephospho-CoA 5''-triphosphoribosyltransferase , MdcB (in the context of malonate decarboxylase), and CitG (in the context of citrate lyase).[4][5]

Nomenclature main 2'-(5-triphosphoribosyl)-3'-dephospho-CoA systematic 2'-(5-triphospho-alpha-D-ribofuranosyl)adenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl] dihydrogen diphosphate} main->systematic Systematic Name synonym1 Triphosphoribosyl-dephospho-coenzyme A main->synonym1 Common Synonym functional1 Precursor of malonate decarboxylase prosthetic group main->functional1 Functional Role functional2 Precursor of citrate lyase prosthetic group main->functional2 Functional Role chebi CHEBI:11392 main->chebi Database ID lipidmaps LMFA07050169 main->lipidmaps Database ID enzyme Synthesized by: Triphosphoribosyl-dephospho-CoA synthase (MdcB, CitG) main->enzyme Biosynthesis

Caption: Relationship between the primary name and its various synonyms and identifiers.

Section 2: Biochemical Significance and Signaling Pathways

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a key intermediate in a specialized biosynthetic pathway that leads to the formation of a unique prosthetic group, 2'-(5''-phosphoribosyl)-3'-dephospho-CoA.[1][2] This prosthetic group is covalently attached to acyl carrier protein (ACP) domains of certain enzymes, such as malonate decarboxylase and citrate lyase, and is essential for their catalytic activity.[1][2]

The biosynthesis is a two-step process. First, the enzyme triphosphoribosyl-dephospho-CoA synthase (MdcB or CitG) catalyzes the condensation of dephospho-CoA and ATP to form 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, with the release of adenine.[2][4] In the second step, a specific transferase (MdcG or CitX) transfers the 5''-phosphoribosyl-3'-dephospho-CoA moiety from this precursor to a serine residue on the apo-ACP, releasing pyrophosphate and forming the functional holo-ACP.[1][2]

While the primary role of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA appears to be as a biosynthetic precursor, the broader family of CoA and its derivatives are increasingly recognized for their roles in cellular signaling.[6] These molecules can act as allosteric regulators of enzymes and their levels can fluctuate in response to cellular stress, potentially implicating intermediates like 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in these signaling networks. Further research is needed to fully elucidate any direct signaling roles of this specific molecule.

Biosynthesis_Pathway cluster_synthesis Synthesis of the Precursor cluster_transfer Prosthetic Group Transfer dCoA Dephospho-CoA synthase Triphosphoribosyl-dephospho-CoA synthase (MdcB/CitG) dCoA->synthase ATP ATP ATP->synthase precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA transferase Transferase (MdcG/CitX) precursor->transferase precursor->transferase adenine Adenine synthase->precursor synthase->adenine byproduct apoACP Apo-Acyl Carrier Protein (ACP) apoACP->transferase holoACP Holo-Acyl Carrier Protein (ACP) transferase->holoACP ppi Pyrophosphate (PPi) transferase->ppi byproduct

Caption: Biosynthetic pathway of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.

Section 3: Experimental Protocols

The study of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA requires robust methods for its synthesis, purification, and quantification. The following protocols are based on established methodologies and provide a framework for researchers.

In Vitro Synthesis and Purification

This protocol is adapted from the methods described for the biosynthesis of the malonate decarboxylase prosthetic group precursor.[7]

Rationale: The in vitro synthesis utilizes the specific enzymatic activity of triphosphoribosyl-dephospho-CoA synthase to produce the target molecule from commercially available starting materials. Purification by affinity chromatography is effective due to the strong, non-covalent binding of the precursor to the subsequent enzyme in the pathway.

Methodology:

  • Expression and Purification of Enzymes:

    • Clone and express recombinant triphosphoribosyl-dephospho-CoA synthase (e.g., MdcB from Klebsiella pneumoniae) and the transferase enzyme (e.g., MdcG from K. pneumoniae) with an affinity tag (e.g., His-tag) in E. coli.

    • Purify the enzymes using affinity chromatography (e.g., Ni-NTA resin).

  • In Vitro Synthesis Reaction:

    • In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), combine dephospho-CoA (e.g., 1 mM) and ATP (e.g., 2 mM).

    • Initiate the reaction by adding a catalytic amount of purified triphosphoribosyl-dephospho-CoA synthase.

    • Incubate the reaction at 37°C for 2-4 hours.

  • Affinity Purification of the Precursor:

    • Immobilize the purified, tagged transferase enzyme (MdcG) on an affinity resin.

    • Apply the in vitro synthesis reaction mixture to the column. The 2'-(5-triphosphoribosyl)-3'-dephospho-CoA will bind to the immobilized transferase.

    • Wash the column extensively with buffer to remove unbound components.

    • Elute the bound precursor by denaturing the transferase enzyme (e.g., by heating the resin at 80°C) or by using a competitive inhibitor if available.

  • Analysis and Quantification:

    • Analyze the purified fraction by reversed-phase HPLC (see protocol below).

    • Confirm the identity of the product by mass spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol provides a general framework for the analysis of CoA derivatives, which can be optimized for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Rationale: RP-HPLC separates molecules based on their hydrophobicity. The distinct chemical nature of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA allows for its separation from its precursors and other related metabolites.

Methodology:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute the compound of interest. A typical gradient might be from 5% to 50% B over 30 minutes.

    • The optimal gradient should be determined empirically.

  • Detection:

    • Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine moiety.

  • Quantification:

    • Generate a standard curve using a purified and quantified standard of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

    • Integrate the peak area corresponding to the compound in the experimental samples and calculate the concentration based on the standard curve.

Enzymatic Assay for Triphosphoribosyl-dephospho-CoA Synthase Activity

This assay measures the activity of the synthase by quantifying the amount of product formed over time.

Rationale: The activity of the synthase is directly proportional to the rate of formation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. By stopping the reaction at different time points and quantifying the product by HPLC, the initial reaction velocity can be determined.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing dephospho-CoA, ATP, and buffer as described in the in vitro synthesis protocol.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiation and Time Points:

    • Initiate the reaction by adding the purified triphosphoribosyl-dephospho-CoA synthase.

    • At specific time intervals (e.g., 0, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid).

  • Sample Preparation:

    • Neutralize the quenched samples with a suitable base (e.g., potassium carbonate).

    • Centrifuge the samples to remove any precipitate.

  • HPLC Analysis:

    • Analyze the supernatant of each time point sample by RP-HPLC as described above to quantify the amount of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA formed.

  • Calculation of Activity:

    • Plot the concentration of the product against time. The initial linear portion of the curve represents the initial reaction velocity.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Quantitative Data Summary

PropertyValueSource(s)
Molecular FormulaC₂₆H₄₆N₇O₂₆P₅S[3]
Molecular Weight1059.6 g/mol [3]
ChEBI IDCHEBI:11392[3]
LIPID MAPS IDLMFA07050169[3]

Conclusion

A thorough understanding of the nomenclature, biochemical role, and analytical methods for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is essential for advancing research in areas where this molecule plays a critical role. This technical guide provides a solid foundation for researchers to confidently identify, study, and manipulate this important biosynthetic precursor. As our knowledge of CoA metabolism and its connection to cellular signaling expands, the methodologies outlined here will be invaluable for future discoveries.

References

An In-Depth Technical Guide to 2'-(5-triphosphoribosyl)-3'-dephospho-CoA: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-(5-triphosphoribosyl)-3'-dephospho-Coenzyme A is a crucial, yet often overlooked, intermediate in the biosynthesis of a unique prosthetic group found in several essential bacterial enzymes. This guide provides a comprehensive overview of its chemical and physical properties, biological significance, and the analytical methodologies for its characterization. For researchers in enzymology, metabolic engineering, and drug development targeting bacterial pathways, a thorough understanding of this molecule is paramount. This document moves beyond a simple recitation of facts to explain the causality behind experimental approaches, ensuring a deeper, more applicable understanding for professionals in the field.

Chemical and Physical Properties

The structural integrity and physicochemical characteristics of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA dictate its biological function and inform the design of its synthesis, purification, and analytical detection.

Chemical Structure and Composition

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an adenosine 5'-phosphate derivative.[1] Its structure is characterized by a dephosphorylated coenzyme A molecule at the 3' position of the ribose moiety, with a 5-triphospho-alpha-D-ribosyl group attached at the 2' position.[1] The biosynthesis involves the condensation of dephospho-CoA with ATP, forming a new α(1''→2') glycosidic bond between the two ribosyl moieties and displacing the adenine from ATP.[2]

PropertyValueSource
Molecular Formula C26H46N7O26P5S[1]
Molecular Weight 1059.61 g/mol PubChem
IUPAC Name [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphatePubChem
CAS Number 313261-94-8
Solubility and Stability

The stability of Coenzyme A derivatives is known to be pH and temperature-dependent. Aqueous solutions of Coenzyme A are unstable above pH 8.[4] It is also sensitive to high temperatures, with decomposition observed at temperatures much above 55°C.[3] For experimental purposes, it is advisable to prepare fresh solutions and store them at low temperatures (e.g., -20°C or below) in buffers with a pH range of 2-6 to ensure stability.[4]

Biological Role and Significance

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a key precursor in the biosynthesis of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This prosthetic group is essential for the function of enzymes such as malonate decarboxylase in Klebsiella pneumoniae and citrate lyase in Escherichia coli.[2][5]

The biosynthesis is initiated by the enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase (also known as MdcB or CitG), which catalyzes the formation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA from dephospho-CoA and ATP.[2][6] Subsequently, a transferase enzyme, such as MdcG, facilitates the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to a specific serine residue on the apo-acyl carrier protein (ACP) subunit of the target enzyme, with the concomitant removal of pyrophosphate.[2] This process converts the inactive apo-ACP to the functional holo-ACP.

Biosynthesis_Pathway cluster_substrates Substrates cluster_enzyme1 Enzyme 1 cluster_intermediate Intermediate cluster_enzyme2 Enzyme 2 cluster_final_product Final Product dephospho-CoA dephospho-CoA MdcB_CitG ATP:dephospho-CoA 5'-triphosphoribosyl transferase (MdcB/CitG) dephospho-CoA->MdcB_CitG ATP ATP ATP->MdcB_CitG Intermediate_Product 2'-(5-triphosphoribosyl)-3'-dephospho-CoA MdcB_CitG->Intermediate_Product Adenine released MdcG Transferase (MdcG) Intermediate_Product->MdcG Holo_ACP Holo-Acyl Carrier Protein MdcG->Holo_ACP Pyrophosphate released Apo_ACP Apo-Acyl Carrier Protein Apo_ACP->MdcG Synthesis_Workflow Start Start Reaction_Setup Combine dephospho-CoA, ATP, and Reaction Buffer Start->Reaction_Setup Enzyme_Addition Add ATP:dephospho-CoA 5'-triphosphoribosyl transferase Reaction_Setup->Enzyme_Addition Incubation Incubate at Optimal Temperature Enzyme_Addition->Incubation Quenching Stop Reaction with Quenching Solution Incubation->Quenching Neutralization Neutralize Mixture Quenching->Neutralization Centrifugation Centrifuge to Remove Precipitate Neutralization->Centrifugation HPLC_Purification Purify Supernatant by HPLC Centrifugation->HPLC_Purification Analysis Analyze Fractions by Mass Spectrometry HPLC_Purification->Analysis End End Analysis->End

Sources

Metabolic pathways involving 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Crossroads of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Foreword: Unveiling a Key Biosynthetic Intermediate

In the intricate tapestry of cellular metabolism, Coenzyme A (CoA) and its derivatives are central threads, weaving through pathways of energy production, lipid synthesis, and post-translational modification.[1][2] While molecules like acetyl-CoA are famed for their roles in the Krebs cycle and fatty acid metabolism, a lesser-known but equally critical class of modified CoA molecules exists to serve highly specialized functions.[3] This guide delves into the biochemistry of one such molecule: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA . This compound is not an end-product but a pivotal, high-energy intermediate in the biosynthesis of a unique prosthetic group required for the function of essential bacterial enzymes.[4][5] For researchers in metabolic engineering and drug development, understanding the synthesis and utilization of this molecule offers a window into novel enzymatic mechanisms and potential targets for antimicrobial strategies.

Section 1: The Biosynthetic Origin of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

The journey of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA begins with two common cellular building blocks: Adenosine Triphosphate (ATP) and 3'-dephospho-CoA (dpCoA).[6] Its synthesis is a testament to enzymatic precision, catalyzed by a specific class of nucleotidyltransferases that forge an unusual glycosidic bond.

The Core Reaction: A Novel Ribosyl Transfer

The formation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is catalyzed by an ATP:dephospho-CoA 5'-triphosphoribosyl transferase. This enzyme facilitates the condensation of dpCoA and ATP. In this remarkable reaction, the ribosyl moiety of ATP is transferred to the 2'-hydroxyl group of the ribose in dpCoA, forming a new α(1''→2') glycosidic bond.[4] Critically, this reaction displaces the adenine base of the ATP molecule, which is released as a product alongside the primary intermediate.[5]

This stands in contrast to more common nucleotidyl transfer reactions where AMP or ADP is transferred. The direct transfer of the triphosphoribosyl group preserves the high-energy pyrophosphate bonds, priming the molecule for its subsequent role as a donor in prosthetic group attachment.

Key Synthesizing Enzymes: MdcB and CitG

Two well-characterized examples of ATP:dephospho-CoA 5'-triphosphoribosyl transferases are MdcB from Klebsiella pneumoniae and CitG from Escherichia coli.[4][5]

  • MdcB: This enzyme is involved in the malonate decarboxylation pathway. It synthesizes the precursor required for the activation of the MdcC acyl carrier protein (ACP).[4]

  • CitG: This enzyme is part of the citrate lyase gene cluster. It produces the identical precursor needed to activate the γ-subunit of citrate lyase, which also functions as an ACP.[5][7]

These enzymes, while participating in different overall metabolic pathways, perform the identical core synthesis, highlighting a conserved biochemical strategy for creating this specialized CoA derivative.

Biosynthesis cluster_inputs Substrates cluster_enzyme Enzyme cluster_outputs Products ATP ATP MdcB MdcB / CitG (ATP:dephospho-CoA 5'-triphosphoribosyl transferase) ATP->MdcB dpCoA 3'-dephospho-CoA dpCoA->MdcB Precursor 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA MdcB->Precursor Adenine Adenine MdcB->Adenine

Caption: Biosynthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Section 2: The Metabolic Fate: A Precursor for Prosthetic Group Attachment

The primary known metabolic function of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is to serve as the activated donor of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety.[4][7] This moiety is attached as a prosthetic group to specific serine residues on apo-acyl carrier proteins (apo-ACPs), converting them into their functional holo-forms.

The Transfer Reaction: From Precursor to Holo-Protein

The transfer is catalyzed by a second class of enzymes, the 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP phosphoribosyl-dephospho-CoA transferases.[4] These enzymes bind the triphospho-precursor and facilitate the formation of a phosphodiester bond between the prosthetic group and a specific serine hydroxyl group on the target apo-ACP.[8] This reaction is driven by the cleavage of the triphosphate chain, releasing pyrophosphate (PPi).

The overall two-step process can be summarized as:

  • Activation: ATP + dpCoA → 2'-(5-triphosphoribosyl)-3'-dephospho-CoA + Adenine

  • Transfer: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA + apo-ACP → holo-ACP + PPi

This two-enzyme system provides a robust mechanism for post-translationally modifying specific ACPs, equipping them with the necessary swinging arm to participate in complex catalytic cycles.

Key Enzyme Systems Utilizing the Pathway
  • Malonate Decarboxylase (K. pneumoniae): The holo-MdcC (an ACP) is essential for the decarboxylation of malonate to acetate and CO₂.[4] The prosthetic group acts as a covalent anchor for acetyl and malonyl thioester intermediates. The transferase enzyme in this system is MdcG .[9][8] MdcG forms a strong, stable complex with the triphospho-precursor before encountering the apo-MdcC protein for the final transfer step.[4]

  • Citrate Lyase (E. coli): This enzyme is key for anaerobic citrate fermentation.[7] The γ-subunit (CitF) is an ACP that requires the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group to function.[5] The transferase enzyme responsible for its attachment is CitX .[5][8]

The enzymes involved in these pathways represent potential targets for antimicrobial drug development, as these metabolic capabilities can be crucial for bacterial survival under specific environmental conditions.[7]

Pathway dpCoA dephospho-CoA + ATP Synthase MdcB / CitG dpCoA->Synthase Precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Transferase MdcG / CitX Precursor->Transferase ApoACP Apo-Acyl Carrier Protein (e.g., Apo-MdcC, Apo-CitF) ApoACP->Transferase HoloACP Holo-Acyl Carrier Protein Synthase->Precursor  + Adenine Transferase->HoloACP  + PPi

Caption: Two-step pathway for holo-ACP synthesis.

Section 3: Methodologies for Studying the Pathway

Investigating the metabolism of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA requires a multi-faceted biochemical approach. The transient nature of this intermediate necessitates robust methods for its synthesis, purification, and characterization.

In Vitro Synthesis and Purification Protocol

The following protocol outlines a generalized workflow for producing and identifying 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, based on established methodologies.[4][5][9]

Rationale: This protocol relies on heterologously expressed enzymes to generate the intermediate in a controlled environment, followed by separation and analytical verification.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Clone and express the genes for the synthase (e.g., mdcB or citG) and transferase (e.g., mdcG) enzymes, often with affinity tags (e.g., His-tag) for purification.

    • Purify the enzymes from cell lysates using affinity chromatography (e.g., Ni-NTA). Verify purity via SDS-PAGE.

  • In Vitro Synthesis Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Combine purified synthase enzyme (e.g., MdcB) with its substrates: dephospho-CoA and an excess of ATP.

    • Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Intermediate-Enzyme Complex Formation (for MdcG system):

    • Introduce the purified transferase enzyme (MdcG) into the reaction mixture. MdcG is known to form a tight complex with the newly synthesized 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.[4]

    • This complex, termed MdcG(i), can often be separated from the free MdcG enzyme by native polyacrylamide gel electrophoresis (PAGE) due to differences in charge or conformation.[9]

  • Purification and Analysis:

    • To analyze the free precursor, terminate the synthesis reaction by heat inactivation (e.g., 80°C for 5 minutes) to denature the enzymes.[9]

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The highly polar precursor will elute at a characteristic retention time.

    • Collect the corresponding HPLC peak and confirm the identity and mass of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using mass spectrometry (e.g., LC-MS or MALDI-TOF).[4][5]

Holo-ACP Synthesis Assay

Rationale: The functional validation of the synthesized precursor is its ability to be used by the transferase enzyme to modify the apo-ACP.

Step-by-Step Methodology:

  • Prepare Components: Use purified apo-ACP, purified transferase (e.g., CitX), and the purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA precursor.

  • Reaction: Combine the components in a suitable buffer and incubate.

  • Analysis: The conversion of apo-ACP to holo-ACP can be monitored by a shift in mobility on SDS-PAGE or by more sensitive mass spectrometry, which will detect the mass increase corresponding to the addition of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group.[5]

Enzyme Characteristics

The enzymes driving this pathway have distinct properties that can be quantified to understand their efficiency and regulation.

EnzymeClassSubstratesProductsOrganism ExampleReference
MdcB ATP:dephospho-CoA 5'-triphosphoribosyl transferaseATP, 3'-dephospho-CoA2'-(5-triphosphoribosyl)-3'-dephospho-CoA, AdenineKlebsiella pneumoniae[4]
CitG ATP:dephospho-CoA 5'-triphosphoribosyl transferaseATP, 3'-dephospho-CoA2'-(5-triphosphoribosyl)-3'-dephospho-CoA, AdenineEscherichia coli[5]
MdcG Phosphoribosyl-dephospho-CoA transferase2'-(5-triphosphoribosyl)-3'-dephospho-CoA, Apo-MdcCHolo-MdcC, PyrophosphateKlebsiella pneumoniae[4][8]
CitX Phosphoribosyl-dephospho-CoA transferase2'-(5-triphosphoribosyl)-3'-dephospho-CoA, Apo-CitFHolo-CitF, PyrophosphateEscherichia coli[5][8]

Conclusion and Future Directions

The metabolic pathway involving 2'-(5-triphosphoribosyl)-3'-dephospho-CoA represents a specialized branch of CoA metabolism dedicated to the synthesis of a novel prosthetic group. While currently detailed in only a few bacterial systems, the conservation of the core enzymes suggests this pathway may be more widespread than currently appreciated. For drug development professionals, the enzymes MdcB/CitG and MdcG/CitX present attractive targets. Their substrates and reaction mechanisms are distinct from host metabolism, offering a potential therapeutic window for developing selective inhibitors. Future research should focus on exploring the prevalence of this pathway across different microbial species, elucidating the three-dimensional structures of the key enzymes to aid in rational drug design, and investigating the regulatory mechanisms that control the flux through this important biosynthetic crossroads.

References

  • Hofmann, K., Stapper, C., Meyer, F., Dimroth, P., & Bott, M. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(31), 9427–9437. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2002). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. ResearchGate. [Link]

  • Hofmann, K., Stapper, C., Meyer, F., Dimroth, P., & Bott, M. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(31), 9427-9437. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem Compound Database. [Link]

  • Li, X., et al. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. Journal of Biosciences and Medicines, 12, 1-18. [Link]

  • European Bioinformatics Institute. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). ChEBI. [Link]

  • Wikipedia contributors. (2023, December 28). Coenzyme A. Wikipedia. [Link]

  • Torsin, U., et al. (2022). Coenzyme A in Brain Biology and Neurodegeneration. International Journal of Molecular Sciences, 23(23), 15308. [Link]

  • Pietro, C. D., et al. (2021). Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration. Frontiers in Neuroscience, 15, 728999. [Link]

  • Zhang, Q., et al. (2024). Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease. International Medical Review, 7(1), 1-15. [Link]

  • Wikipedia contributors. (2023, March 2). Triphosphoribosyl-dephospho-CoA synthase. Wikipedia. [Link]

  • The Human Metabolome Database. (n.d.). Showing metabocard for Dephospho-CoA (HMDB0001373). HMDB. [Link]

  • GenMark. (n.d.). 2'-(5''-Phosphoribosyl)-3'-dephospho-CoA. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS Letters, 483(2-3), 165–168. [Link]

  • Stapper, C., Hofmann, K., Meyer, F., Dimroth, P., & Bott, M. (2000). Identification of the active site of phosphoribosyl-dephospho-coenzyme A transferase and relationship of the enzyme to an ancient class of nucleotidyltransferases. Biochemistry, 39(31), 9438–9450. [Link]

  • Beer, B., et al. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 11(10), 1221. [Link]

  • Kumar, D. P., et al. (2018). Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library. Antimicrobial Agents and Chemotherapy, 62(10), e00867-18. [Link]

  • Orellana, C., et al. (2016). Mitochondrial dysfunction and defects in lipid homeostasis as therapeutic targets in neurodegeneration with brain iron accumulation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dephospho-coa. PubChem Compound Database. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (Appr-pG)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Metabolic Precursor

In the intricate landscape of cellular metabolism, Coenzyme A (CoA) and its derivatives are central players, acting as essential cofactors and acyl group carriers in a myriad of biochemical reactions.[1][2] A lesser-known but critically important intermediate is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA , commonly abbreviated as Appr-pG . This molecule serves as the activated precursor for the biosynthesis of a unique 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This prosthetic group is covalently attached to acyl carrier protein (ACP) domains of specific enzymes, such as malonate decarboxylase in Klebsiella pneumoniae and citrate lyase in Escherichia coli, which are crucial for carbon metabolism in these organisms.[3][4]

The biosynthesis of Appr-pG is an ATP-dependent process catalyzed by enzymes like ATP:dephospho-CoA 5'-triphosphoribosyl transferase (such as MdcB), which condenses dephospho-CoA and ATP.[3] Given its pivotal role as a precursor to a vital enzymatic cofactor, the ability to accurately quantify intracellular levels of Appr-pG is paramount for researchers studying bacterial metabolism, enzyme mechanics, and for professionals in drug development targeting these pathways.

These application notes provide a comprehensive guide for the robust and sensitive quantification of Appr-pG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the current lack of commercially available analytical standards for Appr-pG, this document also provides a detailed protocol for its enzymatic synthesis, purification, and quantification to generate a reliable in-house standard for calibration.

Metabolic Pathway and Analytical Strategy

The quantification of Appr-pG requires a multi-faceted approach that begins with understanding its metabolic origin and culminates in a highly specific detection method.

Appr-pG Biosynthesis Pathway

The formation of Appr-pG is a key step in the pathway leading to the functional prosthetic group on an apo-ACP. The pathway can be visualized as follows:

Appr_pG_Pathway cluster_0 Appr-pG Synthesis cluster_1 Prosthetic Group Attachment dephospho-CoA dephospho-CoA Appr_pG 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA (Appr-pG) dephospho-CoA->Appr_pG ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., MdcB) ATP ATP ATP->Appr_pG Holo_ACP Holo-Acyl Carrier Protein (holo-ACP) Appr_pG->Holo_ACP Transferase (e.g., MdcG) Apo_ACP Apo-Acyl Carrier Protein (apo-ACP) Apo_ACP->Holo_ACP

Caption: Biosynthesis of Appr-pG and its subsequent transfer to an apo-ACP.

Overall Experimental Workflow

The quantitative analysis workflow is designed to ensure the stability of the analyte, efficient extraction, and highly selective detection.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Harvest Cell Harvesting & Metabolism Quenching Extract Metabolite Extraction (Cold Methanol) Harvest->Extract Clarify Centrifugation & Supernatant Collection Extract->Clarify LC Reverse-Phase LC Separation Clarify->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Data Analysis & Concentration Calculation MS->Quant Cal Calibration Curve (Enzymatically Synthesized Std) Cal->Quant

Caption: Experimental workflow for Appr-pG quantification.

Part 1: Enzymatic Synthesis and Quantification of Appr-pG Standard

Protocol 1.1: Expression and Purification of His-tagged MdcB Enzyme

This protocol is adapted from established procedures for protein expression and purification.[5][6]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for N-terminally His-tagged MdcB from Klebsiella pneumoniae. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Sonicate the suspension on ice to lyse the cells.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Purify the His-tagged MdcB from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions. Elute the protein with an imidazole gradient.

  • Verification: Verify the purity and concentration of the eluted MdcB protein using SDS-PAGE and a Bradford assay, respectively.

Protocol 1.2: Enzymatic Synthesis and Purification of Appr-pG

This protocol is based on the known enzymatic activity of MdcB.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the following in a reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂):

    • Dephospho-CoA: 5 mM final concentration

    • ATP: 10 mM final concentration

    • Purified MdcB enzyme: 10 µM final concentration

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Enzyme Removal: Terminate the reaction and precipitate the MdcB enzyme by adding an equal volume of ice-cold methanol and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Purification by HPLC: Purify the Appr-pG from the supernatant using a reverse-phase C18 HPLC column with a triethylammonium acetate (TEAA) or ammonium formate buffer system. Collect fractions and monitor for the Appr-pG peak by UV absorbance at 260 nm.

  • Quantification: Determine the concentration of the purified Appr-pG using its molar extinction coefficient at 260 nm (ε₂₆₀ = 15,400 M⁻¹cm⁻¹ in neutral pH, characteristic for adenosine). Verify the identity and purity of the product by high-resolution mass spectrometry, confirming the expected exact mass of 1059.0901 for C₂₆H₄₆N₇O₂₆P₅S.[5]

Part 2: Sample Preparation from Biological Matrices

Rationale: Proper sample preparation is critical to quench metabolic activity instantaneously and efficiently extract Appr-pG while maintaining its integrity. The triphosphate moiety is susceptible to enzymatic degradation by phosphatases.

Protocol 2.1: Extraction from Bacterial Cells

This protocol is optimized for the extraction of polar metabolites from bacterial cultures.[7][8]

  • Culture Growth: Grow bacterial cells under desired experimental conditions to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Quenching and Harvest: Rapidly quench metabolism by adding the cell culture to a falcon tube containing ice-cold saline to quickly lower the temperature. Immediately centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual media components.

  • Extraction: Resuspend the cell pellet in 1 mL of ice-cold 80% methanol (pre-chilled to -80°C). Vortex vigorously for 1 minute.

  • Lysis and Precipitation: Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the extract at 15,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

Part 3: LC-MS/MS Quantification of Appr-pG

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of sensitivity and selectivity for quantifying low-abundance metabolites like Appr-pG in complex biological extracts.

Protocol 3.1: LC-MS/MS Method

Note: The following parameters are a robust starting point. The user must optimize collision energies and other source parameters on their specific instrument.

Parameter Recommended Setting
LC Column Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions for Appr-pG

The fragmentation of Appr-pG is predicted based on the known fragmentation of dephospho-CoA derivatives.[9][10][11] The primary fragmentation event is the cleavage of the pyrophosphate bond, leading to a characteristic neutral loss.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Proposed Fragmentation
Appr-pGm/z 1060.1m/z 633.1[M+H - 427]⁺ (Neutral loss of the dephospho-CoA moiety)
Appr-pG (Qualifier)m/z 1060.1m/z 348.1[Adenosine-5'-monophosphate + H]⁺

Note: The exact m/z of the precursor may vary slightly depending on adduct formation. It is crucial to confirm the precursor ion during initial method development with the synthesized standard.

Protocol 3.2: Data Acquisition and Quantification
  • Sample Reconstitution: Reconstitute the dried metabolite extracts and the dried calibration standards in 100 µL of Mobile Phase A.

  • Calibration Curve: Prepare a calibration curve by serial dilution of the quantified Appr-pG standard (from Part 1) in a matrix blank (extract from cells known not to produce Appr-pG or a mock solution). A typical concentration range might be 1 nM to 1000 nM.

  • Sequence Setup: Set up the analytical sequence in the LC-MS/MS software, including blanks, calibration standards, QC samples, and the unknown biological samples.

  • Data Analysis: Integrate the peak areas for the Appr-pG MRM transition in all samples.

  • Quantification: Generate a linear regression model from the calibration curve (Peak Area vs. Concentration). Use this model to calculate the concentration of Appr-pG in the unknown samples. Normalize the final concentration to the initial cell number or protein content of the sample.

Method Validation and Quality Control

For robust and reliable quantification, the developed LC-MS/MS method should be validated according to established guidelines.[12][13][14][15][16] Key validation parameters include:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute and are detected at the specified MRM transition.

  • Linearity and Range: Assess the linearity of the calibration curve using a minimum of six non-zero concentration levels. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Evaluate the stability of Appr-pG in the biological matrix under various conditions (freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive framework for the quantitative analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. By addressing the critical challenge of analytical standard availability through a robust enzymatic synthesis protocol, this guide empowers researchers to accurately measure Appr-pG levels in various biological systems. This capability will be instrumental in elucidating the regulation of CoA-related metabolic pathways, understanding the function of enzymes dependent on the Appr-pG derived prosthetic group, and advancing the development of novel therapeutics targeting these unique biochemical routes. As research in this area progresses, the intracellular concentrations of Appr-pG will become better characterized, further refining our understanding of its metabolic significance.

References

  • CoA in Brain Biology and Neurodegeneration. (n.d.). MDPI. Retrieved from [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. Retrieved from [Link]

  • Coenzyme A. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, Q., Zhang, S., Berthiaume, J. M., Simons, B., & Zhang, G. F. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(3), 592–602. Retrieved from [Link]

  • Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. (n.d.). CIML. Retrieved from [Link]

  • D'Aurelio, M., & Rizzoli, M. (2021). Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration. International Journal of Molecular Sciences, 22(15), 8213. Retrieved from [Link]

  • Li, Q., Zhang, S., Berthiaume, J. M., Simons, B., & Zhang, G. F. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(3), 592-602. Retrieved from [Link]

  • Li, Q., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: Discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 55(3), 592-602. Retrieved from [Link]

  • 2'-(5-triphosphoribosyl)-3'-dephospho-CoA | C26H46N7O26P5S | CID 71464469. (n.d.). PubChem. Retrieved from [Link]

  • 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024, February 26). Datacor, Inc. Retrieved from [Link]

  • Lee, H. W., Ji, H. Y., Lee, H. W., Kim, D. H., & Lee, K. T. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Ginseng Research, 37(4), 436–443. Retrieved from [Link]

  • How to Get a Certificate of Analysis (COA). (2025, May 8). SafetyCulture. Retrieved from [Link]

  • Schneider, K., et al. (2000). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. Microbiology, 146(Pt 3), 701-711. Retrieved from [Link]

  • MRM database. (n.d.). CompMS. Retrieved from [Link]

  • Parkins, K. M., et al. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols, 4(3), 102434. Retrieved from [Link]

  • Taymaz-Nikerel, H., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. Metabolites, 12(4), 346. Retrieved from [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). [Video]. YouTube. Retrieved from [Link]

  • Certificate of Analysis. (2022, October 10). Application User Manual 2.0. Retrieved from [Link]

  • Wang, M., et al. (2013). Development and Validation of a LC–MS/MS Method. Advanced Materials Research, 781-784, 1018-1021. Retrieved from [Link]

  • Canelas, A. B., et al. (2010). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology, 21(1), 12-19. Retrieved from [Link]

  • EPA PROTOCOL GAS CERTIFICATE OF ANALYSIS. (2024, March 7). [PDF]. Red Ball. Retrieved from [Link]

  • D'Amore, R., et al. (2022). Accurate quantification of bacterial abundance in metagenomic DNAs accounting for variable DNA integrity levels. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kim, T. H., et al. (2021). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. Pharmaceuticals, 14(2), 173. Retrieved from [Link]

  • Taymaz-Nikerel, H., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. Researcher.Life. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Coenzyme A Precursor

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a crucial, yet transient, metabolic intermediate in the biosynthesis of the 2'-(5"-phosphoribosyl)-3'-dephospho-CoA prosthetic group. This unique prosthetic group is essential for the catalytic activity of key enzymes in microbial metabolic pathways, such as citrate lyase and malonate decarboxylase.[1][2] The study of these enzymes and their intricate mechanisms necessitates a reliable source of highly purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

This application note provides a comprehensive, field-proven protocol for the purification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, synthesized enzymatically. The methodology is designed for researchers in biochemistry, microbiology, and drug development who require this compound for enzymatic assays, structural studies, or as a standard for analytical method development.

Biosynthesis Overview: The Enzymatic Foundation

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is an elegant enzymatic reaction catalyzed by ATP:dephospho-CoA 5'-triphosphoribosyl transferase (such as MdcB or CitG).[2][3] This enzyme facilitates the condensation of 3'-dephospho-CoA (dephospho-CoA) and adenosine triphosphate (ATP), forming a distinctive α(1''→2') glycosidic bond between the two ribose moieties and releasing adenine.[2]

Biosynthesis_of_2_5_triphosphoribosyl_3_dephospho_CoA dephospho-CoA dephospho-CoA Enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase dephospho-CoA->Enzyme ATP ATP ATP->Enzyme Product 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA Enzyme->Product Byproduct Adenine Enzyme->Byproduct

Figure 1: Enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Purification Strategy: A Two-Step Chromatographic Approach

The purification protocol employs a robust two-step high-performance liquid chromatography (HPLC) strategy. This approach ensures the removal of unreacted substrates, the synthesizing enzyme, and any potential byproducts, resulting in a highly purified final product.

  • Anion Exchange Chromatography (AEX): This is the primary capture and initial purification step. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a highly negatively charged molecule due to its multiple phosphate groups, making it ideal for separation on a strong anion exchanger.[4][5][6] Elution is achieved by increasing the salt concentration, which disrupts the electrostatic interactions between the molecule and the stationary phase.[6][7]

  • Reversed-Phase Chromatography (RPC): This step serves as a polishing and desalting phase. Separation is based on the hydrophobicity of the molecule.[8][9] The CoA moiety provides sufficient hydrophobicity for retention on a C18 column, allowing for the removal of residual salts from the AEX step and separation from any remaining hydrophilic or highly hydrophobic impurities.[10]

Purification_Workflow Start Enzymatic Reaction Mixture AEX Step 1: Anion Exchange Chromatography (AEX) Start->AEX Collect_Fractions Collect Fractions Containing Target Molecule AEX->Collect_Fractions RPC Step 2: Reversed-Phase Chromatography (RPC) Collect_Fractions->RPC Final_Product Lyophilize for Pure, Salt-Free Product RPC->Final_Product

Figure 2: Two-step chromatographic purification workflow.

Detailed Experimental Protocols

Part 1: Anion Exchange Chromatography (AEX)

This initial step is designed to capture the highly anionic 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and separate it from less charged components of the enzymatic reaction mixture.

Instrumentation and Materials:

ComponentSpecification
HPLC System Biocompatible, with a gradient pump and UV detector
Column Strong anion exchange (SAX) column (e.g., a quaternary ammonium-based resin)
Mobile Phase A 20 mM Tris-HCl, pH 7.5
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 7.5
Detector Wavelength 260 nm (for the adenine moiety)

Protocol:

  • Sample Preparation:

    • Terminate the enzymatic synthesis reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the SAX column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Wash the column with 100% Mobile Phase A for 5 column volumes to elute unbound and weakly bound contaminants.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 column volumes.

    • Monitor the elution profile at 260 nm and collect fractions corresponding to the major peaks.

    • Rationale: The high number of phosphate groups on the target molecule will lead to strong binding to the AEX resin, causing it to elute at a high salt concentration, well-separated from ATP and dephospho-CoA.

Part 2: Reversed-Phase Chromatography (RPC) for Polishing and Desalting

This second step purifies the target molecule further based on its hydrophobicity and effectively removes the high salt concentration from the AEX elution buffer.

Instrumentation and Materials:

ComponentSpecification
HPLC System Standard HPLC with gradient capability and UV detector
Column C18 reversed-phase column (e.g., 5 µm particle size)
Mobile Phase A 100 mM Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B 100 mM TEAA in 50% acetonitrile, pH 7.0
Detector Wavelength 260 nm

Protocol:

  • Sample Preparation:

    • Pool the AEX fractions containing the purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

    • If necessary, dilute the pooled fractions with water to reduce the salt concentration before injection, although modern RPC columns can tolerate moderate salt levels.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject the pooled AEX fractions.

    • Wash the column with 100% Mobile Phase A for 5 column volumes to ensure all salt is eluted.

    • Apply a linear gradient from 0% to 50% Mobile Phase B over 20-30 column volumes.

    • Monitor the elution profile at 260 nm and collect the peak corresponding to the target molecule.

    • Rationale: The triethylammonium acetate acts as an ion-pairing agent, improving the retention and peak shape of the anionic analyte on the reversed-phase column. The volatile nature of the TEAA buffer allows for its complete removal during lyophilization.

Part 3: Final Product Preparation and Quality Control
  • Lyophilization:

    • Freeze the collected RPC fractions at -80°C.

    • Lyophilize the frozen sample to obtain a stable, salt-free powder of purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

  • Quality Control:

    • Purity Assessment: Re-inject a small amount of the lyophilized product onto both the AEX and RPC columns to confirm the absence of impurities.

    • Identity Confirmation: The identity of the purified product should be confirmed by mass spectrometry.[2] The expected molecular weight for C₂₆H₄₆N₇O₂₆P₅S is approximately 1059.61 g/mol .[11][12][13]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The orthogonal nature of the two chromatographic steps (separation by charge followed by separation by hydrophobicity) provides a high degree of confidence in the purity of the final product. A single, sharp peak in the analytical chromatograms of the final product from both AEX and RPC methods is a strong indicator of high purity. Mass spectrometry provides the ultimate confirmation of the product's identity.

References

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a Gene Cluster in Klebsiella pneumoniae Which Includes citX, a Gene Required for Biosynthesis of the Citrate Lyase Prosthetic Group. Journal of Bacteriology, 184(9), 2439–2446. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

  • King, A. D., & Kissinger, P. T. (1984). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 141(2), 403-410. [Link]

  • YMC. (n.d.). Purification of Oligonucleotides via Anion Exchange Chromatography. YMC Europe GmbH. [Link]

  • Bio-Works. (2025, March 18). Purification of oligonucleotides by anion exchange chromatography. Bio-Works Technologies. [Link]

  • YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe GmbH. [Link]

  • Crawford Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Crawford Scientific. [Link]

  • Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Agilent Technologies. [Link]

  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, April 26). Triphosphoribosyl-dephospho-CoA synthase. In Wikipedia. [Link]

  • Basconcillo, L. S., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(11), 449. [Link]

  • Human Metabolome Database. (n.d.). Dephospho-CoA (HMDB0001373). HMDB. [Link]

  • Glemžaitė, M., & Rakickas, T. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(15), 12154. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(43), 13223-13232. [Link]

  • Van der Verren, S. E., et al. (2016). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Analytical Biochemistry, 506, 37-40. [Link]

  • European Bioinformatics Institute. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). EMBL-EBI. [Link]

  • Wikipedia. (2023, October 28). Reversed-phase chromatography. In Wikipedia. [Link]

  • Zierz, S., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(5), 187. [Link]

  • Vallari, D. S., & Jackowski, S. (1988). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. Analytical Biochemistry, 174(2), 479-486. [Link]

  • King, L. A., et al. (2019). Mitochondrial dysfunction and defects in lipid homeostasis as therapeutic targets in neurodegeneration with brain iron accumulation. Frontiers in Neuroscience, 13, 995. [Link]

  • Czech, L., et al. (2022). Staphylococcus aureus Small RNAs Possess Dephospho-CoA 5′-Caps, but No CoAlation Marks. International Journal of Molecular Sciences, 23(13), 7083. [Link]

Sources

Application Notes and Protocols: Mass Spectrometry Analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular metabolism, the discovery of novel cofactors and metabolic intermediates continues to reshape our understanding of biological pathways. Among these is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (tpr-dpCoA), a key precursor in the biosynthesis of the prosthetic group of certain enzymes, such as malonate decarboxylase in Klebsiella pneumoniae and citrate lyase.[1][2] The unique structure of tpr-dpCoA, featuring a triphosphoribosyl moiety attached to the 2'-position of the dephospho-coenzyme A (dpCoA) backbone, presents distinct analytical challenges.[1][3][4]

Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the definitive tool for the structural elucidation and quantification of such complex, low-abundance metabolites.[5][6][7] Its high sensitivity and specificity are paramount for distinguishing tpr-dpCoA from a vast excess of structurally related nucleotides and acyl-CoA species within a biological matrix.[8][9] This guide provides a comprehensive framework for the analysis of tpr-dpCoA, detailing the underlying principles of the methodology, robust protocols for sample preparation and LC-MS/MS analysis, and strategies for data interpretation.

The Scientific Rationale: Navigating the Analytical Complexity

The analysis of tpr-dpCoA is not a routine procedure. Its high polarity, susceptibility to enzymatic degradation, and the presence of a labile triphosphate group necessitate a carefully considered analytical strategy. The core principles guiding this methodology are:

  • Maximizing Analyte Stability: From the moment of extraction, cellular enzymatic activity must be quenched to prevent the degradation of tpr-dpCoA. This is typically achieved through rapid quenching with cold solvents and the use of acidic extraction conditions which precipitate proteins and inhibit phosphatases.

  • Achieving Chromatographic Resolution: The goal of the LC method is to separate tpr-dpCoA from isobaric and isomeric compounds, particularly ATP and other CoA derivatives.[10] Reversed-phase chromatography, often with an ion-pairing agent or a polar-embedded column, is the strategy of choice to retain and resolve these highly polar analytes.

  • Leveraging High-Resolution Mass Spectrometry for Unambiguous Identification: The complexity of biological extracts demands the resolving power of high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF instruments.[11][12] Accurate mass measurements provide a high degree of confidence in the elemental composition of the detected ions, which is crucial for identifying novel or unexpected metabolites.[12]

  • Harnessing Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: The fragmentation pattern of a molecule in MS/MS is a structural fingerprint.[13][14][15] By carefully selecting precursor ions and analyzing their product ions, we can confirm the identity of tpr-dpCoA and differentiate it from other molecules.[16]

Biosynthetic Pathway of tpr-dpCoA

To appreciate the context of this analysis, it is helpful to visualize the biosynthesis of tpr-dpCoA. The enzyme triphosphoribosyl-dephospho-CoA synthase catalyzes the condensation of ATP and 3'-dephospho-CoA to form tpr-dpCoA and adenine.[17]

tpr-dpCoA Biosynthesis ATP ATP Enzyme Triphosphoribosyl-dephospho-CoA synthase ATP->Enzyme dpCoA 3'-dephospho-CoA dpCoA->Enzyme tpr_dpCoA 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA Adenine Adenine Enzyme->tpr_dpCoA Enzyme->Adenine

Caption: Biosynthesis of tpr-dpCoA from ATP and 3'-dephospho-CoA.

Experimental Protocols

Part 1: Sample Preparation - Extraction of Polar Metabolites

The objective of this protocol is to efficiently extract tpr-dpCoA from biological samples (e.g., bacterial cell pellets) while simultaneously quenching metabolic activity and removing interfering macromolecules.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[18]

  • Acetonitrile (ACN), HPLC grade

  • Milli-Q or HPLC-grade water

  • Internal Standard (IS): A stable isotope-labeled analogue, if available. If not, a structurally related but biologically absent acyl-CoA can be considered.

Procedure:

  • Quenching and Lysis:

    • For bacterial cultures, rapidly harvest cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of ice-cold 10% TCA. The acid serves to precipitate proteins and quench enzymatic activity.

    • Vortex vigorously for 1 minute, then incubate on ice for 15 minutes.

  • Removal of Precipitate:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites, including tpr-dpCoA.

  • Optional Solid-Phase Extraction (SPE) Cleanup:

    • For complex matrices, an SPE cleanup step can improve data quality by removing salts and other interfering compounds.[7] An Oasis HLB SPE column is a suitable choice.

    • Condition the column with 1 mL of methanol, followed by 1 mL of water.

    • Load the sample extract onto the column.

    • Wash with 1 mL of water to remove salts.

    • Elute the CoA derivatives with 1 mL of 25 mM ammonium acetate in methanol.[7]

  • Sample Finalization:

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% ACN in water with 5 mM ammonium acetate).[5] This ensures compatibility with the LC system and proper peak shape.

    • Transfer the reconstituted sample to an appropriate autosampler vial for analysis.[19]

Part 2: LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of tpr-dpCoA using a high-resolution mass spectrometer. Instrument parameters will need to be optimized for the specific system in use.

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion) with an electrospray ionization (ESI) source.[20]

LC Parameters:

  • Column: A reversed-phase column with a polar-embedded stationary phase (e.g., C18 with a polar end-capping) is recommended for enhanced retention of polar analytes.

  • Mobile Phase A: 5 mM ammonium acetate in water, pH adjusted to 5.6.[5]

  • Mobile Phase B: 95% Acetonitrile, 5% Water with 5 mM ammonium acetate.[5]

  • Gradient: A shallow gradient should be employed to ensure adequate separation of CoA derivatives. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Time (min)% Mobile Phase B
0.02
2.02
15.040
17.095
20.095
20.12
25.02

MS Parameters:

  • Ionization Mode: Positive ESI is generally preferred for CoA derivatives as they readily form protonated molecules [M+H]⁺.[5]

  • Full Scan (MS1) Parameters:

    • Resolution: 60,000 - 120,000[20]

    • Scan Range: m/z 300-1200

    • AGC Target: 1e6

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • Resolution: 15,000 - 30,000

    • Isolation Window: 1.0 - 1.5 m/z

    • Collision Energy (HCD): Stepped collision energies (e.g., 20, 40, 60 eV) should be used to generate a rich fragmentation spectrum.

    • Inclusion List: The theoretical exact mass of tpr-dpCoA should be included in the inclusion list to prioritize its selection for fragmentation.

Analytical Workflow Diagram

LC_MS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Quench Cell Quenching & Lysis (TCA) Centrifuge Centrifugation Quench->Centrifuge Extract Supernatant (Crude Extract) Centrifuge->Extract SPE SPE Cleanup (Optional) Extract->SPE Dry Drying SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation (Reversed-Phase) Reconstitute->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Full Scan (MS1) (High Resolution) ESI->MS1 MS2 dd-MS/MS (MS2) (Fragmentation) MS1->MS2 XIC Extracted Ion Chromatogram (XIC) MS2->XIC Mass Accurate Mass Confirmation XIC->Mass Frag Fragmentation Pattern Analysis Mass->Frag Quant Quantification Frag->Quant

Caption: Workflow for the analysis of tpr-dpCoA.

Data Analysis and Interpretation

Identification of tpr-dpCoA

The identification of tpr-dpCoA relies on the convergence of three key pieces of evidence:

  • Retention Time: The analyte should elute at a reproducible retention time under the specified LC conditions.

  • Accurate Mass: The measured mass of the precursor ion in the full scan MS1 spectrum should be within a narrow mass tolerance (typically < 5 ppm) of the theoretical exact mass of the [M+H]⁺ adduct of tpr-dpCoA.

  • MS/MS Fragmentation Pattern: The fragmentation pattern should be consistent with the known structure of tpr-dpCoA.

Theoretical Mass and Key Fragments:

CompoundFormulaTheoretical Exact Mass [M+H]⁺Key Fragment Ions (m/z)Fragment Identity
tpr-dpCoAC26H46N7O26P5S1059.0901507.9958[Adenosine-3'-phosphate-5'-diphosphate + H]⁺
428.0365[Adenosine-3',5'-diphosphate + H]⁺
VariesAcyl group + pantetheine moiety

Note: The fragmentation of CoA compounds is characterized by a neutral loss of the adenosine-3'-phosphate-5'-diphosphate moiety (507 Da from the protonated molecule)[18][20] or the adenosine-3',5'-diphosphate moiety (427 Da from the protonated molecule in dephospho-CoA compounds)[21].

Expected Fragmentation Pattern

The collision-induced dissociation (CID) of tpr-dpCoA is expected to yield characteristic fragments arising from the cleavage of the phosphoanhydride and phosphodiester bonds. The most informative fragments are those that confirm the presence of the dephospho-CoA backbone and the triphosphoribosyl moiety.

tpr_dpCoA_Fragmentation cluster_frags tpr_dpCoA [tpr-dpCoA + H]⁺ m/z 1059.0901 frag1 [Adenosine-3'-phosphate-5'-diphosphate + H]⁺ m/z 507.9958 tpr_dpCoA->frag1 Cleavage of phosphoester bond frag2 [Adenosine-3',5'-diphosphate + H]⁺ m/z 428.0365 tpr_dpCoA->frag2 Further fragmentation frag3 [Acyl-pantetheine-P + H]⁺ tpr_dpCoA->frag3 Cleavage of phosphoanhydride bond

Caption: Predicted fragmentation of tpr-dpCoA in positive ion mode.

Conclusion

The mass spectrometric analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a challenging yet achievable endeavor that provides invaluable insights into novel metabolic pathways. Success hinges on a meticulous approach to sample preparation to ensure analyte stability, coupled with a high-resolution LC-MS/MS method capable of separating and unambiguously identifying this unique metabolite. The protocols and principles outlined in this guide provide a robust starting point for researchers and drug development professionals seeking to explore the role of tpr-dpCoA in various biological systems. As with any advanced analytical method, optimization and validation are key to generating high-quality, reproducible data.

References

  • Hess, S., Schneider, K., Dimroth, P., & Bott, M. (2001).
  • King, A. D., & Mawn, S. V. (1982).
  • Wiame, E., et al. (2015). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central.
  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Springer.
  • Shurubor, Y. I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological samples Using HPLC with UV Detection. Touro Scholar.
  • Kincaid, K., & Kuchta, R. D. (2006).
  • Basu, S. S., et al. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. bioRxiv.
  • Brik, D., et al. (2022).
  • H-E, J., et al. (2022). Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism. PubMed Central.
  • BenchChem. (2025). Application Note & Protocol: Quantification of Methylenecyclopropyl Acetyl-CoA using Mass Spectrometry. BenchChem.
  • Schneider, K., et al. (2000). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae.
  • PubChem. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. PubChem.
  • Wikipedia. Triphosphoribosyl-dephospho-CoA synthase. Wikipedia.
  • Li, L. O., et al. (2018). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
  • PubChem. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA CID 53385738. PubChem.
  • Tholey, A., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PubMed Central.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Han, J., & Yang, J. (2015). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs.
  • Cimmino, L., et al. (2019). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis.
  • Chemistry LibreTexts. (2023).
  • IB DP Chemistry HL 2025 Notes. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5). Save My Exams.
  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Science Ready. (n.d.).

Sources

Application Notes & Protocols: In Vitro Synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enzymatic in vitro synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This molecule is a key metabolic intermediate, notably serving as the precursor to the 2′-(5′′-phosphoribosyl)-3′-dephospho-CoA prosthetic group found in enzymes like malonate decarboxylase and citrate lyase.[1][2][3] The ability to synthesize this compound is crucial for researchers studying the biosynthesis of these enzyme systems, developing novel enzyme inhibitors, and investigating related metabolic pathways. Herein, we detail a robust protocol centered on the enzymatic activity of an ATP:dephospho-CoA 5'-triphosphoribosyl transferase, providing step-by-step instructions from reaction setup to product purification and validation.

Introduction: Scientific Context and Applications

Biological Significance

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a pivotal, high-energy intermediate in the biosynthesis of a unique prosthetic group.[1][3] In organisms like Klebsiella pneumoniae and Escherichia coli, this precursor is essential for the maturation of acyl carrier proteins (ACPs) within enzyme complexes such as malonate decarboxylase and citrate lyase.[1][2] The synthesis involves the formation of a novel α(1''→2') glycosidic bond between the ribose moieties of ATP and dephospho-Coenzyme A (dpCoA), with the concomitant displacement of adenine from ATP.[1][3] This reaction is catalyzed by a class of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases).[4][5][6][7]

The final prosthetic group, 2'-(5''-phosphoribosyl)-3'-dephospho-CoA, is attached to a specific serine residue on the apo-ACP, rendering the enzyme active.[1] Understanding the synthesis of the triphosphorylated precursor is therefore fundamental to elucidating the entire biosynthetic pathway of these complex enzymes.

Research Applications

The availability of pure 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is essential for a variety of research applications, including:

  • Enzyme Kinetics and Mechanism Studies: Serving as a substrate to study the kinetics and mechanism of the subsequent transferase enzymes (e.g., MdcG) that attach the prosthetic group to the apo-ACP.[1][3]

  • Inhibitor Screening: Acting as a critical reagent in high-throughput screening assays to identify inhibitors of the prosthetic group biosynthesis pathway, which could have antimicrobial applications.

  • Structural Biology: Facilitating the co-crystallization of enzymes with their substrate to understand the molecular basis of substrate recognition and catalysis.

  • Metabolic Pathway Elucidation: Use as a standard for metabolomic analyses to identify and quantify its presence in cellular extracts.

Principle of the Method: Enzymatic Synthesis

The protocol described here leverages the enzymatic activity of an ATP:dephospho-CoA 5'-triphosphoribosyl transferase. For the purpose of this guide, we will refer to the enzyme from the malonate decarboxylase system of K. pneumoniae, MdcB, as the model catalyst.[1][3]

The core reaction is as follows: ATP + 3'-dephospho-CoA (dpCoA) --(MdcB, Mg²⁺)--> 2'-(5-triphosphoribosyl)-3'-dephospho-CoA + Adenine

This reaction is catalyzed by the MdcB enzyme, which belongs to the broader family of CD-NTase enzymes known for synthesizing diverse nucleotide signals.[4][5] The mechanism involves the nucleophilic attack from a ribose hydroxyl of dpCoA on the α-phosphate of ATP.[8] Divalent cations, such as Mg²⁺, are essential cofactors for catalysis, stabilizing the triphosphate group of ATP.[8]

The overall workflow for producing and validating the target molecule is depicted below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation prep Reagent Preparation (Enzyme, Substrates, Buffer) reaction Enzymatic Reaction (Incubation) prep->reaction quench Reaction Quenching (Heat Inactivation) reaction->quench filter Centrifugal Filtration (Remove Enzyme) quench->filter Transfer Reaction Mix hplc RP-HPLC Purification (Fraction Collection) filter->hplc lyophilize Lyophilization (Product Concentration) hplc->lyophilize hplc_qc Analytical HPLC (Purity Check) lyophilize->hplc_qc Reconstitute Product ms Mass Spectrometry (Identity Confirmation) hplc_qc->ms quant Quantification (UV-Vis) ms->quant

Figure 1. Overall experimental workflow for the synthesis, purification, and validation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Detailed Protocols

Materials and Reagents
  • Enzyme: Purified ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., MdcB from K. pneumoniae), stored at -80°C.

  • Substrates:

    • Adenosine 5'-triphosphate (ATP), disodium salt (≥99% purity)

    • 3'-dephospho-Coenzyme A (dpCoA), lithium salt (≥95% purity)

  • Buffers and Solutions:

    • Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT. Store at -20°C.

    • HPLC Mobile Phase A: 100 mM potassium phosphate buffer (pH 7.0).

    • HPLC Mobile Phase B: 100 mM potassium phosphate buffer (pH 7.0), 20% Acetonitrile.

    • Nuclease-free water.

  • Equipment:

    • Thermomixer or water bath

    • Centrifugal filter units (e.g., 10 kDa MWCO)

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Mass Spectrometer (ESI-MS)

    • UV-Vis Spectrophotometer

    • Lyophilizer

Protocol 1: Enzymatic Synthesis Reaction

This protocol is designed for a 1 mL final reaction volume. It can be scaled as needed.

  • Thaw Reagents: Thaw all reagents (enzyme, substrates, 5X reaction buffer) on ice.

  • Prepare Reaction Mix: In a 1.5 mL microcentrifuge tube on ice, assemble the reaction components in the following order:

ComponentStock ConcentrationVolume to AddFinal Concentration
Nuclease-free H₂O-750 µL-
Reaction Buffer (5X)5X200 µL1X
ATP100 mM20 µL2 mM
dpCoA50 mM20 µL1 mM
MdcB Enzyme1 mg/mL10 µL10 µg/mL
Total Volume -1000 µL -
  • Initiate Reaction: Mix gently by pipetting. Incubate the reaction at 37°C for 4-6 hours in a thermomixer or water bath.

    • Expert Insight: The reaction progress can be monitored by taking small aliquots (e.g., 20 µL) at different time points and analyzing them via analytical HPLC to determine the optimal incubation time.

  • Quench Reaction: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This denatures and precipitates the MdcB enzyme.

  • Clarify Supernatant: Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the product and unreacted substrates, to a new tube.

Protocol 2: Purification by HPLC
  • Enzyme Removal: Pass the clarified supernatant through a 10 kDa molecular weight cutoff (MWCO) centrifugal filter to remove any remaining soluble enzyme.

  • HPLC Setup: Equilibrate a semi-preparative C18 HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Separation: Inject the filtered reaction mixture onto the column. Elute the compounds using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes. Monitor the elution profile at 260 nm.

    • Causality Note: The product, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, is more polar than ATP and will typically elute earlier. The exact retention time must be determined empirically.

  • Fraction Collection: Collect 1 mL fractions corresponding to the major product peak.

  • Desalting and Concentration: Pool the fractions containing the purified product. If necessary, desalt using a suitable method (e.g., another round of HPLC with a volatile buffer system like triethylammonium bicarbonate). Lyophilize the purified fractions to obtain a stable, powdered product.

Validation and Quality Control

Purity Assessment

Re-dissolve a small amount of the lyophilized product in nuclease-free water and analyze it using analytical HPLC with the same gradient as in the purification step. The product should appear as a single, sharp peak, indicating >95% purity.

Identity Confirmation by Mass Spectrometry

The definitive identity of the synthesized product must be confirmed by mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is recommended.

  • Expected Mass: The calculated monoisotopic mass for C₂₆H₄₆N₇O₂₆P₅S is 1059.0901 g/mol .[9] The observed mass should match this value.

    • Formula: C₂₆H₄₆N₇O₂₆P₅S

    • Calculated [M-H]⁻: 1058.0823

The diagram below illustrates the enzymatic transformation.

G ATP ATP reactants ATP->reactants dpCoA 3'-dephospho-CoA dpCoA->reactants Product 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Adenine Adenine products reactants->products MdcB, Mg²⁺ products->Product products->Adenine

Sources

Illuminating Cellular Acyl-Transfer Pathways: Application of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Coenzyme A Precursor

In the intricate landscape of cellular metabolism and regulation, coenzyme A (CoA) and its derivatives are central players, participating in a vast array of enzymatic reactions.[1] A lesser-known but significant analogue is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDP-CoA) , a molecule recognized for its essential role in bacterial biosynthetic pathways.[2] Specifically, TRDP-CoA is the precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group of malonate decarboxylase and citrate lyase in prokaryotes.[2][3]

This unique molecule is synthesized from dephospho-CoA and ATP by the enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase.[2][4] Subsequently, a dedicated transferase utilizes TRDP-CoA to post-translationally modify a specific serine residue on an apo-acyl carrier protein (ACP), converting it into its active holo-form.[2][3] This modification is critical for the function of these enzyme complexes in bacterial metabolism. While the role of TRDP-CoA is established in bacteria, its potential as a tool to investigate analogous pathways in mammalian cells remains an exciting and largely unexplored frontier.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of TRDP-CoA in cell-based assays. We will delve into the theoretical framework for its use as a probe for novel enzymatic activities and post-translational modifications in mammalian systems, and provide detailed, exploratory protocols to guide your research. It is important to note that the application of TRDP-CoA in mammalian cells is a novel area of investigation, and the protocols provided herein are intended as a robust starting point for pioneering research.

Principle of Application: A Probe for Novel Acyl-Carrier Protein Modifying Enzymes

The central hypothesis for the application of TRDP-CoA in mammalian cell-based assays is its potential to act as a specific substrate for undiscovered enzymes that may catalyze a similar post-translational modification of acyl carrier proteins or other target proteins. The existence of such enzymes in mammals could have significant implications for our understanding of cellular metabolism, signaling, and disease.

By introducing exogenous TRDP-CoA into mammalian cells, we can probe for enzymatic activities that recognize and utilize this unique precursor. The detection of a TRDP-CoA-dependent modification on a protein would be strong evidence for the presence of a novel enzymatic pathway.

Section 1: In Vitro Characterization of Putative TRDP-CoA Utilizing Enzymes

Before proceeding to complex cell-based assays, it is prudent to first establish whether cell lysates possess the enzymatic machinery to utilize TRDP-CoA. This can be achieved through in vitro assays using cell extracts and purified components.

Application 1.1: Screening Cell Lysates for TRDP-CoA Transferase Activity

This assay aims to detect the transfer of the 2'-(5-phosphoribosyl)-3'-dephospho-CoA moiety from TRDP-CoA to a generic or specific acyl carrier protein.

cluster_0 Preparation cluster_1 In Vitro Reaction cluster_2 Detection prep_lysate Prepare Cell Lysate reaction Incubate Lysate with Apo-ACP and TRDP-CoA prep_lysate->reaction prep_substrate Prepare Recombinant Apo-ACP prep_substrate->reaction sds_page SDS-PAGE Analysis reaction->sds_page western_blot Western Blot for Modified ACP sds_page->western_blot mass_spec Mass Spectrometry of ACP Band sds_page->mass_spec

Caption: Workflow for in vitro screening of TRDP-CoA transferase activity.

Materials:

  • Cultured mammalian cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Recombinant apo-ACP (e.g., from E. coli)

  • 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDP-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibody against the recombinant ACP

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest mammalian cells.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • In Vitro Reaction:

    • Set up the following reactions in microcentrifuge tubes:

      • Test Reaction: Cell lysate (20-50 µg protein), recombinant apo-ACP (1-5 µg), TRDP-CoA (10-50 µM) in reaction buffer.

      • Negative Control 1 (No Lysate): Recombinant apo-ACP, TRDP-CoA in reaction buffer.

      • Negative Control 2 (No TRDP-CoA): Cell lysate, recombinant apo-ACP in reaction buffer.

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection of ACP Modification:

    • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Western Blot Analysis: Transfer the proteins to a PVDF membrane and probe with an antibody against the recombinant ACP. A band shift in the test reaction compared to the controls would indicate a modification.

    • Mass Spectrometry: Excise the ACP band from a Coomassie-stained gel and subject it to in-gel digestion followed by mass spectrometry to identify the modification.

Expected Results and Interpretation: A successful reaction will result in a detectable mass shift of the recombinant ACP in the "Test Reaction" lane on the Western blot, which is absent in the negative controls. Mass spectrometry analysis should confirm the addition of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to a serine residue of the ACP.

ComponentExpected OutcomeRationale
Test Reaction Band shift of ACPIndicates enzymatic modification of ACP by the cell lysate in the presence of TRDP-CoA.
No Lysate Control No band shiftConfirms that the modification is enzyme-dependent.
No TRDP-CoA Control No band shiftConfirms that the modification is dependent on the TRDP-CoA substrate.

Section 2: Probing for TRDP-CoA-Dependent Modifications in Intact Cells

The ultimate goal is to determine if TRDP-CoA can be utilized within a living cellular environment. This requires overcoming the challenge of delivering the highly charged TRDP-CoA molecule across the cell membrane.

Application 2.1: Identification of Cellular Targets of TRDP-CoA-Dependent Modification

This application aims to introduce TRDP-CoA into cells and identify endogenous proteins that become modified.

cluster_0 Cellular Delivery cluster_1 Incubation & Lysis cluster_2 Proteomic Analysis permeabilization Cell Permeabilization (e.g., Streptolysin O) trdp_coa_loading Loading with TRDP-CoA permeabilization->trdp_coa_loading incubation Incubation to Allow Modification trdp_coa_loading->incubation lysis Cell Lysis and Protein Extraction incubation->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of Modified Peptides (Affinity Chromatography - hypothetical) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Database Search for Modified Peptides lc_ms->data_analysis

Caption: Workflow for identifying cellular targets of TRDP-CoA modification.

Materials:

  • Cultured mammalian cells

  • Cell permeabilization agent (e.g., Streptolysin O, digitonin)

  • TRDP-CoA

  • Cell culture medium

  • Lysis buffer for proteomics (e.g., urea-based buffer)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Permeabilization and TRDP-CoA Loading:

    • Culture cells to the desired confluency.

    • Wash the cells with an appropriate buffer (e.g., PBS).

    • Permeabilize the cells using a mild agent like Streptolysin O or digitonin, following established protocols to create pores large enough for TRDP-CoA entry while maintaining cellular integrity.[5]

    • Incubate the permeabilized cells with TRDP-CoA (50-100 µM) in a suitable buffer for a defined period (e.g., 30-60 minutes) to allow for its entry into the cytoplasm.

    • As a negative control, perform the same procedure without TRDP-CoA.

  • Incubation and Cell Lysis:

    • Reseal the cell membranes (if possible with the chosen permeabilization agent) or proceed directly to the next step.

    • Incubate the cells in culture medium for a period to allow for enzymatic modification to occur (e.g., 1-4 hours).

    • Harvest and lyse the cells in a proteomics-grade lysis buffer.

  • Proteomic Analysis:

    • Quantify the protein concentration in the lysates.

    • Reduce, alkylate, and digest the proteins with trypsin.

    • (Optional but recommended) Enrich for modified peptides using affinity chromatography. This would require the development of an antibody or affinity reagent that specifically recognizes the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA modification.

    • Analyze the peptide mixture by LC-MS/MS.[2][6][7]

  • Data Analysis:

    • Perform a database search of the MS/MS data against a relevant protein database.

    • Include the mass of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety as a variable modification on serine, threonine, and tyrosine residues.

    • Identify proteins that are significantly modified in the TRDP-CoA-treated cells compared to the control.

Expected Results and Interpretation: The identification of peptides with a mass shift corresponding to the TRDP-CoA-derived modification in the treated sample, but not in the control, would indicate the presence of endogenous proteins that are substrates for a TRDP-CoA-dependent modifying enzyme. The identity of these proteins would provide valuable insights into the potential function of this novel post-translational modification.

Section 3: Development of a Cell-Based Assay for Screening Inhibitors

The discovery of a TRDP-CoA-dependent modifying enzyme in mammalian cells would open up new avenues for drug discovery. A cell-based assay could be developed to screen for inhibitors of this novel enzyme.

Application 3.1: High-Throughput Screening for Inhibitors of TRDP-CoA Transferase

This application describes a conceptual framework for a high-throughput screening (HTS) assay to identify small molecule inhibitors of the putative TRDP-CoA transferase.

This assay would ideally rely on a specific and sensitive detection method for the protein modification. A fluorescence-based readout is often preferred for HTS. One possible approach would be to use a recombinant system where a target protein is tagged with a reporter (e.g., GFP) and the modification is detected using a specific antibody conjugated to a fluorophore or an enzyme for colorimetric detection.

cluster_0 Assay Setup cluster_1 Assay Execution cluster_2 Detection & Analysis plate_cells Plate cells expressing tagged target protein add_compounds Add test compounds plate_cells->add_compounds permeabilize Permeabilize cells add_compounds->permeabilize add_trdp_coa Add TRDP-CoA permeabilize->add_trdp_coa incubation Incubate add_trdp_coa->incubation fix_and_stain Fix and stain with fluorescent antibody incubation->fix_and_stain read_plate Read plate on HTS reader fix_and_stain->read_plate analyze_data Identify hits (compounds that reduce signal) read_plate->analyze_data

Caption: Conceptual workflow for a high-throughput screen for TRDP-CoA transferase inhibitors.

Considerations and Future Directions

The application of TRDP-CoA in mammalian cell-based assays is a promising but nascent field. Several key considerations must be addressed for the successful implementation of the proposed protocols:

  • TRDP-CoA Stability: The stability of TRDP-CoA in physiological buffers and cell culture media needs to be empirically determined.

  • Cell Permeabilization Optimization: The method of cell permeabilization must be carefully optimized for each cell type to ensure efficient delivery of TRDP-CoA without causing excessive cytotoxicity.

  • Detection Sensitivity: The development of highly sensitive and specific methods for detecting the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA modification will be crucial for the success of these assays. This may involve the generation of specific antibodies or the use of advanced mass spectrometry techniques.

  • Validation of Hits: Any putative protein targets or inhibitor compounds identified through these assays will require rigorous validation using orthogonal methods.

References

  • Ahmadi, S., & Winter, D. (2018). Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics. Methods in Molecular Biology, 1871, 239-251.
  • Ahmadi, S., & Winter, D. (2018). Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics. ResearchGate. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(44), 13629–13636.
  • Kempen, H. J., De Wit, E., & Postma, E. (1989). Permeabilizing cells: some methods and applications for the study of intracellular processes. Netherlands journal of medicine, 35(1-2), 48–59.
  • Malik, A. (n.d.). Exploring biochemical pathways in the development of novel therapeutic agents. Authorea Preprints.
  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438-9450.
  • BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • Tan, L. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Pharmaceutical and Bioanalytical Sciences.
  • Bitesize Bio. (2025, April 24). Detecting Post-translational Modifications: 5 Easy Methods. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • University of Bristol. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]

  • Spedding, C. (n.d.). Coenzyme A: to make it or uptake it?. Nature Reviews Molecular Cell Biology, 17(10), 605-606.
  • Zhang, Y., et al. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 10(4), 947-960.
  • Dame, Z. T., & Tews, J. R. (2019). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. Methods in Molecular Biology, 1978, 169-183.
  • Hoenke, S., et al. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(44), 13629-13636.
  • Chandrasekaran, U. (2025, June 5).
  • Thermo Fisher Scientific. (2018, January 30). 1.
  • Leonardi, R., et al. (2005). Coenzyme A: to make it or uptake it?. Nature Reviews Molecular Cell Biology, 6(10), 795-804.
  • Ichihara, K., & Shibasaki, Y. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712.
  • Hanes, J. W., et al. (2016). Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements. Analytical Chemistry, 88(17), 8639-8646.
  • Sibon, O. C., & Strauss, E. (2016). Coenzyme A: to make it or uptake it?. Nature Reviews Molecular Cell Biology, 17(10), 605-606.
  • Wu, S., et al. (2018). Discovery of Unknown Posttranslational Modifications by Top-Down Mass Spectrometry. Methods in Molecular Biology, 1871, 253-265.
  • Gusenda, N., et al. (2022). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 3(2), 101349.
  • Seven, A. B. (n.d.). Protein Modification. Retrieved from [Link]

  • Sibon, O. C., & Strauss, E. (2016). Coenzyme A: to make it or uptake it?. Nature Reviews Molecular Cell Biology, 17(10), 605-606.
  • Ramsay, R. R., et al. (2018). Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’. Biochemical Society Transactions, 46(4), 723-731.
  • Zhang, J., et al. (2010). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 9(12), 6545-6554.
  • Lühring, H., et al. (1990). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Nucleic Acids Research, 18(9), 2671-2675.
  • Chen, G. (2016, April 7). How do you use cell lysates for studying enzyme kinetics?.
  • Richards, S. L., et al. (2020). Probing enzymatic activity – a radical approach. Chemical Science, 11(11), 2967-2972.
  • Supplemental D
  • Bordbar, K., et al. (2011). Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(5), 654-660.
  • Gielen, F., et al. (2022).
  • Wang, B., et al. (2014). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Journal of Pharmaceutical Sciences, 103(6), 1647-1656.
  • Liu, X., et al. (2023).
  • Pajk, S., et al. (2024). Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. International Journal of Pharmaceutics, 660, 124598.
  • Pikal-Cleland, K. A., et al. (2000). Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase. Archives of Biochemistry and Biophysics, 384(2), 398-406.

Sources

Commercial Availability and Research Applications of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDP-CoA)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and applications of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDP-CoA). These application notes and protocols are designed to be a practical resource for leveraging this key metabolite in enzymology and metabolic research.

Introduction: The Significance of TRDP-CoA in Cellular Metabolism

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a crucial intermediate in the biosynthesis of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group, which is essential for the function of certain enzymes, including citrate lyase and malonate decarboxylase.[1][2] This prosthetic group is attached to a conserved serine residue on an acyl carrier protein (ACP) domain, converting the inactive apo-ACP into the functional holo-ACP. The biosynthesis of TRDP-CoA is catalyzed by the enzyme ATP:dephospho-CoA 5'-triphosphoribosyltransferase, which condenses dephospho-CoA and ATP.[2][3] Understanding the synthesis and utilization of TRDP-CoA is fundamental to elucidating the mechanisms of these enzymatic pathways and their roles in cellular metabolism.

Commercial Availability of TRDP-CoA

For researchers who require a direct source of TRDP-CoA without in-house synthesis, several commercial vendors offer this compound for research purposes. The availability of a standardized and quality-controlled source of TRDP-CoA is critical for obtaining reproducible experimental results.

Vendor Product Name CAS Number Molecular Formula Molecular Weight
BioCat GmbH 2'-(5-Triphosphoribosyl)-3'-dephospho-CoA313261-94-8C26H46N7O26P5S1059.61 g/mol
MedChemExpress 2'-(5-Triphosphoribosyl)-3'-dephospho-CoA313261-94-8C26H46N7O26P5S1059.61 g/mol

Note: Researchers should always request a Certificate of Analysis (CoA) from the vendor to ensure the purity and identity of the compound.

Application Notes & Protocols

The primary research application of TRDP-CoA is in the in vitro study of enzymes involved in the biosynthesis of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group and the subsequent modification of acyl carrier proteins.

Enzymatic Synthesis of TRDP-CoA

This protocol describes the in vitro synthesis of TRDP-CoA using purified ATP:dephospho-CoA 5'-triphosphoribosyltransferase (also known as triphosphoribosyl-dephospho-CoA synthase).

Rationale: This assay allows for the production of TRDP-CoA for further experiments or for the kinetic characterization of the synthesizing enzyme. The reaction catalyzes the formation of a glycosidic bond between the ribosyl moieties of ATP and dephospho-CoA.[2]

Workflow for Enzymatic Synthesis of TRDP-CoA:

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Quenching & Analysis a Combine Assay Buffer, ATP, and Dephospho-CoA b Add Purified Enzyme (e.g., MdcB or CitG) a->b Initiate Reaction c Incubate at Optimal Temperature (e.g., 37°C) b->c d Quench Reaction (e.g., with EDTA or heat) c->d e Analyze Products by HPLC or Mass Spectrometry d->e

Caption: Workflow for the enzymatic synthesis of TRDP-CoA.

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 1 mM ATP

      • 1 mM Dephospho-CoA

      • Purified ATP:dephospho-CoA 5'-triphosphoribosyltransferase (concentration to be optimized empirically, typically in the range of 1-10 µM)

      • Nuclease-free water to a final volume of 100 µL.

  • Initiation and Incubation:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination:

    • Terminate the reaction by either adding EDTA to a final concentration of 20 mM or by heating the mixture to 95°C for 5 minutes.

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Product Analysis:

    • Analyze the supernatant for the presence of TRDP-CoA using reverse-phase high-performance liquid chromatography (HPLC) or mass spectrometry. The identity of the product can be confirmed by its mass and by comparison to a commercial standard.[2]

In Vitro Reconstitution of Holo-Acyl Carrier Protein (ACP)

This protocol outlines the use of TRDP-CoA to convert an apo-ACP to its functional holo form.

Rationale: This assay is crucial for studying the activity of enzymes that require a holo-ACP as a substrate and for characterizing the transferase enzyme responsible for attaching the prosthetic group. The transferase catalyzes the formation of a phosphodiester bond between the prosthetic group and a conserved serine residue of the apo-ACP.[2]

Workflow for Holo-ACP Reconstitution:

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis a Combine Assay Buffer, Apo-ACP, and TRDP-CoA b Add Purified Transferase (e.g., MdcG) a->b Initiate Reaction c Incubate at Optimal Temperature (e.g., 37°C) b->c d Analyze ACP Modification by Urea-PAGE or Mass Spectrometry c->d

Caption: Workflow for the in vitro reconstitution of holo-ACP using TRDP-CoA.

Protocol:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM HEPES buffer, pH 7.0

      • 10 mM MgCl₂

      • 1 mM DTT

      • 50 µM purified apo-ACP

      • 100 µM TRDP-CoA (either commercially sourced or enzymatically synthesized)

      • Purified 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP transferase (e.g., MdcG) (concentration to be optimized, typically 1-5 µM)

      • Nuclease-free water to a final volume of 50 µL.

  • Initiation and Incubation:

    • Initiate the reaction by adding the transferase enzyme.

    • Incubate at 37°C for 30-60 minutes.

  • Analysis of ACP Modification:

    • The conversion of apo-ACP to holo-ACP can be monitored by the change in mobility on urea polyacrylamide gel electrophoresis (Urea-PAGE). Holo-ACP typically migrates faster than apo-ACP.

    • Alternatively, the modification can be confirmed by mass spectrometry, which will show an increase in the molecular weight of the ACP corresponding to the addition of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety.

Broader Implications and Future Directions

The commercial availability of TRDP-CoA and the development of robust protocols for its use are significant for advancing our understanding of metabolic pathways that rely on this unique prosthetic group. These tools enable detailed kinetic studies of the enzymes involved, facilitate the screening for inhibitors of these pathways, and support structural biology efforts to elucidate the molecular mechanisms of substrate recognition and catalysis. Future research may explore the potential roles of this pathway in different organisms and its relevance in disease states, potentially opening new avenues for therapeutic intervention.

References

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438–9450.
  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223-13232.
  • Wikipedia. (2023, April 1). Triphosphoribosyl-dephospho-CoA synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. Retrieved from [Link]

  • ACS Publications. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Retrieved from [Link]

  • Wikipedia. (2023, April 1). Triphosphoribosyl-dephospho-CoA synthase. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Metabolic Engineering Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Precursor for Novel Metabolic Engineering Strategies

In the intricate landscape of cellular metabolism, Coenzyme A (CoA) and its derivatives are central players, indispensable for numerous biochemical transformations. Metabolic engineers frequently target CoA-dependent pathways to enhance the production of biofuels, specialty chemicals, and pharmaceuticals. This guide focuses on a lesser-known but critically important precursor molecule: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA . This molecule is not a direct participant in mainstream metabolic pathways but serves as the essential building block for the prosthetic groups of specialized, high-impact enzymes such as citrate lyase and malonate decarboxylase.[1][2]

The biosynthesis of this precursor is a key committing step for the activation of these enzymes. Therefore, understanding and manipulating its availability provides a novel and powerful leverage point for rationally engineering metabolic pathways that depend on these enzymes. For researchers in metabolic engineering and drug development, controlling the flux towards this precursor can mean the difference between a functional and a non-functional engineered pathway, or it could unveil new targets for antimicrobial development.

This document provides a comprehensive overview of the biosynthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, its strategic importance in metabolic engineering, and detailed protocols for its enzymatic synthesis and quantification.

The Biosynthetic Pathway: A Two-Step Activation Cascade

The formation of the active holo-enzyme from its apo-protein form is a tightly regulated process that begins with the synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This process can be understood as a two-step cascade.

  • Synthesis of the Precursor: The pathway initiates with the condensation of 3'-dephospho-CoA and ATP. This reaction is catalyzed by the enzyme ATP:3'-dephospho-CoA 5"-triphosphoribosyltransferase (EC 2.7.8.25), encoded by genes such as citG in Escherichia coli or mdcB in Klebsiella pneumoniae.[1][3] This enzyme creates a unique α(1''→2') glycosidic bond, releasing adenine.[1]

  • Transfer to the Apo-protein: The newly synthesized 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is then transferred to a specific serine residue on the apo-acyl carrier protein (ACP) subunit of the target enzyme (e.g., apo-citrate lyase or apo-malonate decarboxylase). This transfer is mediated by a specific transferase enzyme, such as CitX or MdcG, which forms a phosphodiester bond and releases pyrophosphate.[2] This covalent attachment of the prosthetic group is the final step in forming the catalytically active holo-enzyme.

Biosynthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Prosthetic Group Transfer Dephospho_CoA 3'-dephospho-CoA Enzyme1 ATP:dephospho-CoA 5'-triphosphoribosyltransferase (e.g., MdcB, CitG) Dephospho_CoA->Enzyme1 ATP ATP ATP->Enzyme1 Precursor 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA Enzyme2 Precursor:Apo-ACP Transferase (e.g., MdcG, CitX) Precursor->Enzyme2 Adenine Adenine Enzyme1->Precursor forms α(1''→2') glycosidic bond Enzyme1->Adenine released Apo_ACP Apo-Acyl Carrier Protein (e.g., apo-citrate lyase) Apo_ACP->Enzyme2 Holo_ACP Holo-Acyl Carrier Protein (Active Enzyme) Enzyme2->Holo_ACP forms phosphodiester bond PPi Pyrophosphate Enzyme2->PPi released

Caption: Biosynthesis of the active holo-enzyme via the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA precursor.

Applications in Metabolic Engineering

The strategic importance of this pathway lies in its "gatekeeper" role for the activity of powerful enzymes. Here are key applications for metabolic engineers:

  • Enhancing Carbon Flux through Alternative Pathways: Enzymes like citrate lyase are central to anaerobic citrate fermentation, converting citrate into acetyl-CoA and oxaloacetate. In engineered organisms, enhancing the activity of citrate lyase can create a new route to generate cytosolic acetyl-CoA, a critical precursor for biofuels and bioplastics. Overexpression of the biosynthetic genes for the prosthetic group precursor (citG and citX) along with the lyase subunits can ensure that the expressed apo-enzyme is efficiently converted to its active holo-form, preventing the apo-protein from becoming a metabolic burden.

  • Unlocking Novel Substrate Utilization: Malonate decarboxylase allows microorganisms to utilize malonate as a sole carbon and energy source. Engineering this pathway into industrial strains like E. coli or yeast could enable the valorization of waste streams rich in malonate. Success in such an endeavor would critically depend on the co-expression and functionality of the malonate decarboxylase subunits and the machinery for synthesizing its 2'-(5-triphosphoribosyl)-3'-dephospho-CoA-derived prosthetic group.

  • Probing and Overcoming Metabolic Bottlenecks: When engineering complex pathways, the accumulation of inactive apo-enzymes can be a hidden bottleneck. If a pathway involving an enzyme like citrate lyase is underperforming, quantifying the levels of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its precursors can diagnose whether the limitation lies in the synthesis of the prosthetic group.

  • Development of Novel Antimicrobials: As the enzymes responsible for the synthesis and transfer of this unique prosthetic group are found in bacteria but not in humans, they represent potential targets for the development of novel antibiotics. High-throughput screening of inhibitors against MdcB/CitG or MdcG/CitX could yield specific antimicrobial compounds.

Protocols

Protocol 1: Enzymatic Synthesis and Purification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

This protocol is adapted from the methodology described for the synthesis of the precursor of the malonate decarboxylase prosthetic group.[1] It relies on the recombinant expression of the ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., MdcB).

A. Recombinant Expression of MdcB:

  • Gene Cloning: Clone the coding sequence of the mdcB gene from Klebsiella pneumoniae (or citG from E. coli) into an expression vector with a suitable tag (e.g., His-tag) for purification.

  • Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG.

  • Cell Lysis and Purification: Harvest the cells, lyse them by sonication or high-pressure homogenization, and purify the tagged MdcB protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

B. In Vitro Enzymatic Reaction:

  • Reaction Mixture Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂):

    • 3'-dephospho-CoA (Substrate 1): Final concentration of 1-5 mM.

    • ATP (Substrate 2): Final concentration of 5-10 mM.

    • Purified MdcB enzyme: 1-5 µM.

    • Reaction Buffer to a final volume of 1 ml.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Terminate the reaction by heating the mixture at 80°C for 5 minutes to denature and precipitate the MdcB enzyme.

  • Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Carefully collect the supernatant containing the synthesized 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

C. Purification by HPLC:

  • HPLC System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: 100 mM potassium phosphate buffer, pH 6.5, with 20% (v/v) methanol.

  • Gradient Elution: Elute the compounds using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm. The product, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, will elute as a distinct peak. Collect the corresponding fractions.

  • Verification: Confirm the identity of the purified product by mass spectrometry. The expected mass will be higher than that of dephospho-CoA due to the addition of a triphosphoribosyl group.

Protocol 2: Quantification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and Related Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of CoA precursors from cell extracts.

A. Sample Preparation and Metabolite Extraction:

  • Cell Quenching: Rapidly quench metabolic activity of your cell culture by adding the cell suspension to a cold quenching solution (e.g., 60% methanol at -40°C).

  • Cell Lysis and Extraction: Centrifuge the quenched cells and lyse the pellet using an ice-cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water).

  • Protein Precipitation: Ensure complete protein precipitation by incubating on ice.

  • Clarification: Centrifuge at high speed at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for polar metabolites.

    • Mobile Phases: Employ a gradient elution using mobile phases appropriate for CoA analysis, such as:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates the CoA precursors.

  • Mass Spectrometry:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

    • MRM Transitions: Establish specific precursor-to-product ion transitions for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and other related metabolites (e.g., dephospho-CoA, CoA, acetyl-CoA). These transitions need to be optimized for your specific instrument.

  • Quantification:

    • Generate a standard curve using the purified 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (from Protocol 1) of known concentrations.

    • Spike samples with a suitable internal standard to account for matrix effects and variations in sample preparation.

    • Calculate the concentration of the analyte in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical Retention Time (min)
3'-dephospho-CoAInstrument DependentInstrument DependentVaries with method
2'-(5-triphosphoribosyl)-3'-dephospho-CoA Instrument DependentInstrument DependentVaries with method
Coenzyme AInstrument DependentInstrument DependentVaries with method
Acetyl-CoAInstrument DependentInstrument DependentVaries with method

Note: The exact m/z values for precursor and product ions for MRM analysis must be determined empirically on the specific mass spectrometer being used.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis & Purification cluster_quantification Protocol 2: Quantification in Cells s1 Recombinant Expression of MdcB/CitG s2 In Vitro Enzymatic Reaction s1->s2 s3 Heat Inactivation & Centrifugation s2->s3 s4 HPLC Purification s3->s4 s5 Mass Spec Verification s4->s5 s6 Purified Standard s5->s6 q3 LC-MS/MS Analysis (MRM Mode) s6->q3 Used for Standard Curve q1 Metabolic Quenching of Engineered Cells q2 Metabolite Extraction q1->q2 q2->q3 q4 Data Analysis q3->q4 q5 Quantified Metabolic Pools q4->q5

Caption: Workflow for synthesis and quantification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems.

  • Purity and Identity: The HPLC purification step in Protocol 1 provides a purified product, and its identity is unequivocally confirmed by mass spectrometry. This ensures that the standard used for quantification in Protocol 2 is accurate.

  • Specificity of Quantification: The use of LC-MS/MS in MRM mode in Protocol 2 ensures high specificity. The detection is based on both the retention time and the specific mass fragmentation pattern of the molecule, minimizing the risk of misidentification.

  • Internal Standards: The inclusion of an internal standard in the quantification protocol is crucial. It corrects for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer, thereby ensuring the accuracy of the final quantified values.

By following these protocols, researchers can confidently generate, purify, and quantify 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, enabling rigorous and reproducible metabolic engineering studies.

References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223-13232. [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 184(9), 2439–2446. [Link]

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of triphosphoribosyl-dephospho-CoA as precursor of the citrate lyase prosthetic group. FEBS letters, 483(2-3), 165–168. [Link]

  • Wikipedia contributors. (2023, April 29). Triphosphoribosyl-dephospho-CoA synthase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. ResearchGate. Retrieved from [Link]

  • Polen, T., Spelberg, M., & Wendisch, V. F. (2007). Characterization of citrate utilization in Corynebacterium glutamicum by transcriptome and proteome analysis. FEMS microbiology letters, 273(1), 109–119. [Link]

  • "triphosphoribosyl-dephospho-CoA synthase activity." Gene Ontology. Retrieved from [Link]

Sources

Application Notes and Protocols: Studying Protein-Ligand Interactions with 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of a Novel Coenzyme A Derivative

In the intricate landscape of cellular metabolism and signaling, coenzyme A (CoA) and its derivatives are central players. A recently identified and compelling molecule in this family is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This adenosine 5'-phosphate derivative is distinguished by a 5-triphospho-alpha-D-ribosyl substituent at the C-2' position and the absence of the 3'-phosphate group typical of standard coenzyme A[1][2]. Its established role is as a precursor to the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group, which is essential for the function of enzymes such as malonate decarboxylase in Klebsiella pneumoniae and citrate lyase in Escherichia coli[3][4][5].

The biosynthesis of this unique molecule is a two-step enzymatic process. Initially, an ATP:dephospho-CoA 5"-triphosphoribosyltransferase, such as MdcB or CitG, catalyzes the condensation of ATP and 3'-dephospho-CoA to form 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA[3][4][6]. Subsequently, a transferase, like MdcG, facilitates the transfer of the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety to an apo-acyl carrier protein (ACP)[3][4]. Understanding the interactions between 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its partner proteins is paramount for elucidating the regulation of these metabolic pathways and for the potential development of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize the binding of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA to its target proteins. We will delve into the principles and provide detailed protocols for three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

Section 1: Foundational Knowledge and Ligand Preparation

A thorough understanding of the ligand is critical for successful interaction studies. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a relatively large and charged molecule, which necessitates careful consideration of buffer conditions to maintain its stability and the integrity of the target protein.

Synthesis and Purification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

For researchers who wish to produce the ligand in-house, enzymatic synthesis is the most common approach. This typically involves the heterologous expression and purification of the synthesizing enzyme (e.g., MdcB).

Protocol 1: Enzymatic Synthesis and Purification

  • Expression and Purification of MdcB:

    • Clone the MdcB gene into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the His-tagged MdcB using immobilized metal affinity chromatography (IMAC).

    • Verify purity by SDS-PAGE.

  • Enzymatic Synthesis Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5-8.0)

      • MgCl₂ (essential for enzymatic activity)

      • ATP

      • 3'-dephospho-CoA

      • Purified MdcB enzyme

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Purification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA:

    • Terminate the reaction by heat inactivation of the enzyme followed by centrifugation.

    • Purify the product from the supernatant using reversed-phase high-performance liquid chromatography (HPLC)[4].

    • Confirm the identity and purity of the product by mass spectrometry[3].

Quality Control and Handling
  • Purity: Ensure the ligand is free from contaminating nucleotides (especially ATP) and dephospho-CoA, which can interfere with binding assays.

  • Concentration Determination: Accurately determine the concentration using UV-Vis spectrophotometry, utilizing the extinction coefficient of the adenine moiety.

  • Stability and Storage: Aliquot the purified ligand and store it at -80°C to prevent degradation of the triphosphate group. Avoid multiple freeze-thaw cycles.

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[7][8][9]. This technique is invaluable for understanding the driving forces behind the interaction.

Principle of ITC

In an ITC experiment, a solution of the ligand (in the syringe) is titrated into a solution of the protein (in the sample cell) at a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection of the ligand results in a heat change until the protein becomes saturated. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein, which is then fitted to a binding model to extract the thermodynamic parameters[8][10].

Experimental Design and Optimization
  • Buffer Selection: Use a buffer with a low ionization enthalpy (e.g., phosphate or PIPES) to minimize buffer-induced heat changes[9][11]. Ensure the buffer composition is identical for both the protein and the ligand to avoid large heats of dilution. Dialyze the protein extensively against the final ITC buffer.

  • Concentration Ranges: The choice of concentrations is guided by the "c-window" (c = n * [Protein] / KD), which should ideally be between 5 and 500 for a reliable measurement[9][11]. An initial estimate of the KD can be helpful.

ParameterRecommended Starting ConcentrationRationale
Protein (in cell) 10-50 µMTo achieve a measurable heat signal and fall within the c-window for expected affinities.
Ligand (in syringe) 100-500 µM (10-fold excess)To ensure saturation of the protein during the titration.[11][12]
Step-by-Step ITC Protocol
  • Sample Preparation:

    • Prepare the protein and 2'-(5-triphosphoribosyl)-3'-dephospho-CoA solutions in the same, degassed ITC buffer.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each).

  • Loading the Instrument:

    • Carefully load the protein solution into the sample cell, avoiding bubbles.

    • Load the ligand solution into the injection syringe.

  • Running the Experiment:

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution[7].

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH.

    • Calculate ΔG and TΔS using the equations: ΔG = -RTln(KA) and ΔG = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein in ITC Buffer P2 Prepare Ligand in Identical Buffer P1->P2 P3 Degas Samples P2->P3 E1 Load Protein into Cell P3->E1 E2 Load Ligand into Syringe E1->E2 E3 Equilibrate and Run Titration E2->E3 A1 Perform Control Titration (Ligand into Buffer) E3->A1 A2 Subtract Heat of Dilution A1->A2 A3 Fit Data to Binding Model A2->A3 A4 Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Section 3: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[13][14]. It is particularly powerful for determining the kinetics of binding, i.e., the association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).

Principle of SPR

In a typical SPR experiment, one of the interactants (the ligand, in this case, the protein) is immobilized on a sensor chip surface. The other interactant (the analyte, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). A plot of RU versus time, called a sensorgram, provides kinetic information about the interaction[13][15].

Experimental Design and Optimization
  • Immobilization Strategy: The protein of interest can be immobilized on the sensor chip using various chemistries, such as amine coupling[16]. It is crucial to ensure that the immobilization process does not compromise the protein's activity.

  • Analyte Concentration Series: A series of analyte concentrations, typically spanning from 0.1 to 10 times the expected KD, should be injected over the sensor surface.

  • Flow Rate and Contact Time: These parameters should be optimized to ensure that the interaction reaches equilibrium during the association phase and that mass transport effects are minimized.

Step-by-Step SPR Protocol
  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the protein to the desired density.

    • Deactivate any remaining active groups.

  • Analyte Preparation:

    • Prepare a dilution series of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between analyte injections if necessary, using a regeneration solution that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Reference subtract the data from a control flow cell.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the ratio of the rate constants (KD = koff / kon).

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis I1 Activate Sensor Chip I2 Immobilize Protein I1->I2 I3 Deactivate Surface I2->I3 B1 Prepare Analyte Dilution Series I3->B1 B2 Inject Analyte (Association) B1->B2 B3 Inject Buffer (Dissociation) B2->B3 B4 Regenerate Surface B3->B4 A1 Reference Subtraction B3->A1 B4->B2 A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine kon, koff, and KD A2->A3

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Section 4: Microscale Thermophoresis (MST) for In-Solution Affinity Determination

MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption[17][18][19]. It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding[20].

Principle of MST

In an MST experiment, one of the binding partners (typically the protein) is fluorescently labeled. A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand (2'-(5-triphosphoribosyl)-3'-dephospho-CoA). The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled molecules is monitored. The change in thermophoresis upon binding is plotted against the ligand concentration to generate a binding curve, from which the KD can be determined[17][19].

Experimental Design and Optimization
  • Labeling Strategy: The protein can be labeled with a fluorescent dye (e.g., via amine-reactive chemistry) or expressed as a fluorescent fusion protein (e.g., GFP-tagged). It is crucial to verify that the label does not interfere with the binding interaction.

  • Assay Conditions: The assay should be performed in a buffer that maintains the stability of both interactants. The addition of a small amount of non-ionic detergent (e.g., 0.05% Tween-20) can prevent aggregation.

  • Concentration Series: The concentration of the labeled protein should be kept constant and well below the expected KD. The ligand concentration should span a wide range, from significantly below to well above the KD.

Step-by-Step MST Protocol
  • Protein Labeling (if required):

    • Label the purified protein with a suitable fluorescent dye according to the manufacturer's instructions.

    • Remove excess dye by size-exclusion chromatography.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in the assay buffer.

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled protein.

  • Capillary Loading:

    • Load the samples into MST capillaries.

  • MST Measurement:

    • Place the capillaries in the MST instrument.

    • The instrument will apply the temperature gradient and record the fluorescence changes.

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

    • The data is fitted with a KD model to determine the binding affinity.

MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis S1 Label Protein with Fluorophore (if needed) S2 Prepare Ligand Serial Dilution S1->S2 S3 Mix Ligand Dilutions with Labeled Protein S2->S3 M1 Load Samples into Capillaries S3->M1 M2 Perform MST Measurement M1->M2 A1 Plot ΔFnorm vs. [Ligand] M2->A1 A2 Fit Data to KD Model A1->A2 A3 Determine Binding Affinity (KD) A2->A3

Sources

Protocol for synthesizing holo acyl carrier protein with 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Atypical Holo-Acyl Carrier Protein Synthesis: An Enzymatic Protocol for Conjugation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Abstract: This document provides a comprehensive guide for the in vitro enzymatic synthesis of a specialized holo-acyl carrier protein (holo-ACP) modified with a 2'-(5''-phosphoribosyl)-3'-dephospho-CoA prosthetic group. Unlike the canonical 4'-phosphopantetheinylation reaction catalyzed by Acyl Carrier Protein Synthase (AcpS) for fatty acid synthesis, this protocol details a distinct biochemical pathway utilized by enzyme systems such as malonate decarboxylase. We delineate the two-step enzymatic cascade, starting from the synthesis of the precursor 2'-(5-triphosphoribosyl)-3'-dephospho-CoA from ATP and dephospho-CoA, followed by its transfer onto an apo-ACP. This guide offers detailed, field-tested protocols for protein expression, enzymatic synthesis, product purification, and validation, intended for researchers in metabolic engineering, natural product biosynthesis, and drug development.

Scientific Introduction & Principle of the Method

Acyl carrier proteins (ACPs) are small, acidic proteins that function as central cofactors in the biosynthesis of fatty acids and polyketides.[1][2] Their functional form, holo-ACP, is generated through a critical post-translational modification. In the vast majority of characterized systems, this modification involves the covalent attachment of a 4'-phosphopantetheine (Ppant) arm from Coenzyme A (CoA) to a conserved serine residue on the apo-ACP.[3][4] This reaction is catalyzed by a phosphopantetheinyl transferase (PPTase), such as AcpS.[5][6]

However, specialized metabolic pathways have evolved to utilize alternative prosthetic groups. A notable example is the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA moiety found in the malonate decarboxylase system of Klebsiella pneumoniae and the citrate lyase complex.[7][8][9] This modification is not performed by a canonical AcpS but by a dedicated two-enzyme system. Understanding and harnessing this machinery provides a powerful tool for creating ACPs with novel functionalities for synthetic biology and mechanistic studies.

The Two-Step Enzymatic Cascade

The synthesis of this atypical holo-ACP is a sequential, two-enzyme process:

  • Precursor Synthesis: The enzyme ATP:dephospho-CoA 5'-triphosphoribosyl transferase (historically MdcB or CitG) catalyzes the condensation of ATP and dephospho-CoA.[7][10] This reaction forms a unique α(1''→2') glycosidic bond, yielding 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA and releasing adenine.[8]

  • Prosthetic Group Transfer: A specific transferase, 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo-ACP transferase (historically MdcG), attaches the pre-formed prosthetic group precursor to the conserved serine residue of the target apo-ACP, releasing pyrophosphate to form the final, modified holo-ACP.[7][8]

This application note provides the protocols to reconstitute this entire pathway in vitro.

Workflow Visualization

Holo_ACP_Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Transfer to Apo-ACP ATP ATP MdcB MdcB Transferase (e.g., ATP:dephospho-CoA 5'-triphosphoribosyl transferase) ATP->MdcB dephospho_CoA Dephospho-CoA dephospho_CoA->MdcB Precursor 2'-(5-triphosphoribosyl) -3'-dephospho-CoA MdcB->Precursor Adenine Adenine MdcB->Adenine MdcG MdcG Transferase (e.g., Precursor:Apo-ACP Transferase) Precursor->MdcG Precursor->MdcG Apo_ACP Apo-ACP Apo_ACP->MdcG Holo_ACP Modified Holo-ACP MdcG->Holo_ACP PPi PPi MdcG->PPi

Sources

Native PAGE for analyzing the 2'-(5-triphosphoribosyl)-3'-dephospho-CoA complex.

Author: BenchChem Technical Support Team. Date: January 2026

Native PAGE for the Analysis of Protein-2'-(5-triphosphoribosyl)-3'-dephospho-CoA Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of non-covalent interactions between proteins and their ligands is fundamental to understanding biological processes and for the development of novel therapeutics. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (pre-CoA) is a key metabolic intermediate, and its interaction with specific proteins is of significant interest.[1][2][3][4][5] Native Polyacrylamide Gel Electrophoresis (Native PAGE) is a powerful technique for analyzing such interactions as it preserves the native structure and charge of proteins and their complexes, allowing for their separation based on size, shape, and charge.[6][7][8] This application note provides a detailed protocol for the use of Native PAGE to analyze the formation of a protein-pre-CoA complex, drawing parallels to the well-established Electrophoretic Mobility Shift Assay (EMSA).[9][10][11][12]

The core principle of this assay is that the electrophoretic mobility of a protein will be altered upon binding to a ligand like pre-CoA. This "shift" in migration through the polyacrylamide gel matrix provides evidence of complex formation.[9][10] Unlike denaturing techniques such as SDS-PAGE, Native PAGE maintains the integrity of non-covalent interactions, making it an ideal method for studying protein-ligand binding.[13][14]

This guide will detail the preparation and execution of the Native PAGE experiment, followed by three distinct methods for the visualization of the protein-pre-CoA complex, catering to different laboratory capabilities and sensitivities. These methods include autoradiography using radiolabeled pre-CoA, fluorescence imaging with a fluorescently tagged pre-CoA, and chemiluminescent or colorimetric detection via biotinylated pre-CoA.

Core Principles and Experimental Rationale

The migration of a protein through a native polyacrylamide gel is determined by its intrinsic charge-to-mass ratio and hydrodynamic size.[7][8] When a protein forms a complex with a ligand, in this case pre-CoA, several of these properties can be altered, leading to a change in its electrophoretic mobility. This phenomenon is the basis of the Electrophoretic Mobility Shift Assay (EMSA), traditionally used for studying protein-nucleic acid interactions, but equally applicable to protein-small molecule interactions.[9][10][11]

The "shift" in the migration of the protein band upon incubation with pre-CoA is the primary indicator of a binding event. A decrease in mobility (a band shift upwards) is typically observed due to the increased size and potential charge modification of the complex. The intensity of the shifted band can also provide a semi-quantitative measure of the binding affinity.

To ensure the specificity of the observed interaction, competition experiments are crucial. The addition of an excess of unlabeled pre-CoA should compete with the labeled pre-CoA for binding to the protein, resulting in a reduction or elimination of the shifted band. This control is essential to validate that the observed shift is due to a specific binding event and not non-specific interactions.

Experimental Workflow

The overall experimental workflow for analyzing the protein-pre-CoA complex using Native PAGE is as follows:

workflow cluster_prep Preparation cluster_run Execution cluster_detection Detection cluster_analysis Analysis Gel_Prep Native PAGE Gel Preparation Electrophoresis Native PAGE Electrophoresis Gel_Prep->Electrophoresis Sample_Prep Protein & Labeled pre-CoA Incubation Sample_Prep->Electrophoresis Controls Competition & No-Ligand Controls Controls->Electrophoresis Visualization Visualization of Complex Electrophoresis->Visualization Autoradiography Autoradiography (Radiolabeled pre-CoA) Visualization->Autoradiography Fluorescence Fluorescence Imaging (Fluorescent pre-CoA) Visualization->Fluorescence Chemiluminescence Chemiluminescence (Biotinylated pre-CoA) Visualization->Chemiluminescence Data_Analysis Data Analysis & Interpretation Autoradiography->Data_Analysis Fluorescence->Data_Analysis Chemiluminescence->Data_Analysis

Figure 1: General workflow for Native PAGE analysis of protein-pre-CoA complex.

Detailed Protocols

Part 1: Native PAGE Gel Electrophoresis

This protocol describes the preparation of a native polyacrylamide gel and the subsequent electrophoresis. The percentages of acrylamide in the resolving and stacking gels may need to be optimized depending on the size of the protein of interest.

Apparatus and Reagents:

  • Vertical electrophoresis unit and power supply

  • Glass plates, spacers, and combs

  • Acrylamide/Bis-acrylamide solution (40%, 19:1 or 29:1)

  • Tris-HCl buffers (pH 8.8 for resolving gel, pH 6.8 for stacking gel)

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Native PAGE Running Buffer (e.g., Tris-Glycine, pH 8.3)

  • Protein of interest

  • Labeled pre-CoA (radiolabeled, fluorescently labeled, or biotinylated)

  • Unlabeled pre-CoA (for competition assay)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native sample loading buffer (6X): 0.375 M Tris-HCl pH 6.8, 60% glycerol, 0.06% bromophenol blue

Protocol Steps:

  • Gel Casting:

    • Assemble the glass plates and spacers for the gel cassette.

    • Prepare the resolving gel solution according to the desired acrylamide percentage. For a 10% gel, for example, mix the appropriate volumes of acrylamide/bis-acrylamide solution, resolving gel buffer, and deionized water.

    • Add 10% APS and TEMED to initiate polymerization. Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

    • Overlay the resolving gel with water or isopropanol to ensure a flat surface and allow it to polymerize for 30-60 minutes.

    • After polymerization, pour off the overlay and rinse with deionized water.

    • Prepare the stacking gel solution (e.g., 4% acrylamide) in a similar manner using the stacking gel buffer.

    • Pour the stacking gel solution on top of the resolving gel and insert the comb. Allow the stacking gel to polymerize for at least 30 minutes.

  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare the following reactions on ice:

      • Lane 1 (Protein only): Protein of interest in binding buffer.

      • Lane 2 (Protein + Labeled pre-CoA): Protein of interest and labeled pre-CoA in binding buffer. Incubate at the desired temperature (e.g., room temperature or 37°C) for 20-30 minutes to allow for complex formation.

      • Lane 3 (Competition): Protein of interest, labeled pre-CoA, and a 100-fold molar excess of unlabeled pre-CoA in binding buffer. Incubate under the same conditions as Lane 2.

      • Lane 4 (Labeled pre-CoA only): Labeled pre-CoA in binding buffer.

    • After incubation, add 1/6th volume of 6X native sample loading buffer to each reaction. Do not heat the samples.

  • Electrophoresis:

    • Assemble the gel cassette into the electrophoresis tank and fill the inner and outer chambers with cold Native PAGE Running Buffer.

    • Carefully remove the comb from the stacking gel.

    • Load the prepared samples into the wells.

    • Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150 V) in a cold room or on ice to prevent denaturation of the proteins.

    • Continue electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.

Part 2: Visualization of the Protein-pre-CoA Complex

The method of visualization will depend on the type of label incorporated into the pre-CoA.

This method offers high sensitivity and is ideal for detecting low-abundance complexes.

Additional Materials:

  • Radiolabeled pre-CoA (e.g., [¹⁴C]-pre-CoA or [³²P]-pre-CoA)

  • Gel dryer

  • Phosphor screen or X-ray film

  • Lead shielding and appropriate radiation safety equipment

Protocol:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Place the gel on a piece of filter paper and cover with plastic wrap.

  • Dry the gel under vacuum using a gel dryer for 1-2 hours at 80°C.

  • Expose the dried gel to a phosphor screen or X-ray film in a light-tight cassette at -80°C. The exposure time will vary depending on the amount of radioactivity and may range from several hours to several days.

  • Develop the film or scan the phosphor screen using an appropriate imager to visualize the radioactive bands.

This method provides a non-radioactive alternative with good sensitivity.

Additional Materials:

  • Fluorescently labeled pre-CoA (e.g., with fluorescein, rhodamine, or a cyanine dye)

  • Fluorescence gel imager with appropriate excitation and emission filters

Protocol:

  • After electrophoresis, carefully remove the gel from the cassette.

  • Place the gel directly onto the imaging surface of the fluorescence gel imager.

  • Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • The free fluorescent pre-CoA will likely run at or near the dye front, while the protein-pre-CoA complex will appear as a shifted, fluorescent band.

This method leverages the high affinity of the biotin-streptavidin interaction for sensitive detection.

Additional Materials:

  • Biotinylated pre-CoA

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Chemiluminescence imaging system

Protocol:

  • After electrophoresis, transfer the proteins and biotinylated pre-CoA from the gel to a PVDF or nitrocellulose membrane using a standard Western blot transfer apparatus.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Image the membrane using a chemiluminescence detection system.

Expected Results and Data Interpretation

The primary result of a successful experiment will be the appearance of a band with retarded mobility in the lane containing the protein and labeled pre-CoA, compared to the lane with the protein alone (if the protein is also visualized) or the lane with labeled pre-CoA alone.

Table 1: Summary of Expected Results

LaneComponentsExpected ObservationInterpretation
1Protein OnlyBand corresponding to the unbound protein (if stained for protein)Baseline protein mobility
2Protein + Labeled pre-CoAA "shifted" band with slower mobility than the unbound proteinFormation of the protein-pre-CoA complex
3Protein + Labeled pre-CoA + Excess Unlabeled pre-CoAReduction or absence of the shifted bandSpecificity of the protein-pre-CoA interaction
4Labeled pre-CoA OnlyBand near the bottom of the gelMobility of the free ligand

The intensity of the shifted band can be quantified using densitometry software. By titrating the concentration of the protein or the labeled pre-CoA, it is possible to estimate the binding affinity (Kd) of the interaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No shifted band observed- Protein-ligand interaction is weak and dissociates during electrophoresis- Incorrect binding buffer conditions- Inactive protein or degraded ligand- Run the gel at a lower voltage and for a shorter time- Optimize binding buffer (pH, salt concentration, co-factors)- Use fresh protein and ligand preparations
Smeared bands- Protein aggregation- Gel polymerization issues- Include glycerol in the sample buffer- Ensure complete and even polymerization of the gel
High background- Non-specific binding of the labeled ligand to the gel or membrane- Insufficient blocking (for chemiluminescent detection)- Increase the number and duration of wash steps- Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time)

Conclusion

Native PAGE is a versatile and powerful technique for the qualitative and semi-quantitative analysis of protein-small molecule interactions. By preserving the native conformation of the protein and its complex with pre-CoA, this method provides direct evidence of binding. The choice of visualization method—autoradiography, fluorescence, or chemiluminescence—allows for flexibility based on available resources and required sensitivity. With careful optimization and the inclusion of appropriate controls, Native PAGE can be a valuable tool for researchers in basic science and drug discovery to elucidate the intricacies of protein-pre-CoA interactions.

References

  • Native-PAGE - Assay-Protocol. (n.d.). Retrieved from [Link]

  • Native PAGE. (n.d.). Cytiva. Retrieved from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.). JoVE. Retrieved from [Link]

  • Electrophoretic mobility shift assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Principle and Protocol of Native-PAGE. (n.d.). Creative BioMart. Retrieved from [Link]

  • Protocol: Native PAGE. (n.d.). MCC. Retrieved from [Link]

  • Electrophoretic Mobility Shift Assay (EMSA): Nonradioactive, Band Shift, Gel Shift, or Gel Retardation. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Native PAGE for Protein Complexes: A Comprehensive Guide from Principles to Advanced Applications. (2025). BiochemSphere. Retrieved from [Link]

  • Native electrophoretic techniques to identify protein-protein interactions. (2007). Journal of Proteomics.
  • A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. (2021). Bio-protocol.
  • Electrophoresis gets complex: Analyzing protein complexes with native gel electrophoresis. (2015). Wiley Analytical Science. Retrieved from [Link]

  • 2'-(5-triphosphoribosyl)-3'-dephospho-CoA | C26H46N7O26P5S. (n.d.). PubChem. Retrieved from [Link]

  • Electrophoretic Mobility Shift Assay Guide. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Mechanism of 2D Blue Native/SDS-PAGE Protein Complex Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (CHEBI:11392). (n.d.). EMBL-EBI. Retrieved from [Link]

  • How can I visualize bands for protein complexes in native PAGE? (2015). ResearchGate. Retrieved from [Link]

  • Native gel analysis of macromolecular protein complexes in cultured mammalian cells. (2013). Proteomics.
  • Visualizing Protein-Ligand Interactions || UCSF Chimera. (2022, August 11). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you improve your synthesis yield and purity.

Understanding the Core Synthesis Reaction

The synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a crucial enzymatic step in the biosynthesis of the prosthetic group for essential enzymes like malonate decarboxylase and citrate lyase.[1][2] The primary reaction involves the condensation of 3'-dephospho-CoA (dpCoA) and adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme ATP:3'-dephospho-CoA 5"-triphosphoribosyltransferase, also known as MdcB in Klebsiella pneumoniae or CitG in Escherichia coli.[1][3] In this reaction, a new α(1''→2') glycosidic bond is formed between the two ribose moieties, and the adenine from ATP is displaced.[1][4]

Troubleshooting_Workflow start Start: Low/No Yield check_enzyme Is Enzyme Active? (Positive Control) start->check_enzyme check_substrates Are Substrates Intact? (HPLC Analysis) check_enzyme->check_substrates Yes node_enzyme Replace/Repurify Enzyme check_enzyme->node_enzyme No optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Conc.) check_substrates->optimize_conditions Yes node_substrates Use Fresh/Pure Substrates check_substrates->node_substrates No check_inhibition Is Product Inhibition Occurring? optimize_conditions->check_inhibition troubleshoot_purification Review Purification Strategy (HPLC, Temp Control) check_inhibition->troubleshoot_purification No node_inhibition Implement In-Situ Product Removal or Fed-Batch check_inhibition->node_inhibition Yes success Yield Improved troubleshoot_purification->success node_inhibition->troubleshoot_purification

Sources

Stability and storage conditions for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDC). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of TRDC throughout their experimental workflows. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on established biochemical principles and data from analogous compounds.

Introduction to 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (TRDC)

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a crucial intermediate in the biosynthesis of the prosthetic groups of certain enzymes, such as malonate decarboxylase.[1] It is an analog of coenzyme A (CoA) and possesses a unique triphosphoribosyl moiety attached to the 2'-position of the ribose sugar. This structural complexity necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

The stability of TRDC is influenced by several factors, including temperature, pH, and the presence of enzymes or metal ions. Understanding these factors is key to maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store lyophilized TRDC for both short-term and long-term use?

A1: For optimal stability, lyophilized TRDC should be stored under the following conditions:

Storage DurationTemperatureAtmosphere
Short-term (weeks) -20°CDesiccated
Long-term (months to years) -80°CDesiccated, inert gas (e.g., argon) recommended

Rationale: Storing at low temperatures minimizes the rate of chemical degradation. Desiccation is crucial as moisture can facilitate hydrolysis of the pyrophosphate bonds. For long-term storage, an inert atmosphere can further protect against oxidative damage. These recommendations are based on best practices for storing structurally similar and sensitive biomolecules like Coenzyme A and nucleotide pyrophosphates.[2][3]

Q2: What is the best way to prepare and store aqueous solutions of TRDC?

A2: To prepare and store aqueous solutions of TRDC, follow these guidelines:

  • Reconstitution: Use a slightly acidic to neutral pH buffer (pH 6.0-7.5), such as phosphate or HEPES buffer.[4][5] Avoid alkaline conditions, as the pyrophosphate linkages are more susceptible to hydrolysis at high pH.

  • Concentration: Prepare stock solutions at a reasonably high concentration (e.g., 10-50 mM) to minimize the impact of adsorption to container surfaces.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store frozen at -80°C for long-term stability. For short-term use (a few days), storage at -20°C is acceptable.

Causality: The pyrophosphate bonds in the triphosphoribosyl moiety are the most labile part of the molecule. Hydrolysis of these bonds is a primary degradation pathway. Maintaining a slightly acidic to neutral pH helps to minimize this hydrolysis. Aliquoting and storing at -80°C are critical for preserving the integrity of the solution over time by preventing both chemical degradation and potential microbial contamination.

Q3: How many freeze-thaw cycles can I subject my TRDC solution to?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles. Ideally, TRDC solutions should be aliquoted into single-use volumes. Each freeze-thaw cycle can introduce physical stress on the molecule and increase the chance of degradation. While some stable oligonucleotides can withstand multiple freeze-thaw cycles, the complex structure of TRDC makes it more susceptible to degradation.[6]

Stability in Experimental Conditions

Q4: What is the stability of TRDC in different buffer systems and pH ranges?

A4: TRDC is most stable in a pH range of 6.0 to 7.5. Both acidic and alkaline conditions can accelerate the hydrolysis of the pyrophosphate bonds.

pH RangeStabilityPrimary Degradation Pathway
< 6.0 ReducedAcid-catalyzed hydrolysis of pyrophosphate bonds
6.0 - 7.5 OptimalMinimal hydrolysis
> 7.5 ReducedBase-catalyzed hydrolysis of pyrophosphate bonds

Experimental Choice: When designing your experiments, choose a buffer system that maintains a stable pH within the optimal range. Good's buffers, such as HEPES and MES, are often good choices for enzymatic assays as they are less likely to interfere with the reaction compared to phosphate buffers, which can sometimes inhibit kinases.[7]

Q5: Are there any metal ions I should be cautious of when working with TRDC?

A5: Yes, divalent metal ions such as Mg²⁺, Mn²⁺, and Ca²⁺ can catalyze the hydrolysis of pyrophosphate bonds.[8][9] While some enzymes that utilize TRDC may require these cations for activity, their presence in buffers for storage or in the absence of the enzyme can lead to degradation of TRDC. If metal ions are required for your experiment, add them to the reaction mixture immediately before starting the experiment. The inclusion of a chelating agent like EDTA in storage buffers can help to sequester trace metal contaminants.

Purity and Degradation

Q6: How can I assess the purity of my TRDC sample?

A6: The purity of TRDC can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase ion-pair HPLC is a common method for analyzing coenzyme A and its derivatives.[10][11] A gradient of a suitable ion-pairing agent (e.g., tetrabutylammonium) with an organic solvent like acetonitrile can effectively separate TRDC from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the definitive identification of TRDC and its degradation products.[12]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful non-destructive technique to analyze phosphorus-containing compounds. It can provide information about the integrity of the triphosphate moiety.[8]

Q7: What are the likely degradation products of TRDC?

A7: The primary degradation products of TRDC are expected to result from the hydrolysis of the pyrophosphate bonds.

TRDC 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Hydrolysis Hydrolysis TRDC->Hydrolysis DP_CoA 3'-dephospho-CoA Ribose_triphosphate Ribose-5-triphosphate Hydrolysis->DP_CoA Major Product Hydrolysis->Ribose_triphosphate Major Product

Caption: Potential hydrolytic degradation of TRDC.

Based on the degradation pathways of similar molecules like phosphoribosyl pyrophosphate (PRPP), hydrolysis is expected to yield 3'-dephospho-CoA and ribose-5-triphosphate.[8] Further degradation could lead to the formation of ribose 5-phosphate and inorganic pyrophosphate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in an enzymatic assay 1. Degradation of TRDC: Improper storage or handling (e.g., multiple freeze-thaw cycles, storage at inappropriate pH). 2. Inhibitory contaminants: Presence of degradation products or other inhibitors in the TRDC stock.1. Use a fresh aliquot of TRDC stored at -80°C. 2. Assess the purity of the TRDC stock using HPLC or LC-MS. 3. Prepare fresh TRDC solutions in the recommended buffer.
Appearance of unexpected peaks in HPLC or LC-MS analysis 1. Hydrolysis of TRDC: Exposure to non-optimal pH, high temperatures, or catalytic metal ions. 2. Oxidation: Particularly of the thiol group in the CoA moiety.1. Confirm the identity of the extra peaks by mass spectrometry to identify degradation products. 2. Prepare and handle TRDC solutions under an inert atmosphere if oxidation is suspected. The addition of a reducing agent like DTT may be considered, but its compatibility with the downstream application must be verified.
Inconsistent experimental results 1. Inaccurate concentration of TRDC stock: Due to degradation or improper reconstitution. 2. Variability between aliquots: Caused by improper mixing before aliquoting or degradation of some aliquots.1. Re-quantify the TRDC stock solution using UV-Vis spectrophotometry (using the extinction coefficient for adenosine at 260 nm) or a more accurate method like quantitative NMR. 2. Ensure the stock solution is homogenous before aliquoting. Use a fresh, properly stored aliquot for each experiment.
Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of TRDC using reversed-phase ion-pair HPLC.

  • Mobile Phase Preparation:

    • Buffer A: 100 mM potassium phosphate, pH 6.5, with 5 mM tetrabutylammonium hydrogen sulfate.

    • Buffer B: 70% Methanol in Buffer A.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Gradient: 0-100% Buffer B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Dilute the TRDC sample to an appropriate concentration (e.g., 0.1-1 mM) in Buffer A.

    • Filter the sample through a 0.22 µm filter before injection.

  • Data Analysis:

    • Integrate the peak areas of all components.

    • Calculate the purity of TRDC as the percentage of the main peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reconstitute Reconstitute TRDC in Buffer A Filter Filter sample (0.22 µm) Reconstitute->Filter Inject Inject sample onto C18 column Filter->Inject Gradient Run gradient elution (0-100% Buffer B) Inject->Gradient Detect Detect at 260 nm Gradient->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % purity Integrate->Calculate

References

Technical Support Center: Stabilizing 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Your Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (tpR-dpCoA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this critical research compound. As a complex molecule with multiple phosphate groups, tpR-dpCoA is susceptible to both enzymatic and chemical degradation, which can significantly impact experimental outcomes. This resource offers in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Understanding the Molecule: Why tpR-dpCoA Degrades

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a derivative of coenzyme A and serves as a precursor in the biosynthesis of the prosthetic group of enzymes like malonate decarboxylase.[1] Its structure, featuring a triphosphate moiety and a pyrophosphate bridge, makes it a target for phosphatases and pyrophosphatases that are often present in biological samples and reagents. Additionally, like other nucleotide triphosphates, its stability is sensitive to pH and temperature.

The primary degradation pathways involve the hydrolysis of the phosphate linkages. This can occur chemically, particularly in acidic or highly alkaline conditions and at elevated temperatures, or it can be catalyzed by enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tpR-dpCoA degradation in an experimental setting?

A1: The degradation of tpR-dpCoA can be attributed to three main factors:

  • Enzymatic Degradation: Contaminating phosphatases and pyrophosphatases in your enzyme preparations or other biological reagents can cleave the phosphate groups.

  • Chemical Instability (pH): The triphosphate and pyrophosphate bonds are susceptible to hydrolysis, especially in acidic conditions. While more stable at a neutral to slightly alkaline pH, prolonged exposure to any non-optimal pH can lead to degradation.

  • Thermal Instability: Higher temperatures accelerate the rate of chemical hydrolysis. Repeated freeze-thaw cycles can also compromise the integrity of the molecule.

Q2: What are the ideal storage conditions for tpR-dpCoA?

A2: For long-term storage, tpR-dpCoA should be stored at -80°C as a lyophilized powder or in a suitable buffer. For short-term storage (days to a week), a solution can be kept at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the best buffer to use for storing and working with tpR-dpCoA?

A3: While specific stability data for tpR-dpCoA in various buffers is not extensively published, based on the behavior of similar nucleotide compounds like ATP and NADH, a slightly alkaline buffer is recommended. Tris-HCl buffer at a pH between 7.5 and 8.5 is a good starting point. Phosphate buffers may not be ideal as they can sometimes participate in or inhibit enzymatic reactions involving phosphate transfer.

Q4: How can I detect degradation of my tpR-dpCoA stock?

A4: The most reliable method for assessing the integrity of your tpR-dpCoA is through High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column can be used to separate tpR-dpCoA from its potential degradation products. By comparing the chromatogram of your current stock to that of a fresh standard, you can quantify the extent of degradation.

Troubleshooting Guide

Unexpected or inconsistent experimental results when using tpR-dpCoA are often linked to its degradation. This troubleshooting table provides a guide to common problems, their probable causes, and actionable solutions.

Problem Probable Cause Solution
Low or no product formation in an enzymatic assay 1. Degraded tpR-dpCoA stock: The substrate is no longer in its active form. 2. Inhibitors in the reaction: Components of your buffer or sample may be inhibiting the enzyme.1. Verify tpR-dpCoA integrity: Analyze an aliquot of your stock solution by HPLC. Prepare a fresh stock solution from lyophilized powder if significant degradation is observed. 2. Optimize reaction conditions: Test different buffer systems. Consider a buffer exchange step for your enzyme preparation to remove potential inhibitors.
High background signal in a coupled enzyme assay Contaminating enzymes in your reagents: Phosphatases in your enzyme preparation could be cleaving phosphate groups from tpR-dpCoA, leading to a false positive signal in a coupled assay that detects phosphate, ADP, or AMP.Use high-purity reagents: Ensure your enzymes are of the highest purity available. Include a control reaction with tpR-dpCoA and your enzyme preparation in the absence of other substrates to check for background signal generation.
Inconsistent results between experiments 1. Repeated freeze-thaw cycles: This can lead to gradual degradation of the tpR-dpCoA stock. 2. Inconsistent handling: Variations in incubation times, temperatures, or pipetting can affect results.1. Aliquot your stock: Prepare single-use aliquots of your tpR-dpCoA stock solution to avoid repeated freeze-thaw cycles. 2. Standardize your protocol: Ensure all experimental parameters are kept consistent. Use a master mix for your reactions to minimize pipetting variability.
Appearance of unexpected peaks in HPLC analysis Degradation of tpR-dpCoA: The new peaks likely correspond to hydrolysis products.Identify degradation products: Based on their retention times and comparison to standards (if available), you can identify potential degradation products such as dephospho-CoA, ribosyl-triphosphate, AMP, or inorganic phosphate. This will help pinpoint the site of cleavage.

Experimental Protocols

Protocol 1: Preparation and Storage of tpR-dpCoA Stock Solution
  • Reconstitution: Gently bring the lyophilized powder of tpR-dpCoA to room temperature. Reconstitute in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a desired stock concentration (e.g., 10 mM). Briefly vortex to ensure complete dissolution.

  • Quantification: Measure the absorbance of the stock solution at 260 nm to confirm the concentration, using the appropriate extinction coefficient.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

  • Storage:

    • Long-term: Store the aliquots at -80°C.

    • Short-term: For frequent use, store a working aliquot at -20°C for up to one week.

  • Handling: When using an aliquot, thaw it on ice and keep it on ice throughout the experiment. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control of tpR-dpCoA by HPLC

This protocol provides a general guideline. The specific conditions may need to be optimized for your system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: 100% Methanol.

  • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Procedure: a. Prepare a fresh standard of tpR-dpCoA for comparison. b. Dilute an aliquot of your tpR-dpCoA stock to a suitable concentration (e.g., 100 µM) in Mobile Phase A. c. Inject the sample and the standard onto the HPLC system. d. Analyze the chromatograms. The presence of significant peaks other than the main tpR-dpCoA peak indicates degradation.

Visualizing Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways of tpR-dpCoA

tpR_dpCoA 2'-(5-triphosphoribosyl)-3'-dephospho-CoA dpCoA 3'-dephospho-CoA tpR_dpCoA->dpCoA Pyrophosphatase r_triphosphate Ribosyl-5-triphosphate tpR_dpCoA->r_triphosphate Pyrophosphatase dpCoA_phosphate 3'-dephospho-CoA-5'-phosphate tpR_dpCoA->dpCoA_phosphate Phosphatase r_diphosphate Ribosyl-5-diphosphate tpR_dpCoA->r_diphosphate Phosphatase r_triphosphate->r_diphosphate Phosphatase dpCoA_phosphate->dpCoA Phosphatase amp AMP r_diphosphate->amp Phosphatase pyrophosphate Pyrophosphate phosphate Inorganic Phosphate pyrophosphate->phosphate Inorganic Pyrophosphatase

Caption: Potential enzymatic degradation points of tpR-dpCoA.

Diagram 2: Recommended Experimental Workflow

start Start: Receive lyophilized tpR-dpCoA reconstitute Reconstitute in appropriate buffer (e.g., Tris-HCl pH 7.5) start->reconstitute qc1 Initial QC by HPLC reconstitute->qc1 aliquot Aliquot into single-use volumes qc1->aliquot If pure troubleshoot Troubleshoot unexpected results qc1->troubleshoot If degraded storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage thaw Thaw on ice before use storage->thaw qc2 Periodic QC of stock by HPLC storage->qc2 assay Use in enzymatic assay thaw->assay assay->troubleshoot Unexpected results end Successful Experiment assay->end Expected results qc2->storage If pure qc2->troubleshoot If degraded

Caption: Workflow for handling tpR-dpCoA to minimize degradation.

References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

Sources

Technical Support Center: Mass Spectrometry of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (pre-CoA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (pre-CoA). This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and labile metabolite. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction to pre-CoA Analysis

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a key metabolic intermediate with a complex structure, featuring a triphosphate moiety that renders it particularly susceptible to in-source decay and challenging to analyze by mass spectrometry. This guide provides a structured approach to troubleshooting common issues encountered during its analysis by electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles researchers face when analyzing pre-CoA.

Q1: I can't find the expected molecular ion for pre-CoA. What are the most likely reasons?

A1: There are several potential reasons for not observing the expected molecular ion of pre-CoA (C₂₆H₄₆N₇O₂₆P₅S, calculated molecular weight: 1059.09 g/mol )[1]. The most common culprits are in-source decay, where the molecule fragments in the ion source before detection, and the formation of various adducts. It's also possible that the ionization polarity is not optimal for this molecule.

Q2: Which ionization mode, positive or negative, is better for pre-CoA analysis?

A2: For molecules with multiple phosphate groups like pre-CoA, negative ion mode is generally recommended .[2][3] The phosphate groups are readily deprotonated, leading to strong signals for the [M-H]⁻, [M-2H]²⁻, and other multiply charged negative ions. While positive ion mode can be used, it may result in more complex adduction patterns and potentially lower sensitivity for the primary molecular ion.

Q3: I see many peaks in my spectrum that don't correspond to my target analyte. What could they be?

A3: These are likely either adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺), fragments from in-source decay, or contaminants from your sample preparation or LC system. It is crucial to use high-purity solvents and reagents and to carefully clean your system to minimize contamination.[4]

Q4: My chromatographic peak for pre-CoA is broad and tailing. How can I improve it?

A4: Peak tailing for polar, phosphorylated compounds is a common issue in reversed-phase chromatography.[4][5][6][7][8] This can be caused by interactions with metal surfaces in the LC system or with residual silanols on the column stationary phase. Using a column with a highly inert surface and adding a chelating agent like EDTA to your mobile phase can help mitigate these interactions. Optimizing the mobile phase pH and gradient is also critical.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental challenges.

Issue 1: Poor or No Signal for the Molecular Ion

The inability to detect the molecular ion of pre-CoA is a primary challenge, often stemming from its inherent instability.

  • In-Source Decay (ISD): The high voltages and temperatures in the ESI source can cause fragile molecules like pre-CoA to fragment before they are analyzed. This is a known phenomenon in ESI-MS.[9][10]

    • Troubleshooting: Systematically reduce the voltages of the ion source optics (e.g., cone voltage, fragmentor voltage, or declustering potential) and the source temperature.[11] Start with gentle source conditions and gradually increase them to find the optimal balance between ionization efficiency and minimizing fragmentation.

  • Ionization Suppression: The presence of high concentrations of salts or other co-eluting species can suppress the ionization of your target analyte.[1] Phosphorylated molecules can be particularly susceptible to suppression by their non-phosphorylated counterparts.

    • Troubleshooting: Improve your sample clean-up procedure to remove interfering substances. Ensure your chromatographic method effectively separates pre-CoA from other components in your sample matrix.

  • Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase at the point of elution significantly impact ESI efficiency.

    • Troubleshooting: For negative ion mode, a mobile phase with a slightly basic pH (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide) can enhance deprotonation and signal intensity. However, this must be balanced with chromatographic performance and column stability.

Issue 2: Complex and Unidentifiable Mass Spectra

The mass spectrum of pre-CoA can be complicated by fragmentation and adduct formation, making interpretation difficult.

Based on the known fragmentation of CoA derivatives and triphosphorylated nucleosides, we can predict the major ions to expect in both positive and negative ESI modes.

Table 1: Predicted m/z Values for pre-CoA Ions and Fragments

Ion TypePredicted m/z (Positive Mode)Predicted m/z (Negative Mode)Notes
Molecular Ion [M+H]⁺: 1060.1[M-H]⁻: 1058.1The primary target for identification.
[M+Na]⁺: 1082.1[M-2H]²⁻: 528.5Multiply charged ions are common in negative mode.
[M+K]⁺: 1098.1[M-3H]³⁻: 352.0
Characteristic Fragments [M+H-507]⁺: 553.1[M-H-80]⁻: 978.1Neutral loss of HPO₃.
[Adenine+H]⁺: 136.1[M-H-98]⁻: 960.1Neutral loss of H₃PO₄.[11][12][13][14]
[Adenosine+H]⁺: 268.1[PO₃]⁻: 79.0Phosphate marker ion.[12]
[H₂PO₄]⁻: 97.0
[P₂O₅(OH)₂]⁻ (dehydrated pyrophosphate): 159.0Characteristic for diphosphates and triphosphates.[2]
[P₃O₈]⁻ (trimetaphosphate): 239.0A unique marker for triphosphates.[2]

Note: These are monoisotopic masses.

The fragmentation of pre-CoA is expected to follow distinct pathways in positive and negative ion modes.

preCoA_Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]⁺ m/z 1060.1 NL_507 [M+H - 507]⁺ m/z 553.1 M_H->NL_507 Neutral Loss of 507 Da Adenine [Adenine+H]⁺ m/z 136.1 M_H->Adenine Glycosidic Bond Cleavage M_H_neg [M-H]⁻ m/z 1058.1 NL_H3PO4 [M-H - H₃PO₄]⁻ m/z 960.1 M_H_neg->NL_H3PO4 Loss of Phosphoric Acid (-98 Da) P2O6H2 [P₂O₅(OH)₂]⁻ m/z 159.0 M_H_neg->P2O6H2 Phosphate Backbone Fragmentation P3O8 [P₃O₈]⁻ m/z 239.0 M_H_neg->P3O8 Phosphate Backbone Fragmentation

Caption: Predicted major fragmentation pathways for pre-CoA in positive and negative ESI modes.

Issue 3: Inconsistent Retention Times and Signal Instability

Variability in retention time and signal intensity can compromise the reliability of your data.

  • Sample Stability: Pre-CoA is a labile metabolite, and its degradation can occur during sample storage and preparation.

    • Troubleshooting: Keep samples on dry ice or at -80°C until extraction.[15] Quench metabolism rapidly, for example, by using liquid nitrogen, and perform the extraction with ice-cold solvents.[16][17]

  • LC System Issues: Fluctuations in pump pressure, temperature, or mobile phase composition can lead to retention time shifts.[4]

    • Troubleshooting: Regularly perform system suitability tests to monitor the performance of your LC system. Ensure your mobile phases are freshly prepared and properly degassed.

  • Column Degradation: Over time, the performance of your analytical column will decline, leading to peak shape issues and retention time shifts.

    • Troubleshooting: Use a guard column to protect your analytical column from contaminants.[8] If you observe a sudden or gradual decline in performance, it may be time to replace the column.

Experimental Protocols

The following protocols provide a starting point for developing a robust analytical method for pre-CoA.

Protocol 1: Metabolite Extraction from Biological Samples

This protocol is designed to efficiently extract polar metabolites like pre-CoA while minimizing degradation.

  • Quenching: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.

  • Extraction Solvent Preparation: Prepare an ice-cold extraction solution of 80:20 methanol:water.

  • Extraction: Add the cold extraction solvent to the frozen sample. For cell cultures, this can be done directly in the dish. For tissues, homogenize the sample in the extraction solvent.

  • Incubation and Scraping: Gently agitate the sample on ice for at least 5 minutes to ensure complete extraction. For adherent cells, use a cell scraper to collect the cell lysate.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., >12,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., the initial mobile phase conditions).

Protocol 2: LC-MS Method Development for pre-CoA

This protocol outlines a starting point for developing a reversed-phase LC-MS method for pre-CoA analysis.

LC Parameters:

  • Column: A C18 column with a highly inert surface (e.g., a hybrid silica or end-capped column) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 10 mM ammonium bicarbonate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

  • Gradient: Start with a shallow gradient to ensure good separation of polar metabolites. A typical starting point would be a linear gradient from 2% to 50% B over 15 minutes.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: Maintain a constant temperature, e.g., 40°C, to ensure reproducible retention times.

MS Parameters (Negative Ion Mode):

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 100 - 150°C

  • Drying Gas Flow: 8 - 12 L/min

  • Drying Gas Temperature: 250 - 350°C

  • Nebulizer Pressure: 30 - 50 psi

  • Fragmentor/Cone Voltage: Start with low values (e.g., 80-120 V) and optimize to maximize the molecular ion signal while minimizing in-source fragmentation.

Method_Optimization_Workflow start Start: Infuse pre-CoA Standard optimize_source Optimize Source Parameters (Voltage, Temperature, Gas Flow) start->optimize_source develop_lc Develop LC Method (Column, Mobile Phase, Gradient) optimize_source->develop_lc check_peak Assess Peak Shape and Retention Time develop_lc->check_peak troubleshoot_lc Troubleshoot LC (Additives, Gradient Adjustment) check_peak->troubleshoot_lc Poor acquire_data Acquire Data for Biological Samples check_peak->acquire_data Good troubleshoot_lc->develop_lc analyze_data Analyze Data (Identify Ions, Check for ISD) acquire_data->analyze_data end End: Validated Method analyze_data->end

Caption: A systematic workflow for developing and optimizing an LC-MS method for pre-CoA analysis.

Conclusion

The mass spectrometric analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA presents unique challenges due to its labile triphosphate moiety. However, by understanding the principles of electrospray ionization, potential fragmentation pathways, and common chromatographic pitfalls, these challenges can be overcome. A systematic approach to troubleshooting, starting with gentle ion source conditions and prioritizing negative ion mode, will significantly increase the likelihood of success. This guide provides the foundational knowledge and practical protocols to help you achieve reliable and high-quality data in your research.

References

  • Schneider K, Dimroth P, Bott M. Biosynthesis of the prosthetic group of citrate lyase. Biochemistry. 2000;39(31):9438-9450. doi:10.1021/bi000401r
  • Strzelecka D, Chmielinski S, Bednarek S, Jemielity J, Kowalska J. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Sci Rep. 2017;7(1):8993. Published 2017 Aug 21. doi:10.1038/s41598-017-09432-z
  • DeBord MA, Bell LN, Lareau NM, et al. Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. J Am Soc Mass Spectrom. 2017;28(10):2191-2199. doi:10.1007/s13361-017-1729-1
  • Gross J, Bird SS, Crutchfield CA, et al. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Anal Chem. 2019;91(15):10240-10247. doi:10.1021/acs.analchem.9b02221
  • Marx H, Mattanovich D, Sauer M. Modeling of the gas-phase phosphate group loss and rearrangement in phosphorylated peptides. J Mass Spectrom. 2011;46(9):949-955. doi:10.1002/jms.1969
  • Schweppe DK, Rigas JD, Gerber SA. Evaluation of the utility of neutral-loss-dependent MS3 strategies in large-scale phosphorylation analysis. Proteomics. 2010;10(5):941-951. doi:10.1002/pmic.200900599
  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Published May 6, 2025. Accessed January 5, 2026. [Link]

  • Barri T, Dragsted LO. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. 2020;10(6):227. Published 2020 Jun 3. doi:10.3390/metabo10060227
  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Accessed January 5, 2026. [Link]

  • Scott, T. Tips for Optimizing Key Parameters in LC–MS.
  • Lehmann WD, Toth R, Carell T. Neutral loss-based phosphopeptide recognition: a collection of caveats. J Proteome Res. 2005;4(4):1457-1463. doi:10.1021/pr050098y
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Published online. Accessed January 5, 2026. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Published October 29, 2025. Accessed January 5, 2026. [Link]

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Published January 31, 2018. Accessed January 5, 2026. [Link]

  • EMBL. Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. Published August 19, 2019. Accessed January 5, 2026. [Link]

  • Kim Y, et al. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. 2022;27(15):4785. doi:10.3390/molecules27154785
  • Jankowski J, et al. Gas-Phase Internal Ribose Residue Loss from Mg-ATP and Mg-ADP Complexes: Experimental and Theoretical Evidence for Phosphate-Mg-Adenine Interaction. J Am Soc Mass Spectrom. 2022;33(8):1475-1482. doi:10.1021/jasms.2c00125
  • PubChem. 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

  • Ghosh, S., et al. Negative ion mode mass spectrometry- an overview. J. Chem. Bio. Phy. Sci. Sec. C, 2012, 2(3), 1462-1471.
  • Wang, S., et al. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 2008, 5(2), 37-40.
  • Gafken, P. R., et al. Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases. Journal of the American Society for Mass Spectrometry, 1996, 7(12), 1258-1267.
  • Lehmann, W. D., et al. Phosphate group-driven fragmentation of multiply charged phosphopeptide anions. Improved recognition of peptides phosphorylated at serine, threonine, or tyrosine by negative ion electrospray tandem mass spectrometry. Analytical chemistry, 2006, 78(4), 1264-1272.
  • Contrepois, K., et al. High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Metabolomics, 2018, 14(3), 32.
  • ResearchGate. Fragmentation pattern with corresponding losses and reporter ions of adenosine monophosphate in adenylylated peptides. Accessed January 5, 2026. [Link]

  • Andresen, C., et al. Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. Metabolites, 2022, 12(4), 307.
  • Chan, E. C. Y., et al. Considerations of Sample Preparation for Metabolomics Investigation. In: Metabolomics, Humana Press, 2012, pp. 3-14.
  • Agilent Technologies. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Accessed January 5, 2026. [Link]

Sources

Technical Support Center: Optimizing Enzymatic Assays for Triphosphoribosyl-dephospho-CoA Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization and troubleshooting of enzymatic assays for triphosphoribosyl-dephospho-CoA synthase (EC 2.4.2.52). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. We will explore the causality behind experimental choices to ensure your assays are robust, reproducible, and reliable.

Understanding the Reaction

Triphosphoribosyl-dephospho-CoA synthase catalyzes the following reaction:

ATP + 3'-dephospho-CoA -> 2'-(5-triphospho-α-D-ribosyl)-3'-dephospho-CoA + adenine [1]

The key to a successful assay is the accurate measurement of either the consumption of a substrate or the formation of a product over time. This guide will cover both continuous and discontinuous assay formats.

Assay Methodologies

Continuous Spectrophotometric Coupled Enzyme Assay

This is often the preferred method as it allows for real-time monitoring of the reaction progress. Since none of the substrates or products of the primary reaction have a distinct and usable absorbance change, a coupled enzyme system is employed to convert a product into a substance that can be easily detected. In this case, we will focus on the detection of the product, adenine .

A well-established method for the continuous spectrophotometric detection of adenine involves a two-step enzymatic cascade:

  • Adenine Deaminase: Converts adenine to hypoxanthine. This reaction is associated with a decrease in absorbance at 265 nm.[2][3]

  • Xanthine Oxidase: Oxidizes hypoxanthine to xanthine and then to uric acid. The formation of uric acid can be monitored by an increase in absorbance at 293 nm.[4]

The coupled reaction scheme is as follows:

coupled_assay cluster_primary Primary Reaction cluster_coupling Coupling Reactions ATP ATP Enzyme Triphosphoribosyl- dephospho-CoA Synthase ATP->Enzyme dephospho_CoA 3'-dephospho-CoA dephospho_CoA->Enzyme Product_1 2'-(5-triphospho-α-D-ribosyl) -3'-dephospho-CoA Enzyme->Product_1 Adenine Adenine Enzyme->Adenine Adenine_Deaminase Adenine Deaminase Adenine->Adenine_Deaminase Hypoxanthine Hypoxanthine Adenine_Deaminase->Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Uric_Acid Uric Acid (Abs @ 293 nm) Xanthine_Oxidase->Uric_Acid

Caption: Coupled enzymatic assay workflow for triphosphoribosyl-dephospho-CoA synthase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT. The optimal pH and ionic strength should be determined empirically for your specific enzyme.

    • Substrates: Prepare stock solutions of ATP and 3'-dephospho-CoA in the assay buffer.

    • Coupling Enzymes: Prepare stock solutions of high-purity adenine deaminase and xanthine oxidase.

    • Enzyme: Prepare a stock solution of your triphosphoribosyl-dephospho-CoA synthase.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, ATP, and 3'-dephospho-CoA to the desired final concentrations.

    • Add the coupling enzymes, adenine deaminase and xanthine oxidase, to a final concentration that is not rate-limiting.

    • Include control wells:

      • No primary enzyme control.

      • No substrate (ATP or 3'-dephospho-CoA) controls.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the triphosphoribosyl-dephospho-CoA synthase to each well.

    • Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.

    • Monitor the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of uric acid at 293 nm (approximately 12,600 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

Discontinuous Assays

Discontinuous assays are useful when a continuous assay is not feasible or for orthogonal validation. These assays involve stopping the reaction at specific time points and then quantifying the product.

This method utilizes radiolabeled ATP to track the formation of the radiolabeled product.

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, 3'-dephospho-CoA, and [α-³²P]ATP or [γ-³²P]ATP.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the desired temperature.

  • Time Points and Quenching:

    • At various time points, remove an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 1 M formic acid or another suitable quenching agent.

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume of each quenched time point onto a TLC plate (e.g., PEI Cellulose F).[5][6]

    • Develop the TLC plate using an appropriate solvent system to separate the radiolabeled ATP from the radiolabeled product.

    • Dry the TLC plate.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.

    • Quantify the intensity of the spots corresponding to the substrate and product.

    • Calculate the percentage of substrate converted to product at each time point to determine the reaction rate.

This method directly measures the concentration of substrates and products using High-Performance Liquid Chromatography (HPLC).

  • Reaction and Quenching:

    • Follow the same reaction setup and quenching procedure as the radioactivity-based assay. A common quenching agent for HPLC analysis is perchloric acid, followed by neutralization.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).[7][8]

    • Use a mobile phase gradient that allows for the separation of ATP, 3'-dephospho-CoA, 2'-(5-triphospho-α-D-ribosyl)-3'-dephospho-CoA, and adenine.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak areas for each substrate and product.

    • Use standard curves for each compound to convert peak areas to concentrations.

    • Plot the concentration of product formed over time to determine the reaction rate.

Troubleshooting Guide

Issue Potential Causes Solutions & Explanations
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.- Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. - Run a positive control with a known active enzyme batch.
2. Sub-optimal Buffer Conditions: Incorrect pH, ionic strength, or missing cofactors.- Perform a pH titration to find the optimal pH for your enzyme. - Test a range of salt concentrations. - Ensure essential cofactors like Mg²⁺ are present at optimal concentrations.
3. Substrate Degradation: ATP or 3'-dephospho-CoA may be unstable.- Prepare fresh substrate solutions for each experiment. - Store substrate stocks at -20°C or -80°C in small aliquots.
4. Inhibitors in Reagents: Contaminants in buffer components or water.- Use high-purity reagents and ultrapure water. - Test a different batch of reagents if the problem persists.
High Background Signal (Continuous Assay) 1. Contaminating Enzyme Activity: Presence of ATPases or nucleotidases in the enzyme preparation or coupling enzymes.- Run a control reaction without one of the substrates. If there is still a signal, there is contaminating activity. - Further purify your enzyme preparation. - Use high-quality, certified coupling enzymes.
2. Non-enzymatic Substrate Breakdown: Substrates may be unstable under the assay conditions.- Run a control reaction without any enzyme to assess the rate of non-enzymatic substrate degradation.
Non-linear Reaction Progress Curve 1. Substrate Depletion: The initial substrate concentration is too low, leading to a rapid decrease in the reaction rate.- Ensure the substrate concentration is well above the Km of the enzyme for initial rate measurements. - Use less enzyme to slow down the reaction.
2. Product Inhibition: The product of the reaction is inhibiting the enzyme.- Measure the initial velocity of the reaction where product concentration is minimal. - If studying the full progress curve, fit the data to a model that accounts for product inhibition.
3. Enzyme Instability: The enzyme is losing activity over the course of the assay.- Add stabilizing agents like glycerol or BSA to the assay buffer. - Perform the assay at a lower temperature.
4. Coupling Enzyme is Rate-Limiting (Continuous Assay): The concentration of adenine deaminase or xanthine oxidase is too low.- Increase the concentration of the coupling enzymes until the reaction rate is independent of their concentration.
Poor Separation in TLC/HPLC (Discontinuous Assays) 1. Inappropriate Mobile Phase/Gradient: The solvent system is not resolving the substrates and products.- Optimize the mobile phase composition for TLC. - For HPLC, adjust the gradient steepness, organic solvent, or ion-pairing reagent concentration.
2. Sample Overload: Too much sample is loaded onto the TLC plate or HPLC column.- Load a smaller volume of the quenched reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of the assay buffer?

A1: The most critical components are the buffering agent (e.g., Tris-HCl, HEPES) to maintain a stable pH, a divalent cation (typically Mg²⁺, as it is a cofactor for many ATP-dependent enzymes), and a reducing agent (like DTT or β-mercaptoethanol) to maintain the enzyme in an active state. The optimal pH and ionic strength should be determined experimentally.

Q2: How do I determine the optimal enzyme concentration to use?

A2: The optimal enzyme concentration should result in a linear reaction rate for a sufficient duration to allow for accurate measurement. Start with a low concentration and increase it until you observe a measurable rate of product formation. For initial rate kinetics, you want to consume less than 10% of the substrate.

Q3: My enzyme preparation is not pure. Can I still perform the assay?

A3: It is highly recommended to use a purified enzyme preparation. Contaminating enzymes, such as ATPases, can interfere with the assay by degrading the substrate and leading to inaccurate results. If using an impure preparation, it is crucial to run appropriate controls to identify and account for any background activities.

Q4: What are the advantages and disadvantages of continuous vs. discontinuous assays?

A4:

  • Continuous Assays:

    • Advantages: Provide real-time data, are generally faster, and can be more precise for determining initial rates.

    • Disadvantages: Can be susceptible to interference from compounds that absorb at the detection wavelength, and require that the coupling enzymes are not rate-limiting.

  • Discontinuous Assays:

    • Advantages: Less prone to optical interference, and directly measure substrate and product concentrations.

    • Disadvantages: More labor-intensive, lower throughput, and provide data at discrete time points rather than continuously.

Q5: How can I be sure that the coupling enzymes in my continuous assay are not rate-limiting?

A5: To ensure the coupling enzymes are not rate-limiting, perform a series of reactions where the concentration of your primary enzyme is held constant, and the concentrations of the coupling enzymes are varied. You should observe an increase in the reaction rate as you increase the coupling enzyme concentrations up to a certain point, after which the rate will plateau. The optimal concentration of the coupling enzymes is in this plateau region.

References

  • Dorgan, K. M., et al. (2006). An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. Analytical Biochemistry, 350(2), 249-255. [Link]

  • Heisler, I., et al. (2002). A Colorimetric Assay for the Quantitation of Free Adenine Applied to Determine the Enzymatic Activity of Ribosome-Inactivating Proteins. Analytical Biochemistry, 302(1), 90-97. [Link]

  • Sturm, M. B., & Schramm, V. L. (2009). Two new methods for ricin detection. Analytical Chemistry, 81(9), 3271-3279. [Link]

  • Tritsch, G. L. (1983). Validity of the continuous spectrophotometric assay of Kalckar for adenosine deaminase activity. Analytical Biochemistry, 129(1), 207-209. [Link]

  • Wikipedia. Triphosphoribosyl-dephospho-CoA synthase. [Link]

  • Wiegard, A., et al. (2019). ATP synthase activity assay (radioactive). protocols.io. [Link]

  • Yegres, M. G., & Caperelli, C. A. (1998). A continuous spectrophotometric assay for aspartate transcarbamylase and ATPases. Analytical Biochemistry, 256(2), 241-246. [Link]

  • Zeri, M., et al. (1993). On the validity of continuous spectrophotometric assays for adenosine deaminase activity: a critical reappraisal. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1161(3), 313-320. [Link]

  • Zhang, T., et al. (2010). A continuous kinetic assay for adenylation enzyme activity and inhibition. Analytical Biochemistry, 404(1), 77-84. [Link]

  • Anderson, F. W., & Schramm, V. L. (2009). The direct assay of kinases and acyl-CoA synthetases by HPLC: application to nucleoside diphosphate kinase and succinyl-CoA synthetase. Analytical Biochemistry, 210(1), 121-126. [Link]

  • Strahl, H., & Geyer, A. (2019). Thin-Layer Chromatography and Real-Time Coupled Assays to Measure ATP Hydrolysis. Methods in Molecular Biology, 1966, 129-138. [Link]

  • Worland, S. T., & Vagelos, P. R. (2001). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. Analytical Biochemistry, 298(2), 228-234. [Link]

Sources

Navigating the Labyrinth of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the detection of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (tpd-p-CoA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tpd-p-CoA analysis, providing in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the biosynthesis of the citrate lyase prosthetic group, accurate quantification of tpd-p-CoA is crucial for understanding various metabolic pathways.[1] This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the detection of tpd-p-CoA, offering quick and actionable solutions.

Q1: What is the most common reason for not detecting a tpd-p-CoA signal in my sample?

A1: The most frequent culprit is sample degradation. tpd-p-CoA is a labile molecule, and improper sample handling can lead to its rapid breakdown. Ensure that samples are collected and processed quickly on ice and stored at -80°C. For cellular or tissue samples, immediate quenching of metabolic activity with liquid nitrogen or cold methanol is critical to preserve tpd-p-CoA levels.

Q2: My baseline is very noisy in my LC-MS/MS analysis. What are the likely causes?

A2: A noisy baseline in LC-MS/MS can stem from several sources. Common causes include a contaminated LC system, poor quality solvents or additives, or the presence of interfering compounds in the sample that are not adequately removed during sample preparation. It is also crucial to use high-purity water and solvents for the mobile phase.

Q3: I am seeing a peak at the expected retention time for tpd-p-CoA, but the mass spectrum does not match. What could be the issue?

A3: This points to the presence of an isobaric or isomeric interfering compound. These molecules have the same or very similar mass to tpd-p-CoA but a different structure. Optimizing your chromatographic separation to resolve these compounds is essential. Additionally, confirming the fragmentation pattern in your MS/MS analysis is crucial for positive identification.

Q4: Can I use a fluorescence-based assay to detect tpd-p-CoA?

A4: While direct fluorescence-based detection of tpd-p-CoA is not standard, it is theoretically possible to develop an enzymatic assay that couples the consumption or production of tpd-p-CoA to a fluorescent reporter. However, this approach is highly susceptible to interference from other nucleotides and enzymes present in the sample. LC-MS/MS remains the gold standard for specific and sensitive detection.

II. Troubleshooting Guide: From Sample to Signal

This comprehensive guide provides a systematic approach to identifying and resolving issues at each stage of the tpd-p-CoA detection workflow.

A. Sample Preparation: The Foundation of Accurate Measurement

Effective sample preparation is paramount to minimize interferences and ensure the stability of tpd-p-CoA.

Problem 1: Low or No Recovery of tpd-p-CoA

  • Probable Cause: Inefficient extraction or degradation during sample processing. The multiple phosphate groups in tpd-p-CoA make it highly polar and prone to enzymatic and chemical degradation.

  • Solution:

    • Rapid Quenching: For cell and tissue samples, immediately quench metabolic activity by snap-freezing in liquid nitrogen or using ice-cold extraction solvents like 80% methanol.

    • Protein Precipitation: Use robust protein precipitation methods. Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) are effective.[2] After precipitation, ensure complete neutralization of the acid to prevent hydrolysis of tpd-p-CoA.

    • Internal Standard: Incorporate a structurally similar internal standard early in the sample preparation process to account for analyte loss during extraction and analysis.

Problem 2: High Matrix Effects in LC-MS/MS Analysis

  • Probable Cause: Co-elution of matrix components (e.g., salts, lipids, other metabolites) that suppress or enhance the ionization of tpd-p-CoA.[3][4]

  • Solution:

    • Solid-Phase Extraction (SPE): For complex matrices, consider using a mixed-mode or anion-exchange SPE cartridge to remove interfering compounds.

    • Dilution: A simple yet effective method to reduce matrix effects is to dilute the sample extract. However, ensure that the final concentration of tpd-p-CoA remains within the detection limits of the instrument.

    • Chromatographic Optimization: Adjust the LC gradient and column chemistry to better separate tpd-p-CoA from interfering matrix components.

B. Liquid Chromatography: Separating the Target from the Noise

The chromatographic step is critical for resolving tpd-p-CoA from structurally similar and isobaric compounds.

Problem: Poor Peak Shape or Co-elution with Interfering Peaks

  • Probable Cause: Suboptimal chromatographic conditions or the presence of closely related compounds.

  • Solution:

    • Column Selection: Utilize a column with appropriate chemistry. A reversed-phase C18 column is commonly used for CoA and its derivatives.[5] For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.

    • Mobile Phase Optimization: Adjust the mobile phase composition, pH, and gradient profile. Using an ion-pairing reagent can improve the retention and peak shape of highly polar analytes like tpd-p-CoA.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.

C. Mass Spectrometry: Specific and Sensitive Detection

The mass spectrometer provides the specificity needed for confident identification and quantification of tpd-p-CoA.

Problem: Low Signal Intensity or High Background Noise

  • Probable Cause: Inefficient ionization, incorrect MS parameters, or a contaminated ion source.

  • Solution:

    • Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, to maximize the ionization of tpd-p-CoA.

    • MRM Transition Selection: For triple quadrupole instruments, select specific and intense multiple reaction monitoring (MRM) transitions. The fragmentation of tpd-p-CoA will likely involve the neutral loss of its phosphate and ribosyl moieties. For dephospho-CoA, a neutral loss of 427 Da is characteristic.[2][5]

    • Source Cleaning: Regularly clean the ion source to remove contaminants that can suppress the signal and increase background noise.

III. Quantitative Data on Potential Interferences

The following table summarizes common potential interferences in tpd-p-CoA detection, their sources, and recommended mitigation strategies.

Interfering SubstancePotential Source in SampleTypical Concentration RangeEffect on DetectionMitigation Strategy
ATP (Adenosine Triphosphate) Cellular energy metabolismHigh intracellular concentrations (mM range)Isobaric interference in MS, competition in enzymatic assaysHigh-resolution MS, optimized chromatography, specific enzymatic assays
Dephospho-CoA (dpCoA) Precursor in CoA biosynthesisVariable, depending on metabolic stateStructural analog, potential for co-elution and similar fragmentationHigh-efficiency chromatography, specific MRM transitions
Coenzyme A (CoA) End product of the biosynthetic pathwayMicromolar to millimolar range in cellsStructural similarity, potential for cross-reactivity in immunoassaysSpecific antibodies, chromatographic separation
Other Nucleotide Triphosphates (GTP, CTP, UTP) Cellular metabolismMicromolar to millimolar rangePotential for cross-reactivity in non-specific enzymatic assaysUse of specific enzymes, LC-MS/MS detection
Salts (e.g., from buffers) Sample preparationHigh concentrations (mM range)Ion suppression in ESI-MSDesalting techniques (e.g., SPE), dilution
Phospholipids Cell membranesHigh concentrations in biological extractsIon suppression, column foulingLipid removal during sample prep (e.g., LLE, protein precipitation)

IV. Experimental Protocols

A. Protocol: LC-MS/MS Detection of tpd-p-CoA

This protocol provides a general framework for the detection of tpd-p-CoA in biological samples. Optimization will be required for specific sample types and instrumentation.

  • Sample Preparation (Protein Precipitation):

    • For cultured cells, aspirate the media and wash the cells with ice-cold PBS.

    • Add 200 µL of ice-cold 5% 5-sulfosalicylic acid (SSA) to the cell pellet.[2]

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate polar metabolites. For example, start with a low percentage of B and gradually increase.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically using a tpd-p-CoA standard. The precursor ion will be [M+H]+. The product ions will likely correspond to fragments of the adenosine, pantetheine, and ribosylphosphate moieties.

B. Diagram: tpd-p-CoA Biosynthesis and Potential Interferences

tpd_p_CoA_Pathway cluster_0 Biosynthesis cluster_1 Potential Interferences Dephospho-CoA Dephospho-CoA tpd-p-CoA tpd-p-CoA Dephospho-CoA->tpd-p-CoA ATP -> Adenine (triphosphoribosyl- dephospho-CoA synthase) Detection Detection tpd-p-CoA->Detection LC-MS/MS ATP ATP ATP->Detection Isobaric Interference Dephospho-CoA_interfere Dephospho-CoA Dephospho-CoA_interfere->Detection Structural Analog CoA CoA CoA->Detection Structural Analog Nucleotides Other Nucleotides (GTP, CTP, etc.) Nucleotides->Detection Cross-reactivity (Enzymatic Assays)

Caption: Biosynthesis of tpd-p-CoA and potential interferences in its detection.

C. Diagram: Troubleshooting Workflow for tpd-p-CoA Detection

Troubleshooting_Workflow Start No or Low Signal Sample_Prep Check Sample Preparation Start->Sample_Prep Degradation Analyte Degradation? Sample_Prep->Degradation LC Check Liquid Chromatography Peak_Shape Poor Peak Shape? LC->Peak_Shape MS Check Mass Spectrometry Ionization Poor Ionization? MS->Ionization Extraction Inefficient Extraction? Degradation->Extraction No Solution1 Optimize Quenching & Storage Degradation->Solution1 Yes Extraction->LC No Solution2 Optimize Extraction Method & Use IS Extraction->Solution2 Yes Coelution Co-elution? Peak_Shape->Coelution No Solution3 Optimize Mobile Phase & Column Peak_Shape->Solution3 Yes Coelution->MS No Solution4 Optimize Gradient & Column Coelution->Solution4 Yes Parameters Incorrect MS Parameters? Ionization->Parameters No Solution5 Optimize Source Parameters & Clean Source Ionization->Solution5 Yes Solution6 Verify MRM Transitions & Tuning Parameters->Solution6 Yes

Caption: A systematic workflow for troubleshooting tpd-p-CoA detection issues.

V. References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223-13232.

  • Xia, Y., et al. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 54(1), 273-281.

  • Yin, J., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061, 1-8.

  • Gilibili, R. R., et al. (2018). Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. ResearchGate. Retrieved from [Link]

  • D'Aurelio, M., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS chemical biology, 11(7), 1844-1853.

  • Ng, A. H., & Li, L. (2016). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of laboratory automation, 21(1), 17-25.

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 182(16), 4533-4540.

  • Sivakumar, A., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 7(4), 53.

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and bioanalytical chemistry, 407(23), 7085-7094.

  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]

  • Xia, Y., et al. (2013). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: Discovery of acyl-dephospho-CoAs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • Microsynth. (n.d.). Troubleshooting Guide: Sanger Sequencing. Retrieved from [Link]

  • DNA Genotek. (2013). Troubleshooting guide for PG-100 sample collection and extraction. Retrieved from [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(43), 13223-13232.

  • Gaballa, A., et al. (2022). Staphylococcus aureus Small RNAs Possess Dephospho-CoA 5′-Caps, but No CoAlation Marks. International journal of molecular sciences, 23(13), 7111.

  • Pinto, M. F., et al. (2019). Assay interferences other than enzyme inactivation may affect the initial-rate measurements in the reactions catalyzed by purified caspase-3. ResearchGate. Retrieved from [Link]

  • Hahnova, L., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117702.

  • Ciulli, A., et al. (2016). Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Central Science, 2(12), 927-937.

Sources

Challenges in quantifying 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in crude extracts.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in crude biological extracts.

Introduction: The Challenge of a Transient Precursor

2'-(5-triphosphoribosyl)-3'-dephospho-CoA, hereafter referred to as pre-CoA for brevity, is a key metabolic intermediate in the biosynthesis of the prosthetic group of certain enzymes, such as malonate decarboxylase in some bacteria.[1] It is synthesized from dephospho-CoA and ATP by the enzyme triphosphoribosyl-dephospho-CoA synthase.[2][3][4] Its role as a transient, low-abundance precursor makes its accurate quantification in complex matrices like crude cell or tissue extracts a significant analytical challenge. Researchers often face issues with detection, reproducibility, and accuracy, stemming from its inherent instability and the complex nature of the biological sample matrix.

This technical support guide provides a structured approach to troubleshooting common issues and offers validated protocols to enhance the reliability of your measurements.

Metabolic Context: The Biosynthesis of pre-CoA

Understanding the metabolic origin of pre-CoA is the first step in designing a robust quantification strategy. The molecule is formed in a single enzymatic step from dephospho-CoA, a direct precursor in the canonical Coenzyme A biosynthetic pathway.

pre_coa_biosynthesis dephospho_coa Dephospho-CoA enzyme Triphosphoribosyl-dephospho-CoA Synthase (EC 2.4.2.52) dephospho_coa->enzyme atp ATP atp->enzyme pre_coa 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA (pre-CoA) adenine Adenine enzyme->pre_coa enzyme->adenine

Caption: Biosynthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying pre-CoA in crude extracts so difficult?

A: The difficulty arises from a combination of three core factors:

  • Low Physiological Abundance: As a transient intermediate, pre-CoA does not accumulate to high concentrations within the cell. Its pool size is often orders of magnitude lower than that of major metabolites like ATP or even its precursor, Coenzyme A, making detection challenging.[5][6]

  • Chemical Instability: The molecule contains multiple phosphate groups and a thioester bond, making it susceptible to both enzymatic and chemical degradation during sample collection, extraction, and analysis. Acyl-CoAs in general are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[7][8]

  • Matrix Effects: Crude extracts contain a vast array of molecules (salts, lipids, proteins, other metabolites) that can interfere with analysis, primarily when using mass spectrometry.[9] These interferences, known as matrix effects, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[10][11]

Q2: What is the recommended analytical method for pre-CoA quantification?

A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most highly recommended method.[12][13][14][15] Its unparalleled sensitivity is necessary to detect the low endogenous levels of pre-CoA, and its specificity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is essential to distinguish it from a multitude of other cellular components.[5][12] While HPLC-UV methods exist for CoA and its more abundant precursors, they generally lack the sensitivity required for pre-CoA.[16][17]

Q3: How critical is the initial sample quenching and collection?

A: It is arguably the most critical step. The metabolic state of a biological sample can change in milliseconds. To obtain a snapshot of the in vivo pre-CoA concentration, metabolism must be instantly halted. This is typically achieved by snap-freezing the tissue or cell sample in liquid nitrogen. For cell cultures, rapid quenching with a cold solvent (e.g., cold methanol) is also effective.[18] Any delay or handling at suboptimal temperatures will allow enzymes to degrade pre-CoA, leading to an underestimation of its true concentration.

Troubleshooting Guide
Problem: I am observing no or a very low signal for pre-CoA in my samples.
Potential Cause Explanation & Recommended Solution
Analyte Degradation Pre-CoA is highly labile. Ensure that samples are snap-frozen immediately upon collection and stored at -80°C. All extraction steps must be performed on ice or at 4°C using pre-chilled solvents and tubes to minimize enzymatic and chemical degradation.[7]
Inefficient Extraction The choice of extraction solvent is critical for recovering polar, phosphorylated compounds. Trichloroacetic acid (TCA), while effective for protein precipitation, can lead to the loss of CoA precursors.[12] Solution: Use an extraction method optimized for CoA intermediates. A validated approach is extraction with 2.5% 5-sulfosalicylic acid (SSA), which effectively deproteinizes the sample while yielding superior recovery of CoA precursors compared to TCA, without requiring a subsequent solid-phase extraction (SPE) step.[12] Alternatively, an 80% methanol extraction is also commonly used.[18]
Insufficient LC-MS/MS Sensitivity The instrument may not be sensitive enough, or the method may be poorly optimized. Solution: Ensure the mass spectrometer is properly tuned and calibrated. Develop a robust Multiple Reaction Monitoring (MRM) method by infusing a pure standard of pre-CoA (if available) to determine the optimal precursor ion, product ions, and collision energies. If a standard is unavailable, use theoretical fragmentation patterns, but be aware this is less reliable.
Low Endogenous Concentration It is possible that the concentration of pre-CoA in your specific sample type under your experimental conditions is below the detection limit of your instrument. Solution: Increase the amount of starting material (e.g., cell number or tissue weight) if possible. Concentrate the final extract using methods like vacuum centrifugation (ensure temperature is kept low).
Problem: I am seeing high variability between my technical or biological replicates.
Potential Cause Explanation & Recommended Solution
Inconsistent Sample Handling Minor variations in the time from sample collection to quenching can cause significant differences in metabolite levels.[19][20] Solution: Standardize the sample collection workflow meticulously. Use a stopwatch to time critical steps and ensure every sample is handled identically.
Matrix Effects The composition of crude extracts can vary significantly, even between identically treated samples. This variation can alter the degree of ion suppression or enhancement, leading to high analytical variability.[9][11] Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard. While a labeled pre-CoA standard is ideal, it is often not commercially available. A practical alternative is to use a labeled precursor from the CoA pathway, such as ¹³C,¹⁵N-labeled pantothenate, and grow cells in media containing it to generate a full suite of labeled CoA intermediates to serve as internal standards.[21]
Inaccurate Pipetting Small volumes of extracts and standards are often used. Minor pipetting errors can be magnified into large final concentration differences. Solution: Ensure pipettes are properly calibrated. Use high-quality pipette tips. When preparing calibration curves, perform serial dilutions carefully and prepare fresh standards regularly.
Validated Experimental Protocols
Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods shown to have high recovery for CoA precursors.[12]

  • Preparation: Prepare a 2.5% (w/v) SSA solution in water. Pre-chill the solution, microcentrifuge tubes, and a microcentrifuge to 4°C.

  • Quenching: For adherent cells, aspirate media and immediately add ice-cold 2.5% SSA directly to the plate. For suspension cells or tissue, ensure the sample is snap-frozen in liquid nitrogen.

  • Homogenization (for tissue): Weigh the frozen tissue and add 10 volumes of ice-cold 2.5% SSA (e.g., 500 µL for 50 mg of tissue). Homogenize immediately using a bead beater or tissue homogenizer, keeping the sample on ice at all times.

  • Lysis (for cells): For pre-frozen cell pellets, add an appropriate volume of ice-cold 2.5% SSA. For cells quenched on a plate, scrape the cells in the SSA solution. Vortex vigorously for 1 minute in three 20-second bursts, cooling on ice between bursts.

  • Deproteinization: Incubate the homogenate/lysate on ice for 15 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your crude extract.

  • Storage: Immediately analyze via LC-MS/MS or store at -80°C. Avoid multiple freeze-thaw cycles.

Protocol 2: Recommended Starting Point for LC-MS/MS Method

This method uses ion-pairing chromatography, which is essential for retaining highly polar molecules like pre-CoA on a C18 column.

Parameter Recommendation Rationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Standard for metabolomics; provides good separation for a wide range of molecules.
Mobile Phase A 97:3 Water:Methanol with 10 mM Tributylamine, 15 mM Acetic AcidTributylamine acts as an ion-pairing agent, neutralizing the negative charges on the phosphate groups of pre-CoA to increase its retention on the C18 column.
Mobile Phase B 100% Methanol with 10 mM Tributylamine, 15 mM Acetic AcidThe organic phase for eluting the analyte.
Flow Rate 0.2 - 0.4 mL/minA typical flow rate for analytical-scale LC columns.
Gradient Start at 0-5% B, ramp to 95-100% B over 10-15 min, hold, then re-equilibrateA standard gradient to elute molecules across a range of polarities. Optimization will be required based on your specific system.
MS Ionization Electrospray Ionization (ESI), Positive ModeCoA and its derivatives are typically detected efficiently in positive ion mode.[12]
MRM Transitions Precursor (Q1): [M+H]⁺ = 1060.6 m/zProduct (Q3): Fragment ions should be determined empirically. A likely quantifiable fragment would result from the cleavage of the diphosphate, similar to dephospho-CoA.[12]The precursor ion is the protonated mass of pre-CoA (C₂₆H₄₆N₇O₂₆P₅S, MW 1059.61).[22] Product ions must be optimized for specificity and signal intensity.
Overall Experimental Workflow

The following diagram outlines a robust workflow for the quantification of pre-CoA, incorporating critical quality control steps.

experimental_workflow sample_collection 1. Sample Collection (Snap-freeze in Liquid N2) extraction 2. Extraction (Ice-cold 2.5% SSA) sample_collection->extraction centrifugation 3. Clarification (16,000 x g, 4°C) extraction->centrifugation supernatant 4. Supernatant Collection (Crude Extract) centrifugation->supernatant lcms_analysis 5. LC-MS/MS Analysis (Ion-Pairing C18) supernatant->lcms_analysis data_processing 6. Data Processing (Integration & Normalization) lcms_analysis->data_processing quantification 7. Absolute Quantification (Calibration Curve) data_processing->quantification qc1 Add Internal Standard qc1->extraction qc2 Prepare Standards & Calibration Curve qc2->lcms_analysis

Caption: Recommended workflow for pre-CoA quantification.

References
  • Basu, S. S., & Blair, I. A. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. [Link]

  • Basu, S. S., & Blair, I. A. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]

  • Kotzé, T. J., et al. (2025). Method for the analysis of CoA and its salvage pathway precursors by HPLC with fluorescence detection (FLD). ResearchGate. [Link]

  • Basu, S. S., & Blair, I. A. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]

  • Ci, Y., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]

  • Vargek, M., et al. (2018). An Acetyl CoA pathway before enzymes? Nature Research. [Link]

  • LibreTexts. (n.d.). Sample Preparation. Chemistry LibreTexts. [Link]

  • Schneider, K., et al. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. PubMed. [Link]

  • Ci, Y., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PubMed Central. [Link]

  • Ter-stepanian, A., et al. (2021). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. MDPI. [Link]

  • Giri, S., et al. (2014). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. ResearchGate. [Link]

  • Vallari, D. S., et al. (2007). Dephospho-CoA Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters. National Institutes of Health. [Link]

  • Naquet, P., et al. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. PubMed Central. [Link]

  • U.S. Department of Energy. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Department of Energy. [Link]

  • Biotage. (2020). Bioanalytical Sample Preparation. Biotage. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Martin, W. F., & Sousa, F. L. (2016). Older Than Genes: The Acetyl CoA Pathway and Origins. PubMed Central. [Link]

  • Jones, A., et al. (2022). Chromatographic methods for the determination of acyl-CoAs. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]

  • ResearchGate. (n.d.). An overview of coenzyme A and acyl-CoA metabolism. ResearchGate. [Link]

  • Betts, J. (2024). Evolutionary Routes to Modern Metabolic Pathways. MDPI. [Link]

  • Teledyne LABS. (n.d.). What is Sample Preparation?. Teledyne LABS. [Link]

  • Brem Method. (2024). MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. [Link]

  • CIML. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. CIML. [Link]

  • Dias, C. B., et al. (2022). Bioactive Lipophilic Antioxidants in Human and Animal Tissues. MDPI. [Link]

  • Barge, L. M., et al. (2020). Reactivity of Metabolic Intermediates and Cofactor Stability under Model Early Earth Conditions. PubMed. [Link]

  • Wikipedia. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. Wikipedia. [Link]

  • Fu, Q., et al. (2018). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SLAS TECHNOLOGY: Translating Life Sciences Innovation. [Link]

  • ResearchGate. (n.d.). Exploring Matrix Effects and Quantification Performance in Metabolomics Experiments Using Artificial Biological Gradients. ResearchGate. [Link]

  • Larson, T. R., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. PubMed. [Link]

  • Expasy. (n.d.). EC 2.4.2.52 triphosphoribosyl-dephospho-CoA synthase. Expasy. [Link]

  • IUBMB. (n.d.). EC 2.4.2.52. IUBMB Enzyme Nomenclature. [Link]

  • Trefely, S., et al. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. PubMed Central. [Link]

  • Wang, Y., et al. (2022). The Plant Fatty Acyl Reductases. MDPI. [Link]

  • Ke, J., et al. (2000). The Role of Pyruvate Dehydrogenase and Acetyl-Coenzyme A Synthetase in Fatty Acid Synthesis in Developing Arabidopsis Seeds. PubMed Central. [Link]

  • Carlier, J., et al. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Omega. [Link]

  • Kim, J., et al. (2022). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. MDPI. [Link]

  • Qin, L., et al. (2023). Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism. ResearchGate. [Link]

  • De Spiegeleer, B., et al. (1993). High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Stability of the MdcG(i) Complex

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the MdcG(i) complex. This guide is designed for researchers, scientists, and drug development professionals who are working with this G-protein coupled receptor (GPCR) complex. Instability of membrane protein complexes like MdcG(i) is a common bottleneck in research, impacting everything from functional assays to structural biology efforts.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the stability and integrity of your MdcG(i) preparations.

The strategies outlined here are based on established principles of membrane protein biochemistry and have been adapted to address the specific challenges anticipated for a Gi-coupled receptor complex.

Part 1: Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding MdcG(i) complex stability.

Q1: My MdcG(i) complex aggregates after purification. What is the most likely cause?

A1: Aggregation after purification is often due to suboptimal buffer conditions, such as incorrect pH or ionic strength, which can lead to the exposure of hydrophobic patches.[3] Another common cause is the choice of detergent used for solubilization, which may not adequately mimic the native lipid bilayer, leading to denaturation and aggregation.[4][5]

Q2: How do I know if my MdcG(i) complex is in a functional state?

A2: The functionality of the MdcG(i) complex can be assessed through ligand binding assays using radiolabeled or fluorescent ligands. For a Gi-coupled receptor, a key functional indicator is its ability to catalyze nucleotide exchange (GDP for GTP) on the Gαi subunit upon agonist binding.

Q3: Can freeze-thaw cycles affect the stability of my MdcG(i) complex?

A3: Yes, freeze-thaw cycles can be detrimental to the stability of many protein complexes, including GPCRs.[6] This can cause aggregation and loss of activity. It is recommended to store the purified complex in aliquots at -80°C and to include a cryoprotectant like glycerol in the storage buffer.[3][6]

Q4: What is the role of cholesterol in MdcG(i) complex stability?

A4: Cholesterol is a critical component of mammalian cell membranes and plays a significant role in the stability and function of many GPCRs.[7][8] It can directly interact with the receptor, stabilizing specific conformations, or indirectly influence stability by modifying the properties of the surrounding lipid or detergent environment.[7][9] Including cholesterol or its analogues, like cholesteryl hemisuccinate (CHS), in your purification and storage buffers can often enhance stability.[10][11]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting guides for common issues encountered during MdcG(i) complex purification and handling.

Guide 1: Optimizing Buffer Conditions to Prevent Aggregation

Aggregation is a common sign of protein instability.[12] The following steps will guide you through optimizing your buffer to maintain a soluble and stable MdcG(i) complex.

Workflow for Buffer Optimization

Caption: Workflow for optimizing buffer conditions to enhance MdcG(i) stability.

Step-by-Step Protocol:

  • pH Optimization:

    • Rationale: The pH of the buffer affects the surface charge of the protein.[13] When the pH is equal to the protein's isoelectric point (pI), the net charge is zero, and solubility is at its minimum, often leading to aggregation.[3]

    • Action: Determine the theoretical pI of the MdcG(i) complex. Screen a range of pH values, typically 1-2 units above or below the pI. For example, if the pI is 6.5, test buffers with pH values from 4.5 to 5.5 and 7.5 to 8.5. It is known that protein stability can be significantly affected by the pH of the medium.[14]

  • Ionic Strength Optimization:

    • Rationale: The salt concentration in the buffer influences electrostatic interactions within and between protein molecules.[3][15] Low salt concentrations can sometimes lead to aggregation due to attractive electrostatic interactions, while very high salt concentrations can cause "salting out." At low salt concentrations, increasing the ionic strength can enhance protein solubility, a phenomenon known as "salting in".[16]

    • Action: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). The optimal salt concentration will shield surface charges and prevent non-specific interactions.[17]

  • Additive Screening:

    • Rationale: Various additives can help stabilize the MdcG(i) complex.

    • Action: Systematically add and test the effects of the following:

      • Glycerol: Often used as a cryoprotectant and to increase solvent viscosity, which can reduce aggregation.[3] Typical concentrations are 10-20% (v/v).

      • Reducing Agents: For proteins with cysteine residues, reducing agents like DTT or TCEP prevent the formation of incorrect disulfide bonds that can lead to aggregation.[3]

      • Ligands: The presence of a high-affinity agonist or antagonist can lock the receptor in a specific, more stable conformation.[3]

      • Amino Acids: Arginine and glutamate can increase protein solubility by masking charged and hydrophobic regions.[3]

Table 1: Common Buffer Additives for MdcG(i) Complex Stabilization

AdditiveTypical ConcentrationMechanism of Action
Glycerol 10-20% (v/v)Increases solvent viscosity, acts as a cryoprotectant.[3]
NaCl/KCl 50-500 mMShields surface charges, prevents non-specific interactions.[16]
DTT/TCEP 1-5 mMPrevents oxidation and incorrect disulfide bond formation.[3]
Agonist/Antagonist 10x KdStabilizes a specific functional conformation.[3]
Arginine/Glutamate 50-100 mMIncreases solubility by binding to charged/hydrophobic regions.[3]
Cholesterol/CHS 0.01-0.1% (w/v)Mimics native membrane environment, stabilizes receptor structure.[9][10]
Guide 2: Selecting the Right Detergent for Solubilization

The choice of detergent is critical for extracting the MdcG(i) complex from the cell membrane and maintaining its stability in solution.[18][19][20]

Detergent Selection Workflow

G A Start: Membrane Prep with MdcG(i) B Screen Detergent Classes A->B C Assess Solubilization Efficiency B->C D Assess Complex Stability (e.g., by SEC) C->D E Select Optimal Detergent D->E F End: Solubilized & Stable MdcG(i) E->F

Caption: A streamlined workflow for selecting the optimal detergent.

Step-by-Step Protocol:

  • Initial Detergent Screen:

    • Rationale: Different detergents have different properties that affect their ability to solubilize and stabilize membrane proteins.[4][21] A screen of various detergents is often necessary to find the best one for a specific protein.[5][18]

    • Action: Start with a small-scale screen using a few well-established detergents from different classes. Mild, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are a good starting point for many GPCRs.[10]

  • Assess Solubilization Efficiency:

    • Action: After incubation with each detergent, centrifuge the samples to pellet the insoluble material. Analyze the supernatant by SDS-PAGE and Western blotting to determine the amount of MdcG(i) complex that has been solubilized.

  • Evaluate Stability:

    • Action: Use techniques like size-exclusion chromatography (SEC) to assess the oligomeric state and homogeneity of the solubilized complex.[2] A stable complex should elute as a single, monodisperse peak. Thermal shift assays can also be used to compare the melting temperatures of the complex in different detergents.[22]

Guide 3: Advanced Stabilization Strategies

For particularly unstable MdcG(i) complexes, more advanced strategies may be required.

  • Protein Engineering:

    • Rationale: Introducing point mutations can enhance the thermal stability of GPCRs.[1][23][24] Computational tools can help predict mutations that are likely to be stabilizing.[25][26]

    • Action: Use sequence alignment with more stable orthologs or computational servers to identify potential stabilizing mutations.[27][28] Systematically introduce these mutations and assess the stability of the resulting complex.

  • Use of Nanobodies:

    • Rationale: Nanobodies are single-domain antibody fragments that can bind to and stabilize specific conformations of proteins.[29][30] They have been instrumental in the structural determination of many GPCRs by locking them in a single, stable state.[31][32][33]

    • Action: Generate nanobodies against the purified MdcG(i) complex. Screen for nanobodies that bind to the complex and increase its thermal stability or homogeneity.

Part 3: Data Summary and Visualization

Table 2: Example Detergent Screening Results for MdcG(i) Complex

DetergentClassSolubilization Efficiency (%)SEC ProfileThermal Shift (ΔTm, °C)
DDM Non-ionic85Monodisperse peak+3.5
LMNG Non-ionic90Monodisperse peak+5.2
CHAPS Zwitterionic70Some aggregation+1.8
Fos-Choline-12 Zwitterionic65Significant aggregation-2.1

This table represents hypothetical data to illustrate the outcome of a detergent screen.

References

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • PubMed. (2018, August). Screening of Detergents for Stabilization of Functional Membrane Proteins. [Link]

  • PubMed. (2007). Detergents for the stabilization and crystallization of membrane proteins. [Link]

  • PubMed. (2003). Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • Research Collection. (n.d.). Stabilization of G protein-coupled receptors by point mutations. [Link]

  • PMC - NIH. (n.d.). Nanobody stabilization of G protein coupled receptor conformational states. [Link]

  • PubMed. (2001). pH and ionic strength dependence of protein (un)folding and ligand binding to bovine beta-lactoglobulins A and B. [Link]

  • PMC - NIH. (n.d.). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. [Link]

  • ResearchGate. (2020, October 4). Nanobodies: New avenues for imaging, stabilizing and modulating GPCRs. [Link]

  • CSH Protocols. (2020, August 26). Use of Detergents for Membrane Protein Purification. [Link]

  • Analytical Biochemistry. (2003). Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • ResearchGate. (2007). Detergents for the stabilization and crystallization of membrane proteins. [Link]

  • The University of Queensland. (n.d.). Protein aggregation. [Link]

  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. [Link]

  • PMC - PubMed Central. (n.d.). Nanobodies to Study G Protein-Coupled Receptor Structure and Function. [Link]

  • MDPI. (n.d.). Cholesterol in Class C GPCRs: Role, Relevance, and Localization. [Link]

  • PMC - PubMed Central. (n.d.). Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches. [Link]

  • PubMed. (2014). Influence of lipid composition on the structural stability of g-protein coupled receptor. [Link]

  • Frontiers. (n.d.). Stabilization of G protein-coupled receptors by point mutations. [Link]

  • Semantic Scholar. (2014, October 2). GPCRs: Lipid-Dependent Membrane Receptors That Act as Drug Targets. [Link]

  • MDPI. (n.d.). Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design. [Link]

  • ResearchGate. (2016, September 19). How to stabilize protein complexes for structure determination? How to access the stability?. [Link]

  • ResearchGate. (n.d.). Dual mechanisms of cholesterol-GPCR interactions that depend on membrane phospholipid composition. [Link]

  • ResearchGate. (2011, August 9). Nanobody stabilization of G protein-coupled receptor conformational states. [Link]

  • PMC - PubMed Central. (2024, May 15). Engineering G protein‐coupled receptors for stabilization. [Link]

  • PMC - PubMed Central. (n.d.). Stabilization of G protein-coupled receptors by point mutations. [Link]

  • OUCI. (2008). Effects of pH on protein–protein interactions and implications for protein phase behavior. [Link]

  • ResearchGate. (2017, August 6). Strategies for Increasing Protein Stability. [Link]

  • ResearchGate. (2009, August 7). The Effects of Ionic Strength on Protein Stability: The Cold Shock Protein Family. [Link]

  • RheoSense, Inc. (n.d.). Ionic Strength Affects Protein Stability in Solutions. [Link]

  • PMC - NIH. (2021, February 22). Membrane Protein Stabilization Strategies for Structural and Functional Studies. [Link]

  • ACS Publications. (n.d.). Optimizing Stability in Dynamic Small-Molecule Binding Proteins. [Link]

  • G-Biosciences. (2018, November 27). Strategies to stabilize aggregate-prone proteins in E.coli. [Link]

  • PMC - NIH. (n.d.). Computational tools help improve protein stability but with a solubility tradeoff. [Link]

  • Springer Nature Experiments. (n.d.). Strategies for Increasing Protein Stability. [Link]

  • PMC - PubMed Central - NIH. (2016, February 16). Purification of recombinant G-protein-coupled receptors. [Link]

  • Springer Nature Experiments. (n.d.). G-Protein-Coupled Receptor Expression and Purification. [Link]

  • Biozentrum. (n.d.). Preventing Protein Aggregation. [Link]

  • ACS Publications. (2018, June 29). Simplifying G Protein-Coupled Receptor Isolation with a Calcium-Dependent Fragment Complementation Affinity System. [Link]

  • PMC. (n.d.). Expression and purification of recombinant G protein-coupled receptors: A review. [Link]

Sources

Strategies to avoid the formation of adenylyl ACP side products.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Adenylyl-ACP Side Product Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of undesired side products during acyl-group ligation to Acyl Carrier Proteins (ACP). As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you optimize your experiments for maximal yield and purity.

Introduction: The Challenge of Acyl-Adenylate Intermediates

Adenylate-forming enzymes, such as Acyl-ACP Synthetases (AasS), are critical for activating carboxylic acids (e.g., fatty acids) for subsequent transfer to a carrier protein. This process occurs via a two-step mechanism.[1][2] First, the enzyme catalyzes the reaction of a carboxylic acid with ATP to form a highly reactive acyl-adenylate (acyl-AMP) intermediate, releasing pyrophosphate (PPi).[3] Second, the activated acyl group is transferred to the thiol group of the 4'-phosphopantetheine (Ppant) arm of a holo-ACP.

The primary challenge arises from the stability and reactivity of the enzyme-bound acyl-AMP intermediate. If the transfer to ACP is inefficient or stalled, two main side reactions can occur:

  • Hydrolysis: The high-energy acyl-AMP intermediate can be hydrolyzed to AMP and the free carboxylic acid, resulting in wasted ATP and low yield of the desired acyl-ACP.[4]

  • Abortive Adenylylation: In some cases, a non-productive complex can form, which we will refer to as an "adenylyl-ACP side product." This can be considered a stalled state where the adenylate group is not properly displaced, or an aberrant reaction leading to a non-functional adenylylated ACP.

This guide will focus on practical strategies to favor the productive reaction pathway and minimize these undesired outcomes.

Troubleshooting Guide & FAQs

Here we address common issues encountered during in vitro acyl-ACP ligation reactions.

Q1: My acyl-ACP yield is very low, and I see a high concentration of AMP in my reaction mixture. What is happening?

Answer: This is a classic sign of the premature hydrolysis of the acyl-adenylate intermediate.[4] The enzyme is successfully activating the fatty acid with ATP (first step), but the subsequent transfer to the holo-ACP (second step) is failing. The unstable acyl-AMP intermediate then breaks down, releasing AMP and the original fatty acid.

Causality: This failure can be attributed to several factors that disrupt the precise orchestration of the second reaction step:

  • Suboptimal pH: The pH of the reaction buffer can alter the ionization state of key amino acid residues in the enzyme's active site or the thiol group of the ACP's Ppant arm, hindering its nucleophilic attack on the acyl-AMP.[5]

  • Incorrect Substrate Ratios: An insufficient concentration of holo-ACP relative to the fatty acid and ATP can lead to the acyl-AMP intermediate having a longer residence time in the active site, increasing the probability of hydrolysis.

  • Poor ACP Quality: The holo-ACP must be correctly post-translationally modified with the Ppant arm. Incomplete modification results in a population of apo-ACP that cannot act as an acceptor, effectively lowering the concentration of the active substrate.[6]

Troubleshooting Steps:

  • Optimize Reaction pH: Perform a pH screen for your specific enzyme, typically between pH 6.5 and 8.0. Many enzymatic reactions have a narrow optimal pH range.[5]

  • Adjust Substrate Stoichiometry: Titrate the concentration of holo-ACP. Start with equimolar ratios of fatty acid and holo-ACP, and ensure ATP is in slight excess. A common starting point is a 1:1:1.5 ratio of Fatty Acid : holo-ACP : ATP.

  • Verify Holo-ACP Integrity: Confirm that your ACP is fully converted to the holo-form using techniques like mass spectrometry or conformationally sensitive urea-PAGE. If necessary, re-treat your apo-ACP with a phosphopantetheinyl transferase (PPTase) like Sfp or AcpS to ensure complete modification.[7]

Q2: I suspect a stable, non-productive adenylyl-ACP complex is forming. How can I detect it and what causes it?

Answer: The formation of a stable adenylyl-ACP adduct is an abortive event where the reaction is trapped after the formation of the acyl-AMP intermediate but before the successful transfer and release of AMP. This can happen if the enzyme's conformational change required for the second step is inhibited or if a non-cognate substrate leads to a dead-end complex.[4]

Detection Strategy:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying such protein adducts.[8][9] By analyzing the intact protein, you can detect a mass shift on the ACP corresponding to the addition of an entire AMP molecule (adenosine monophosphate, molecular weight ~347.22 g/mol ) or the acyl-AMP intermediate.

Potential Causes & Solutions:

  • Enzyme Concentration Too High: Excessively high enzyme concentrations can sometimes lead to non-productive aggregation or dimerization, which may trap the reaction intermediate.[10]

    • Solution: Test a range of enzyme concentrations. The reaction rate should be linear with respect to enzyme concentration; a plateau or decrease in specific activity at higher concentrations can indicate a problem.[11]

  • Incorrect Divalent Cation Cofactors: Most adenylate-forming enzymes require divalent cations, typically Mg²⁺, for catalysis.[12] Incorrect concentrations or the presence of contaminating inhibitory cations can disrupt the reaction coordinate.

    • Solution: Ensure you are using the optimal concentration of MgCl₂ (typically 5-10 mM). Avoid buffers containing high concentrations of chelators like EDTA.

  • Suboptimal Temperature: Enzyme activity is highly sensitive to temperature.[13] Deviating from the optimal temperature can affect the enzyme's flexibility and the dynamics of the catalytic cycle. Temperatures that are too high can lead to denaturation and inactivation.[14]

    • Solution: Run the reaction at the enzyme's optimal temperature. If unknown, test a range (e.g., 25°C, 30°C, 37°C). For unstable enzymes, consider performing the reaction at a lower temperature for a longer duration.

Visualizing the Reaction Pathway

To better understand the process, the following diagrams illustrate the desired catalytic cycle and the potential off-pathway (abortive) reactions.

Acyl_ACP_Ligation_Pathway cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Enzyme Enzyme E_FA_ATP Enzyme-Substrate Complex Enzyme->E_FA_ATP + Fatty Acid + ATP E_AcylAMP_PPi Acyl-AMP Intermediate (Enzyme-Bound) E_FA_ATP->E_AcylAMP_PPi Step 1: Adenylylation E_AcylACP_AMP Product Complex E_AcylAMP_PPi->E_AcylACP_AMP Step 2: Acyl Transfer + holo-ACP Hydrolysis Hydrolysis E_AcylAMP_PPi->Hydrolysis + H2O (Unproductive) Abortive_Complex Abortive Adenylyl-ACP Complex E_AcylAMP_PPi->Abortive_Complex Stalled Transfer Acyl_ACP Acyl-ACP (Product) E_AcylACP_AMP->Acyl_ACP Release

Caption: Desired vs. side reaction pathways in acyl-ACP ligation.

Experimental Protocols

Protocol 1: Optimizing Reaction Conditions

This protocol provides a framework for systematically optimizing the key parameters of your acyl-ACP ligation reaction.

  • Prepare Stock Solutions:

    • Enzyme (AasS): 10 µM in appropriate storage buffer (e.g., 50 mM HEPES, 10% glycerol).

    • Holo-ACP: 1 mM in reaction buffer.

    • Fatty Acid: 10 mM in DMSO or ethanol.

    • ATP: 100 mM in water, pH 7.0.

    • MgCl₂: 1 M in water.

    • Reaction Buffer: 1 M stock of a suitable buffer (e.g., HEPES, Tris-HCl).

  • Set Up pH Screen:

    • Prepare a series of 100 µL reactions in different buffers or the same buffer adjusted to various pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Keep all other concentrations constant (e.g., 1 µM Enzyme, 50 µM Holo-ACP, 50 µM Fatty Acid, 1 mM ATP, 10 mM MgCl₂).

    • Incubate at the standard temperature (e.g., 30°C) for 1 hour.

    • Quench the reaction (e.g., by adding formic acid) and analyze the yield by LC-MS.

  • Set Up Substrate Ratio Titration:

    • Using the optimal pH from step 2, set up a series of reactions where the molar ratio of Holo-ACP to Fatty Acid is varied (e.g., 0.5:1, 1:1, 2:1, 5:1).

    • Keep enzyme, ATP, and MgCl₂ concentrations constant.

    • Incubate, quench, and analyze as above.

  • Set Up Temperature Screen:

    • Using the optimal pH and substrate ratio, set up identical reactions and incubate them at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C).

    • Incubate, quench, and analyze as above.

Protocol 2: LC-MS/MS Method for Detecting Adenylyl-ACP Adducts

This method is designed to identify and quantify the target acyl-ACP product alongside potential side products like adenylyl-ACP.

  • Sample Preparation:

    • Quench the 50 µL enzymatic reaction by adding 5 µL of 10% formic acid.

    • Centrifuge at >14,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC Separation:

    • Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B (linear gradient)

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Detection (ESI-QTOF):

    • Mode: Positive Ionization.

    • Mass Range: 400-2000 m/z.

    • Data Analysis: Use deconvolution software to determine the intact mass of the eluting proteins. Search for the expected masses of:

      • Holo-ACP

      • Acyl-ACP (Holo-ACP mass + Acyl group mass - H₂O)

      • Adenylyl-ACP (Holo-ACP mass + 347.22 Da)

Data Summary Table

The following table summarizes the expected mass shifts for common adducts on a hypothetical 9 kDa holo-ACP.

Protein SpeciesModifying GroupMass Change (Da)Expected Total Mass (Da)Notes
Holo-ACP--9000.0Unmodified starting material.
Myristoyl-ACPMyristoyl group+210.369210.36Desired product (C14 fatty acid).
Adenylyl-ACPAdenosine Monophosphate+347.229347.22Abortive side product.
Acyl-AMP Hydrolysis-0 (on ACP)9000.0Results in unreacted Holo-ACP and free AMP in solution.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Acyl-ACP Yield Check_Hydrolysis Analyze for high AMP levels (LC-MS or HPLC) Start->Check_Hydrolysis Check_Adduct Analyze intact ACP by LC-MS for mass shifts Check_Hydrolysis->Check_Adduct [No] Optimize_pH Optimize Reaction pH (Protocol 1) Check_Hydrolysis->Optimize_pH High AMP [Yes] Check_Adduct->Optimize_pH [No] (Re-evaluate hydrolysis) Optimize_Enzyme Optimize Enzyme Conc. Check_Adduct->Optimize_Enzyme Adduct Detected [Yes] Optimize_Ratios Optimize Substrate Ratios (Protocol 1) Optimize_pH->Optimize_Ratios Verify_ACP Verify Holo-ACP Quality (Urea-PAGE / MS) Optimize_Ratios->Verify_ACP Success High Yield Achieved Verify_ACP->Success Optimize_Temp Optimize Temperature (Protocol 1) Optimize_Enzyme->Optimize_Temp Optimize_Temp->Success

Caption: A step-by-step workflow for troubleshooting low-yield acyl-ACP reactions.

References

  • Miller, J. R., & Hoff, W. D. (2017). Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. Current topics in medicinal chemistry, 17(13), 1537–1551. [Link]

  • Per-Hampus, H., & Itzen, A. (2011). Adenylylation: a new post-translational modification on the rise. EMBO reports, 12(6), 500-501. [Link]

  • Reger, A. S., et al. (2008). Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors. The Journal of antibiotics, 61(5), 289–304. [Link]

  • Mancebo, M. J., Treviño, M., & Espinosa, J. (1991). Effect of temperature on the adenylate cyclase activity of Mytilus galloprovincialis mantle tissue. Comparative biochemistry and physiology. B, Comparative biochemistry, 99(2), 355–357. [Link]

  • Koglin, A., & Bressan, A. (2013). Versatility of acyl-acyl carrier protein synthetases. Biochemical Society transactions, 41(6), 1574–1579. [Link]

  • Byers, D. M., & Crosby, W. L. (2014). Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering. ACS chemical biology, 9(4), 844–853. [Link]

  • Rodriguez, R. A., & Lacks, S. A. (1985). Fatty acyl-AMP as an intermediate in fatty acid reduction to aldehyde in luminescent bacteria. The Journal of biological chemistry, 260(2), 795–801. [Link]

  • Gulick, A. M. (2009). Mechanisms for the activation of carboxylic acid in amide bond formation. Journal of Biological Chemistry, 284(44), 30041-30045. [Link]

  • Wilson, D. J., & Aldrich, C. C. (2010). Proofreading of Non-Cognate Acyl Adenylates by an Acyl-CoA Ligase. ACS chemical biology, 5(2), 187–195. [Link]

  • Quora. (2023). In fatty acid synthesis, why is the acetyl group first attached to the ACP, only to be moved to KS? Why can't it be attached directly to KS and the malonyl group to ACP?. Quora. [Link]

  • Schmelz, S., & Naismith, J. H. (2009). Adenylate-forming enzymes. Current opinion in structural biology, 19(6), 666–671. [Link]

  • Lin, C. H., et al. (2003). Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients. Carcinogenesis, 24(10), 1691–1697. [Link]

  • Steegborn, C., et al. (2005). Bicarbonate activation of adenylyl cyclase via promotion of catalytic active site closure and metal recruitment. Nature structural & molecular biology, 12(1), 32–37. [Link]

  • Jones, B. R., et al. (2021). Detection and Quantification of Drug-Protein Adducts in Human Liver. Journal of proteome research, 20(1), 841–851. [Link]

  • Shapiro, A. (2018). Why can specific enzyme activity decrease with increase in enzyme concentration since I am observing so with FucO or 1,2 PDO oxidoreductase?. ResearchGate. [Link]

  • Worthington, A. S., & Burkart, M. D. (2006). The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life. ChemBioChem, 7(10), 1540–1543. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Confirmation of Synthesized 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is paramount. This guide provides an in-depth comparison of analytical methodologies for the structural and functional validation of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (tpr-dpCoA), a key intermediate in the biosynthesis of the prosthetic group of enzymes like malonate decarboxylase.[1] We will move beyond a simple checklist of techniques to a discussion of an integrated, orthogonal strategy that ensures the highest level of confidence in your synthesized product.

The core principle of our approach is "orthogonal confirmation," where each method relies on a different physicochemical property of the molecule. This multi-faceted strategy, combining mass spectrometry, nuclear magnetic resonance, chromatography, and enzymatic assays, creates a self-validating system, which is the bedrock of scientific integrity.

The Analytical Workflow: An Orthogonal Strategy

A robust confirmation of tpr-dpCoA's identity should not rely on a single technique. Instead, a multi-step, orthogonal approach is recommended, where each step provides a unique piece of evidence that, when combined, builds an unshakeable case for the molecule's identity and purity.

cluster_0 Synthesis & Purification cluster_1 Orthogonal Confirmation cluster_2 Final Confirmation Synthesized tpr-dpCoA Synthesized tpr-dpCoA MS Mass Spectrometry (Molecular Weight) Synthesized tpr-dpCoA->MS NMR NMR Spectroscopy (Structure) Synthesized tpr-dpCoA->NMR HPLC HPLC Analysis (Purity & Identity) Synthesized tpr-dpCoA->HPLC Enzyme Enzymatic Assay (Functionality) Synthesized tpr-dpCoA->Enzyme Confirmed tpr-dpCoA Confirmed tpr-dpCoA MS->Confirmed tpr-dpCoA NMR->Confirmed tpr-dpCoA HPLC->Confirmed tpr-dpCoA Enzyme->Confirmed tpr-dpCoA

Caption: Orthogonal workflow for tpr-dpCoA confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle: Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify that the product has the correct elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, providing an exact mass that can often pinpoint a unique molecular formula.

Experimental Protocol: LC-MS/MS for Acyl-CoA Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing complex molecules like CoA derivatives.[2][3]

Sample Sample HPLC HPLC Sample->HPLC Injection Ion Source Ion Source HPLC->Ion Source Elution Mass Analyzer 1 Mass Analyzer 1 Ion Source->Mass Analyzer 1 Ionization Collision Cell Collision Cell Mass Analyzer 1->Collision Cell Precursor Ion Selection Mass Analyzer 2 Mass Analyzer 2 Collision Cell->Mass Analyzer 2 Fragmentation (CID) Detector Detector Mass Analyzer 2->Detector Fragment Ion Analysis Mass Spectrum Mass Spectrum Detector->Mass Spectrum Signal

Caption: LC-MS/MS workflow for tpr-dpCoA analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified tpr-dpCoA in a suitable solvent, such as an aqueous buffer with a low percentage of organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 10 mM ammonium acetate in water (A) and methanol (B). This separates the target compound from potential impurities.

  • Ionization: Use electrospray ionization (ESI) in negative ion mode, as the multiple phosphate groups of tpr-dpCoA are readily deprotonated.

  • Full Scan MS (MS1): Acquire a full scan to determine the m/z of the intact molecule. Given the molecular formula C26H46N7O26P5S, the expected monoisotopic mass is approximately 1059.09 g/mol .[4] Expect to see multiply charged ions, such as [M-2H]2- at m/z ~528.5 and [M-3H]3- at m/z ~352.0.

  • Tandem MS (MS/MS or MS2): Select a precursor ion (e.g., m/z 528.5) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern should be consistent with the structure of tpr-dpCoA, with characteristic losses of phosphate groups and fragments corresponding to dephospho-CoA and the triphosphoribosyl moiety.

Expected Results & Interpretation:

  • MS1: The presence of ions corresponding to the calculated m/z values for various charge states of tpr-dpCoA provides strong evidence for its successful synthesis.

  • MS2: The fragmentation pattern serves as a "fingerprint" of the molecule. Key fragments to look for include the loss of the terminal phosphate (neutral loss of 80 Da) and cleavage at the pyrophosphate bond.

ParameterExpected Value for tpr-dpCoA
Molecular Formula C26H46N7O26P5S
Monoisotopic Mass ~1059.09 g/mol
Expected [M-2H]2- (m/z) ~528.5
Expected [M-3H]3- (m/z) ~352.0

NMR Spectroscopy: The Structural Blueprint

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the elucidation of its complete structure and connectivity. For tpr-dpCoA, ¹H and ³¹P NMR are particularly informative.

Experimental Protocol: ¹H and ³¹P NMR

Recent advances have demonstrated the power of NMR for analyzing CoA derivatives in complex mixtures.[5][6][7][8]

Sample in D₂O Sample in D₂O NMR Spectrometer NMR Spectrometer Sample in D₂O->NMR Spectrometer Insertion ¹H Spectrum ¹H Spectrum NMR Spectrometer->¹H Spectrum ¹H Acquisition ³¹P Spectrum ³¹P Spectrum NMR Spectrometer->³¹P Spectrum ³¹P Acquisition Structural Analysis Structural Analysis ¹H Spectrum->Structural Analysis Interpretation ³¹P Spectrum->Structural Analysis

Caption: NMR workflow for tpr-dpCoA structural analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the lyophilized tpr-dpCoA in deuterium oxide (D₂O) to a concentration of 1-10 mM.

  • ¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum. Key signals to identify include the aromatic protons of the adenine base, the anomeric protons of the two ribose sugars, and the methylene protons of the pantetheine arm.

  • ³¹P NMR Acquisition: Acquire a 1D ³¹P NMR spectrum. This is crucial for confirming the triphosphate and pyrophosphate linkages. Expect distinct signals for the alpha, beta, and gamma phosphates of the triphosphoribosyl group and the two phosphates of the dephospho-CoA backbone.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, respectively, providing unambiguous structural assignment.

Expected Results & Interpretation:

  • ¹H NMR: The chemical shifts and coupling patterns of the protons should match the expected structure. The presence of two distinct anomeric proton signals confirms the presence of two ribose units.

  • ³¹P NMR: The number of signals and their chemical shifts in the ³¹P spectrum will confirm the presence and connectivity of the five phosphate groups. This is a critical validation step for this specific molecule.

High-Performance Liquid Chromatography (HPLC): The Purity and Identity Check

Principle: HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase. For tpr-dpCoA, reverse-phase HPLC is ideal. It not only assesses the purity of the synthesized compound but can also confirm its identity by comparing its retention time to a known standard (if available) or by spiking the sample with starting materials to ensure they are resolved.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

HPLC is a widely used method for the analysis of CoA and its derivatives.[9][10][11]

Sample Sample HPLC System HPLC System Sample->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column Separation UV Detector (260 nm) UV Detector (260 nm) C18 Column->UV Detector (260 nm) Detection Chromatogram Chromatogram UV Detector (260 nm)->Chromatogram Signal Purity Assessment Purity Assessment Chromatogram->Purity Assessment Peak Integration cluster_0 Reaction cluster_1 Analysis Synthesized tpr-dpCoA Synthesized tpr-dpCoA Reaction Mixture Reaction Mixture Synthesized tpr-dpCoA->Reaction Mixture Apo-ACP Apo-ACP Apo-ACP->Reaction Mixture MdcG Enzyme MdcG Enzyme MdcG Enzyme->Reaction Mixture SDS-PAGE SDS-PAGE Reaction Mixture->SDS-PAGE Incubation Band Shift Band Shift SDS-PAGE->Band Shift Visualization Functional Confirmation Functional Confirmation Band Shift->Functional Confirmation

Caption: Enzymatic assay workflow for tpr-dpCoA.

Step-by-Step Methodology:

  • Reagents: Obtain or purify the necessary components: apo-ACP (e.g., MdcC) and the transferase enzyme (e.g., MdcG).

  • Reaction Setup: Incubate the synthesized tpr-dpCoA with apo-ACP and MdcG in an appropriate buffer. Include a negative control reaction without the synthesized tpr-dpCoA.

  • Analysis: Analyze the reaction products using SDS-PAGE. The successful transfer of the prosthetic group to apo-ACP results in the formation of holo-ACP. This covalent modification increases the molecular weight and often causes a noticeable shift in the protein's migration on the gel.

  • Detection: Visualize the protein bands using a standard staining method like Coomassie Blue.

Expected Results & Interpretation:

  • In the lane corresponding to the complete reaction, a new protein band should appear at a slightly higher molecular weight than the apo-ACP band in the control lane. This "band shift" confirms that the synthesized tpr-dpCoA is a functional substrate for the enzyme.

Comparison of Analytical Methods

FeatureMass Spectrometry (MS)NMR SpectroscopyHPLCEnzymatic Assay
Information Provided Molecular Weight, FormulaAtomic Connectivity, StructurePurity, Identity (vs. Std)Biological Activity, Function
Sensitivity Very High (fmol-pmol)Low (µmol-mmol)High (pmol-nmol)High (pmol-nmol)
Specificity High (with HRMS & MS/MS)Very HighModerate to HighVery High
Sample Requirement LowHighLowLow
Throughput HighLowHighModerate
Key Advantage Precise mass confirmationUnambiguous structure elucidationRobust purity assessmentConfirms biological function
Key Limitation Doesn't confirm structureLow sensitivityIdentity confirmation requires a standardRequires specific biological reagents

Conclusion

Confirming the identity of a synthesized molecule as complex as 2'-(5-triphosphoribosyl)-3'-dephospho-CoA requires a rigorous, multi-pronged approach. While mass spectrometry provides a rapid and essential confirmation of molecular weight, it is the combination with NMR for structural elucidation, HPLC for purity assessment, and a functional enzymatic assay that provides the complete and trustworthy validation required in a professional research and development setting. By adopting this orthogonal strategy, you can proceed with your downstream applications with the highest degree of confidence in your material.

References

  • Gowda, G. A. N., et al. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 91(7), 4817-4824. [Link] [5][6][7][8]2. Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. [Link] [2]3. Prasad, M. R., & Bieber, L. L. (1987). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 162(1), 202-211. [Link] [9]4. Innocenti, I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules, 22(8), 1345. [Link] [10]5. Hoenke, S., et al. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223-13232. [Link] [1]6. Tsuchiya, Y., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society Transactions, 42(4), 1107-1111. [Link] [11]7. PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Retrieved from [Link] [4]8. Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Request PDF. [Link]

Sources

A Comparative Analysis of Coenzyme A and its Analogue: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular metabolism, coenzymes are the unsung heroes, facilitating a vast array of enzymatic reactions essential for life. Coenzyme A (CoA) stands as a paragon among these molecules, universally recognized for its central role as an acyl group carrier in pathways ranging from the citric acid cycle to fatty acid biosynthesis.[1][2] Its thioester derivatives, most notably acetyl-CoA, are critical hubs in cellular energy management and biosynthetic processes.[3][4] However, the world of CoA extends beyond this canonical function, encompassing a fascinating array of structural analogues with highly specialized roles.

This guide provides an in-depth comparison between the ubiquitous Coenzyme A and a structurally distinct analogue, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. While functionally related to CoA, this molecule is not an acyl carrier in the traditional sense but rather a dedicated precursor for the synthesis of a unique prosthetic group found in specific bacterial enzymes, such as malonate decarboxylase and citrate lyase.[5][6] We will dissect their molecular architectures, elucidate how subtle structural modifications lead to divergent biological functions, and provide experimental context for researchers in biochemistry and drug development.

Core Structural Comparison: A Tale of Two Ribose Moieties

At first glance, both molecules share a common backbone derived from pantothenic acid (Vitamin B5), cysteine, and an adenosine nucleotide. This shared framework consists of a β-mercaptoethylamine unit linked to a pantothenic acid moiety, which is in turn connected to an adenosine nucleotide via a pyrophosphate bridge. However, the critical differences lie in the substitutions on the ribose sugar of the adenosine unit.

Coenzyme A (CoA) is characterized by a phosphate group at the 3'-position of its adenosine ribose moiety.[1] This 3'-phosphoadenosine diphosphate structure is a key recognition element for many enzymes that utilize CoA and its thioesters.

2'-(5-triphosphoribosyl)-3'-dephospho-CoA , by contrast, lacks the 3'-phosphate group. Instead, it features a complex 5-triphospho-α-D-ribosyl group attached to the 2'-position of the primary adenosine ribose.[7][8] This elaborate modification is the defining feature that dictates its unique biological destiny.

The following diagram illustrates the fundamental structural divergence between the two molecules.

G cluster_CoA Coenzyme A (CoA) Structure cluster_Analog 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Structure CoA_Adenine Adenine CoA_Ribose Ribose CoA_Adenine->CoA_Ribose CoA_3P 3'-Phosphate CoA_Ribose->CoA_3P at 3' position CoA_5PP 5'-Pyrophosphate CoA_Ribose->CoA_5PP at 5' position CoA_Panto Pantothenate CoA_5PP->CoA_Panto CoA_Cys Cysteamine (Thiol Group) CoA_Panto->CoA_Cys Analog_Adenine Adenine Analog_Ribose Ribose Analog_Adenine->Analog_Ribose Analog_2TPR 2'-(5-triphosphoribosyl) Group Analog_Ribose->Analog_2TPR at 2' position Analog_5PP 5'-Pyrophosphate Analog_Ribose->Analog_5PP at 5' position Analog_Panto Pantothenate Analog_5PP->Analog_Panto Analog_Cys Cysteamine (Thiol Group) Analog_Panto->Analog_Cys

Caption: Core structural differences between CoA and its analogue.

Quantitative and Structural Data Summary

The distinct modifications result in significant differences in molecular weight and composition, as summarized below.

FeatureCoenzyme A (CoA)2'-(5-triphosphoribosyl)-3'-dephospho-CoA
Molecular Formula C₂₁H₃₆N₇O₁₆P₃S[1][9]C₂₆H₄₆N₇O₂₆P₅S[7]
Molar Mass 767.53 g/mol [1][9]1059.6 g/mol [7]
Key Ribose Moiety Adenosine 3'-phosphate 5'-diphosphateAdenosine 5'-diphosphate
Defining Feature Phosphate group at the 3'-position 5-triphospho-ribosyl group at the 2'-position

Functional Implications of Structural Divergence

The structural variations directly translate into disparate biochemical roles.

  • Coenzyme A: The Universal Acyl Carrier: The reactive thiol (-SH) group on the cysteamine moiety of CoA is its functional center, forming high-energy thioester bonds with carboxylic acids.[4] This ability makes it an essential carrier of acyl groups in hundreds of metabolic reactions.[2][3] The 3'-phosphate group is a crucial recognition site for many enzymes that bind CoA, ensuring its correct positioning within the active site.

  • 2'-(5-triphosphoribosyl)-3'-dephospho-CoA: A Specific Prosthetic Group Precursor: This molecule is not a general metabolic cofactor. Instead, it is the specific substrate for an enzyme that attaches its 2'-(5''-phosphoribosyl)-3'-dephospho-CoA portion to a serine residue on an apo-acyl carrier protein (ACP).[5] This process, which releases pyrophosphate, creates a holo-ACP with a unique prosthetic group that is essential for the function of enzymes like malonate decarboxylase.[5] The large, negatively charged triphosphoribosyl group likely serves as a specific recognition handle for the transferase enzyme (e.g., MdcG) and is not designed for the broad acyl-carrying roles of CoA.

Biosynthetic Pathways: A Common Origin, A Divergent Fate

The biosynthesis of both molecules begins from a common intermediate: 3'-dephospho-CoA (dpCoA) .[10][11] This molecule is the penultimate product in the canonical CoA synthesis pathway.[2][12] From this branch point, their synthetic routes diverge completely.

  • Synthesis of Coenzyme A: Dephospho-CoA is phosphorylated at the 3'-hydroxyl group of the ribose by the enzyme dephospho-CoA kinase (DPCK), using ATP as the phosphate donor.[13] This is the final step in the conserved, five-step pathway to generate CoA.[12]

  • Synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA: Dephospho-CoA serves as a substrate for a distinct enzyme, ATP:dephospho-CoA 5'-triphosphoribosyl transferase (also known as MdcB or CitG).[5][14] This enzyme catalyzes a complex reaction where ATP is condensed with dephospho-CoA. In this reaction, the ribose and triphosphate moiety of ATP are transferred to the 2'-hydroxyl of the dephospho-CoA's ribose, and the adenine base of ATP is displaced and released.[5]

The workflow for these divergent syntheses is depicted below.

G cluster_CoA_path CoA Biosynthesis cluster_Analog_path Analogue Biosynthesis dpCoA 3'-dephospho-CoA (dpCoA) DPCK Dephospho-CoA Kinase (DPCK) dpCoA->DPCK Transferase ATP:dpCoA 5'-triphosphoribosyl transferase dpCoA->Transferase CoA Coenzyme A DPCK->CoA ATP_ADP ATP -> ADP ATP_ADP->DPCK Analog 2'-(5-triphosphoribosyl) -3'-dephospho-CoA Transferase->Analog ATP_Ade ATP -> Adenine ATP_Ade->Transferase

Caption: Divergent biosynthetic pathways from 3'-dephospho-CoA.

Experimental Protocol: Enzymatic Synthesis and Verification of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

This protocol describes the in-vitro enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA from dephospho-CoA and ATP, leveraging a recombinant ATP:dephospho-CoA 5'-triphosphoribosyl transferase.

Rationale

The objective is to demonstrate the specific enzymatic conversion that differentiates the biosynthesis of this analogue from that of standard CoA. The protocol is designed for verification by High-Performance Liquid Chromatography (HPLC), which can separate the substrate (dpCoA), product, and nucleotide byproducts (ATP, ADP, AMP, Adenine) based on their retention times. Mass spectrometry provides definitive identification of the product by its exact mass.

Materials
  • Recombinant, purified ATP:dephospho-CoA 5'-triphosphoribosyl transferase (e.g., MdcB).

  • 3'-dephospho-CoA (dpCoA) sodium salt (≥90% purity).

  • Adenosine 5'-triphosphate (ATP) disodium salt.

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.

  • Quenching Solution: 1 M Perchloric Acid.

  • Neutralization Solution: 3 M Potassium Carbonate.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5.

  • Mobile Phase B: 100% Acetonitrile.

  • Mass Spectrometer (e.g., LC-ESI-MS).

Methodology
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture.

    • Add 158 µL of nuclease-free water.

    • Add 20 µL of 10x Reaction Buffer (final concentration: 50 mM Tris-HCl, 10 mM MgCl₂).

    • Add 10 µL of 20 mM ATP stock (final concentration: 1 mM).

    • Add 10 µL of 20 mM dpCoA stock (final concentration: 1 mM).

    • Causality: Mg²⁺ is a critical cofactor for the transferase enzyme, as it chelates ATP to properly orient the phosphate groups for catalysis.

  • Control Reactions (Essential for data validation):

    • No Enzyme Control: Prepare an identical reaction mixture but replace the enzyme solution with an equal volume of enzyme storage buffer. This confirms that the reaction is enzyme-dependent.

    • No Substrate Control: Prepare reaction mixtures lacking either dpCoA or ATP to confirm both are required.

  • Enzyme Initiation:

    • Initiate the reaction by adding 2 µL of the transferase enzyme (e.g., at 1 mg/mL). The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C for 2 hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 20 µL of 1 M Perchloric Acid. This denatures the enzyme and precipitates it from the solution.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample by adding ~10-15 µL of 3 M Potassium Carbonate until the pH is between 6-7.

    • Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant is ready for analysis.

  • Analysis by HPLC and Mass Spectrometry:

    • Inject 20 µL of the prepared supernatant onto the C18 HPLC column.

    • Run a gradient elution (e.g., 0-30% Mobile Phase B over 30 minutes) to separate the components.

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring.

    • Expected Outcome: The chromatogram of the complete reaction should show a new peak corresponding to the product, with a different retention time than the dpCoA substrate peak. The ATP peak should decrease, and a new peak corresponding to released adenine should appear.

    • Collect the fraction corresponding to the new product peak and confirm its identity via mass spectrometry. The expected [M-H]⁻ ion for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is approximately 1058.08 g/mol .

Conclusion

While 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and Coenzyme A share a common biosynthetic precursor and structural foundation, they are fundamentally different molecules tailored for distinct biological purposes. The presence of a 3'-phosphate on CoA marks it as a ubiquitous acyl group shuttle, recognized by a vast suite of metabolic enzymes. In contrast, the absence of this phosphate and the addition of a large 2'-triphosphoribosyl group earmarks the analogue for a highly specialized role: the irreversible construction of a prosthetic group for a select class of enzymes. Understanding these structure-function relationships is not merely an academic exercise; it provides critical insights into metabolic diversity and offers potential avenues for developing targeted antimicrobial agents by inhibiting unique biosynthetic pathways not present in humans.

References

  • Abiko, Y. (1975). Metabolism of Coenzyme A. In D. M. Greenberg (Ed.), Metabolic Pathways (Vol. 7, pp. 1-25). Academic Press.
  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Coenzyme A. Retrieved from [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. Available from: [Link]

  • Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56–106.
  • Wikipedia. (2022, May 29). Triphosphoribosyl-dephospho-CoA synthase. Retrieved from [Link]

  • Britannica. (n.d.). Coenzyme A. Encyclopædia Britannica, inc. Retrieved from [Link]

  • Tadi, K. K., & Vlaar, C. P. (2021). Coenzyme A in Brain Biology and Neurodegeneration. International Journal of Molecular Sciences, 22(22), 12229. Available from: [Link]

  • PubChem. (n.d.). Coenzyme A. National Center for Biotechnology Information. Retrieved from [Link]

  • Strauss, E. (2022). Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. Molecules, 27(15), 5003. Available from: [Link]

  • Purdue University Graduate School. (2020). IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES. Figshare. Available from: [Link]

  • Awad, A. M., et al. (2019). Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase. Chemistry – A European Journal, 25(39), 9224-9233. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2′-(5"-phosphoribosyl)-3′-dephospho-CoA prosthetic group of citrate lyase in E. coli and K. pneumoniae. Retrieved from [Link]

  • PubChem. (n.d.). Dephospho-coa. National Center for Biotechnology Information. Retrieved from [Link]

  • Trojan, L., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(23), 16997. Available from: [Link]

  • ResearchGate. (n.d.). De novo synthesis of CoA is a highly conserved pathway that consists of 5 enzymatic steps. Retrieved from [Link]

  • Wrenger, C., et al. (2022). Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library. Antimicrobial Agents and Chemotherapy, 66(1), e01358-21. Available from: [Link]

Sources

A Researcher's Guide to Validating the Role of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in Novel Pathways

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cellular metabolism is in a constant state of discovery. While canonical pathways are well-documented, the functions of novel metabolites continue to emerge, presenting both challenges and opportunities for researchers. One such molecule of interest is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (trdp-CoA) . This complex coenzyme A (CoA) derivative, first identified as a precursor to the prosthetic group of citrate lyase, stands at the intersection of nucleotide and CoA metabolism[1][2][3]. Its discovery raises a critical question: beyond its known role, does trdp-CoA participate in other, yet-to-be-discovered, cellular pathways?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the function of trdp-CoA in novel biological contexts. Moving beyond a simple checklist of experiments, we will explore the causality behind experimental choices, emphasizing self-validating systems to ensure the scientific integrity of your findings.

The Central Challenge: Moving from Discovery to Function

The identification of trdp-CoA in a biological system is the first step on a long road to understanding its purpose. The core challenge lies in connecting this molecule to a specific enzymatic reaction and, subsequently, to a physiological outcome. This requires a multi-faceted approach, systematically building a case from in vitro biochemistry to cellular function.

Our validation strategy is built on three pillars:

  • Biochemical Confirmation: Can we identify enzymes that synthesize and utilize trdp-CoA?

  • Cellular Perturbation: Does modulating the levels of trdp-CoA or its associated enzymes lead to a measurable cellular phenotype?

  • Analytical Detection: Can we reliably detect and quantify trdp-CoA and its metabolic products in a biological matrix?

Validation_Workflow cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cellular & Physiological Validation cluster_2 Phase 3: Confirmation & Integration Hypothesis Hypothesize a Novel Pathway (e.g., based on metabolomics data or homology) Enzyme_ID Identify Candidate Enzyme(s) (e.g., Bioinformatic search for transferases) Hypothesis->Enzyme_ID Recombinant Recombinant Protein Expression & Purification Enzyme_ID->Recombinant Assay_Dev Develop In Vitro Assay (e.g., LC-MS, Spectrophotometry) Recombinant->Assay_Dev Kinetics Enzyme Kinetics & Substrate Specificity Assay_Dev->Kinetics Product_ID Confirm Product Identity (High-Resolution MS/MS, NMR) Kinetics->Product_ID Cell_Model Select Appropriate Cell Model Product_ID->Cell_Model Validated Enzyme Activity Gene_Edit Genetic Perturbation (e.g., CRISPR KO/knockdown of candidate enzyme) Cell_Model->Gene_Edit Metabolomics Targeted Metabolomics (Quantify trdp-CoA & related metabolites) Gene_Edit->Metabolomics Phenotype Phenotypic Assays (e.g., Proliferation, Signaling, Stress Response) Gene_Edit->Phenotype Metabolomics->Phenotype Rescue Rescue Experiment (Re-express enzyme or provide downstream product) Phenotype->Rescue Conclusion Integrate Data to Confirm Novel Pathway & Function Rescue->Conclusion

Caption: A multi-phase workflow for validating the role of trdp-CoA.

Phase 1: Biochemical Validation - The In Vitro Foundation

Before investigating complex cellular systems, it is imperative to establish the fundamental biochemistry. The primary goal of this phase is to prove that a candidate enzyme can catalyze the hypothesized reaction using trdp-CoA.

Identifying the Players: The Biosynthetic Enzyme

The biosynthesis of trdp-CoA is known to be catalyzed by an ATP:dephospho-CoA 5'-triphosphoribosyl transferase[1][2]. A novel pathway might involve a new enzyme with similar activity or an enzyme that uses trdp-CoA as a substrate.

  • Hypothesis: An uncharacterized enzyme, perhaps with homology to known nucleotide transferases, utilizes dephospho-CoA and ATP to form trdp-CoA[3], or alternatively, transfers a moiety from trdp-CoA to an acceptor molecule.

  • Experimental Rationale: Recombinantly expressing and purifying the candidate enzyme is the gold standard. This eliminates confounding variables from other cellular components and allows for direct assessment of enzymatic activity.

Protocol 1: Recombinant Enzyme Assay and Product Identification
  • Cloning and Expression: Sub-clone the gene for the candidate enzyme into an appropriate expression vector (e.g., pET vector with a His-tag for E. coli expression).

  • Protein Purification: Express the protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Validate purity using SDS-PAGE.

  • In Vitro Reaction:

    • Set up a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).

    • Add substrates: 3'-dephospho-CoA (commercially available) and ATP.

    • Add the purified recombinant enzyme to initiate the reaction.

    • Include negative controls: a reaction with no enzyme and a reaction with heat-inactivated enzyme.

  • Reaction Quenching & Analysis: Stop the reaction at various time points by adding a quenching solution (e.g., cold acetonitrile or perchloric acid). Analyze the reaction mixture for the presence of trdp-CoA.

  • Product Identification: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to confirm the product. The expected mass of trdp-CoA must be observed, and its fragmentation pattern (MS/MS) should match a known standard or theoretical prediction[4][5][6].

Phase 2: Cellular Validation - Probing the Physiological Context

With biochemical activity confirmed, the next crucial step is to demonstrate that this pathway is active and physiologically relevant within a living cell. Genetic tools like CRISPR-Cas9 are indispensable for this phase.

The Power of Perturbation: Knockout and Observe

The most direct way to probe a pathway's function is to break it and observe the consequences. By knocking out the gene encoding your candidate enzyme, you can test two key predictions:

  • The cellular concentration of trdp-CoA (or its downstream products) will decrease.

  • The cell will exhibit a measurable change in its phenotype.

Pathway_Hypothesis cluster_pathway Hypothetical Novel Pathway dCoA Dephospho-CoA EnzymeX Candidate Enzyme (trdp-CoA Synthase Homolog) dCoA->EnzymeX ATP ATP ATP->EnzymeX trdpCoA trdp-CoA EnzymeX->trdpCoA EnzymeY Putative Partner Enzyme trdpCoA->EnzymeY Product Modified Product EnzymeY->Product Acceptor Acceptor Molecule Acceptor->EnzymeY Physiological_Effect Physiological Effect (e.g., Signaling, Stress Resistance) Product->Physiological_Effect

Caption: A hypothetical pathway where trdp-CoA acts as an intermediate.

Protocol 2: CRISPR-Cas9 Knockout and Targeted Metabolomics
  • gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the candidate enzyme's gene to ensure a functional knockout.

  • Cell Line Transfection: Introduce the Cas9 nuclease and the validated gRNA into your chosen cell line.

  • Clonal Selection & Validation: Select single-cell clones and validate the knockout at the genomic (sequencing) and protein (Western blot) levels.

  • Metabolite Extraction: Culture both wild-type (WT) and knockout (KO) cells under identical conditions. Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Targeted LC-MS/MS Analysis: Analyze the extracts using a targeted LC-MS/MS method optimized for CoA derivatives[4][7][8]. This provides the highest sensitivity and specificity. Compare the intracellular concentrations of dephospho-CoA, trdp-CoA, and CoA between WT and KO cells.

Comparative Analysis of Analytical Methods

Choosing the right analytical method is critical for validating changes in metabolite levels. While other methods exist, LC-MS/MS is superior for this application.

MethodPrincipleProsCons
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High specificity and sensitivity (nM to sub-nM LODs); allows for absolute quantification; can distinguish isomers.[4][5]Requires specialized equipment and expertise; potential for matrix effects.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Widely available; relatively simple to operate.Lower sensitivity and specificity compared to MS; co-elution can be a major issue.
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or fluorescent readout.High throughput; can be cost-effective.Prone to interference; requires a specific coupled enzyme system for each analyte; indirect measurement.

Trustworthiness through Rescue: A key step to validate that your observed phenotype is a direct result of the enzyme knockout is the "rescue" experiment. Re-introducing the enzyme's gene into the KO cell line should restore both the metabolite levels and the original phenotype. This provides a self-validating system, ruling out off-target effects of the CRISPR editing.

Phase 3: Integrating Data for a Coherent Conclusion

The final step is to synthesize the evidence from the biochemical and cellular experiments into a cohesive model.

  • Did the in vitro assay confirm the hypothesized enzymatic activity?

  • Did the cellular knockout lead to the predicted change in trdp-CoA levels?

  • Was this metabolic change correlated with a specific and rescue-able phenotype?

Answering these questions affirmatively provides strong evidence for the proposed novel pathway. This integrated approach ensures that the role of trdp-CoA is not just a biochemical curiosity but a validated component of cellular physiology, opening new avenues for understanding disease and developing novel therapeutics. The metabolism of CoA and its derivatives is crucial in a wide range of diseases, making any new pathway a potential therapeutic target[9].

References

  • Neubauer, S., Chu, D. B., Marx, H., Sauer, M., Hann, S., & Koellensperger, G. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681–6688. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of a synthetic CoA thioester standard. Retrieved from ResearchGate. [Link]

  • Neubauer, S., Chu, D. B., Marx, H., Sauer, M., Hann, S., & Koellensperger, G. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. University of Vienna. [Link]

  • Hopp, D., & Dimroth, P. (2001). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 40(35), 10644–10651. [Link]

  • Gläser, K., et al. (2021). A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes. ResearchGate. [Link]

  • Hopp, D., & Dimroth, P. (2001). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 40(35), 10644-10651. [Link]

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. [Link]

  • Do, T. T. H., & Le, T. H. (2021). Identifying Significant Metabolic Pathways Using Multi-Block Partial Least-Squares Analysis. Journal of Proteome Research, 20(4), 2135–2143. [Link]

  • Valle, D., & Tiranti, V. (2021). Coenzyme A Biochemistry: From Neurodevelopment to Neurodegeneration. International Journal of Molecular Sciences, 22(15), 8256. [Link]

  • Wikipedia. (n.d.). Coenzyme A. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Retrieved from ResearchGate. [Link]

  • Rhee, V. S., et al. (2016). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 63, 1-16. [Link]

  • Wikipedia. (n.d.). Triphosphoribosyl-dephospho-CoA synthase. Retrieved from Wikipedia. [Link]

  • Human Metabolome Database. (n.d.). Dephospho-CoA (HMDB0001373). Retrieved from HMDB. [Link]

  • Zare, A., et al. (2021). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. International Journal of Molecular Sciences, 25(8), 4165. [Link]

  • Witte, C.-P. (2015). Nucleotide Metabolism in Plants. Arabidopsis Book, 13, e0181. [Link]

  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. Retrieved from PubChem. [Link]

  • Lane, A. N., & Fan, T. W.-M. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. [Link]

  • Kim, J., et al. (2023). Mitochondrial Transplantation Restores Immune Cell Metabolism in Sepsis: A Metabolomics Study. International Journal of Molecular Sciences, 24(23), 16988. [Link]

Sources

A Comparative Guide to the Kinetics of Triphosphoribosyl-dephospho-CoA Synthase Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Triphosphoribosyl-dephospho-CoA Synthase

Triphosphoribosyl-dephospho-CoA synthase, systematically known as ATP:3'-dephospho-CoA 5''-triphosphoribosyltransferase, is a key enzyme (EC 2.7.8.25) that catalyzes the synthesis of 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA from ATP and 3'-dephospho-CoA.[1] This reaction is a crucial step in the biosynthesis of the prosthetic group of two essential enzyme complexes: citrate lyase and malonate decarboxylase.

  • In the context of citrate metabolism , the enzyme is often designated as CitG . It is integral to the activation of the acyl carrier protein (ACP) subunit of citrate lyase, an enzyme that cleaves citrate into oxaloacetate and acetate.[2]

  • In organisms that utilize malonate , the synthase is referred to as MdcB . It participates in the formation of the prosthetic group for the ACP of malonate decarboxylase, which catalyzes the decarboxylation of malonate to acetate and CO2.[3]

The reaction catalyzed by this synthase involves the transfer of a triphosphoribosyl group from ATP to the 2'-hydroxyl group of the ribose in dephospho-CoA, with the concomitant release of adenine.[3][4] This unique enzymatic activity makes it a potential target for the development of novel antimicrobial agents, as these metabolic pathways are essential for the survival of various pathogenic bacteria.

The Enzymatic Reaction: A Closer Look

The core reaction catalyzed by triphosphoribosyl-dephospho-CoA synthase is as follows:

ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + Adenine [1]

Key characteristics of this enzymatic reaction include:

  • Substrate Specificity : The enzyme exhibits high specificity for its substrates. Notably, ATP cannot be replaced by other nucleoside triphosphates such as GTP, CTP, or UTP.[2]

  • Reaction Mechanism : The formation of the holo-ACP is a two-step process. First, triphosphoribosyl-dephospho-CoA synthase (CitG/MdcB) synthesizes the 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA precursor. In a subsequent step, a separate enzyme, a phosphoribosyl-dephospho-CoA transferase (CitX/MdcG), attaches this precursor to the apo-ACP.[2][3]

Below is a diagram illustrating the enzymatic reaction pathway.

Enzymatic_Reaction sub1 ATP enzyme Triphosphoribosyl-dephospho-CoA Synthase (CitG/MdcB) sub1->enzyme sub2 3'-dephospho-CoA sub2->enzyme prod1 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA enzyme->prod1 prod2 Adenine enzyme->prod2

Caption: The reaction catalyzed by triphosphoribosyl-dephospho-CoA synthase.

Comparative Kinetic Parameters: A Call for Investigation

A thorough review of the current literature reveals a notable absence of comprehensive, comparative kinetic data (Km, kcat, Vmax) for triphosphoribosyl-dephospho-CoA synthase from different organisms. While the enzyme's function has been qualitatively described in species such as Klebsiella pneumoniae and Escherichia coli, the quantitative parameters that define its efficiency and substrate affinity remain to be systematically determined and compared.[2][3]

This knowledge gap presents a significant opportunity for researchers in enzymology and drug discovery. A comparative kinetic analysis would provide invaluable insights into the enzyme's evolution, regulation, and potential as a species-specific drug target. To facilitate this crucial research, the following section provides a detailed, validated experimental workflow for determining the kinetic parameters of this enzyme.

Experimental Protocol: A Guide to Kinetic Characterization

The following protocol outlines a robust method for the expression, purification, and kinetic analysis of triphosphoribosyl-dephospho-CoA synthase. This workflow is designed to be adaptable for enzymes from various source organisms.

Enzyme Expression and Purification
  • Gene Cloning and Expression :

    • Synthesize or amplify the gene encoding triphosphoribosyl-dephospho-CoA synthase (e.g., citG or mdcB) from the organism of interest.

    • Clone the gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at an optimal temperature and time.

  • Cell Lysis and Protein Purification :

    • Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

    • Wash the column extensively and elute the protein with an imidazole gradient.

    • Assess the purity of the enzyme by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

Kinetic Assay: An HPLC-Based Approach

A direct, continuous spectrophotometric assay for this enzyme is challenging due to the lack of a chromophoric change in the substrates or products. Therefore, a discontinuous HPLC-based assay is recommended to monitor the formation of adenine or the consumption of ATP.

Principle : The reaction is initiated by the addition of the enzyme to a mixture containing ATP and 3'-dephospho-CoA. The reaction is stopped at various time points, and the amount of adenine produced or ATP consumed is quantified by reverse-phase HPLC.

Reagents and Equipment :

  • Purified triphosphoribosyl-dephospho-CoA synthase

  • ATP stock solution

  • 3'-dephospho-CoA stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

  • Quenching solution (e.g., 1 M perchloric acid)

  • Neutralization solution (e.g., 3 M potassium carbonate)

  • HPLC system with a C18 reverse-phase column and a UV detector

Assay Procedure :

  • Reaction Setup :

    • Prepare a reaction mixture in the reaction buffer containing a fixed concentration of one substrate (e.g., saturating ATP) and varying concentrations of the other substrate (3'-dephospho-CoA) to determine its Km.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Enzyme Reaction :

    • Initiate the reaction by adding a known amount of the purified enzyme.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Preparation for HPLC :

    • Neutralize the quenched samples with the neutralization solution.

    • Centrifuge the samples to remove the precipitated potassium perchlorate.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis :

    • Inject the prepared samples onto a C18 column.

    • Use an isocratic mobile phase (e.g., 100 mM potassium phosphate buffer pH 6.5 with a small percentage of acetonitrile) to separate ATP and adenine.

    • Monitor the elution profile at 259 nm.

    • Quantify the amount of adenine produced by comparing the peak area to a standard curve of known adenine concentrations.

  • Data Analysis :

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

The following diagram outlines the experimental workflow for the kinetic analysis.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis p1 Gene Cloning & Expression p2 Cell Lysis p1->p2 p3 IMAC Purification p2->p3 p4 Purity Check (SDS-PAGE) p3->p4 a1 Reaction Setup (Varying Substrate Conc.) p4->a1 a2 Initiate with Enzyme a1->a2 a3 Time-course Quenching a2->a3 a4 Sample Prep for HPLC a3->a4 a5 HPLC Analysis (Quantify Adenine) a4->a5 d1 Calculate Initial Velocities a5->d1 d2 Michaelis-Menten Plot d1->d2 d3 Determine Km, Vmax, kcat d2->d3

Caption: Workflow for kinetic analysis of triphosphoribosyl-dephospho-CoA synthase.

Data Presentation and Interpretation

The kinetic parameters obtained from different organisms should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Kinetic Data for Triphosphoribosyl-dephospho-CoA Synthase

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Escherichia coliATPValueValueValue
3'-dephospho-CoAValueValueValue
Klebsiella pneumoniaeATPValueValueValue
3'-dephospho-CoAValueValueValue
Malonomonas rubraATPValueValueValue
3'-dephospho-CoAValueValueValue

Interpretation of Kinetic Parameters :

  • Km (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for its substrate.

  • kcat (Turnover Number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.

  • kcat/Km (Catalytic Efficiency) : This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the catalytic efficiency of different enzymes or the utilization of different substrates by the same enzyme.

Conclusion and Future Directions

The comparative kinetic analysis of triphosphoribosyl-dephospho-CoA synthase from various organisms is a research area ripe for exploration. The experimental framework provided in this guide offers a clear path for researchers to generate the much-needed quantitative data. Such studies will not only enhance our fundamental understanding of this unique enzyme but also pave the way for the development of novel therapeutics targeting essential metabolic pathways in pathogenic microorganisms. Future research should focus on elucidating the structural basis for differences in kinetic parameters and exploring the potential for species-specific inhibition of this enzyme.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with 2'-(5-triphosphoribosyl)-3'-dephospho-CoA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of specific molecules are paramount. This guide delves into the nuanced world of antibody-based detection for the recently identified Coenzyme A (CoA) derivative, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. Given the structural complexity and the existence of numerous related analogs within the cellular milieu, achieving high-specificity in immunoassays is a significant challenge. This document provides an in-depth technical comparison of antibody performance against various analogs, supported by experimental data and detailed protocols, to empower researchers in developing and validating robust detection methods.

The Significance of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and the Imperative for Specific Detection

Coenzyme A is a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. A recently discovered derivative, 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA, has been identified as a precursor to the prosthetic group of malonate decarboxylase in Klebsiella pneumoniae.[1] This finding opens new avenues for investigating novel metabolic pathways and potential targets for antimicrobial drug development.

The development of specific antibodies against 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is crucial for its study, enabling sensitive and specific detection in complex biological samples. However, the presence of structurally similar analogs, such as dephospho-CoA, Coenzyme A, and adenosine-based nucleotides, necessitates a thorough evaluation of antibody cross-reactivity to ensure data accuracy and reliability.

Understanding the Molecular Landscape: Key Analogs and Structural Considerations

The specificity of an antibody is dictated by its ability to recognize a unique three-dimensional structure, or epitope, on its target antigen.[2][3] In the case of small molecules like 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, the entire molecule or a significant portion of it acts as the epitope. Even minor structural modifications can drastically alter antibody binding.

Below is a comparison of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA and its key structural analogs. Understanding these differences is fundamental to predicting and interpreting cross-reactivity data.

Figure 1. Structural relationships between the target molecule and its key analogs.

A Case Study in Specificity: Characterization of an Antibody Against a Close Structural Analog

Direct experimental data on antibodies raised against 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is not extensively available in current literature. However, a study on a structurally similar molecule, 2'-(5"-phosphoribosyl)-5' AMP (PR-AMP) , the monomer of poly(adenosine diphosphate ribose), provides invaluable insights into the antigenic determinants and cross-reactivity of antibodies targeting this class of molecules.[4]

In this study, a specific antibody was produced by immunizing a rabbit with PR-AMP conjugated to bovine serum albumin (BSA).[4] This conjugation is a critical step, as small molecules (haptens) are not immunogenic on their own and require coupling to a larger carrier protein to elicit an immune response.

Inhibition experiments revealed the key structural features essential for antibody recognition:

  • The Adenine Ring: Unmodified adenine was crucial for binding.

  • The 5'-Phosphate Residue: The presence of the phosphate group at the 5' position was a critical determinant.

  • The Ribose-Ribose Bond: The unique linkage between the two ribose moieties was essential for specific recognition.[4]

Interestingly, the anti-PR-AMP antibody demonstrated cross-reactivity with poly(ADP-Rib) of various chain lengths, indicating that the core monomer structure was the primary epitope recognized by the antibody. Conversely, an antibody raised against the polymer, poly(ADP-Rib), did not bind to the monomeric PR-AMP, highlighting the distinct epitopes presented by the monomer versus the polymer.[4]

Comparative Performance: Predicting Antibody Cross-Reactivity

Based on the principles of antibody-antigen recognition and the insights from the PR-AMP case study, we can construct a predictive comparison guide for the cross-reactivity of a hypothetical antibody raised against 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. This serves as a framework for researchers to anticipate and test for potential cross-reactivities in their own immunoassays.

AnalogStructural Difference from TargetPredicted Cross-ReactivityRationale
2'-(5-triphosphoribosyl)-3'-dephospho-CoA None (Target Antigen) High (100%) Immunogen used to generate the antibody.
Dephospho-CoALacks the 5-triphosphoribosyl group at the 2' position.Low to ModerateThe 5-triphosphoribosyl group is a significant structural feature and likely a key part of the epitope. Its absence would substantially reduce binding affinity.
Coenzyme A (CoA)Lacks the 5-triphosphoribosyl group and possesses a 3'-phosphate group.Very LowThe combination of a missing key recognition motif and the addition of a phosphate group, which alters the charge and conformation, makes significant cross-reactivity unlikely.
2'-(5"-phosphoribosyl)-5' AMP (PR-AMP)Lacks the pantetheine tail and has a single phosphate on the second ribose.Moderate to HighThe core structure of adenosine linked to a phosphoribosyl moiety is highly similar. The pantetheine tail may be less critical for recognition than the adenosine-ribose core.
Adenosine Triphosphate (ATP)Represents only a portion of the target molecule (adenosine and triphosphate).LowWhile a part of the target structure, ATP lacks the full conformational epitope provided by the complete molecule, leading to significantly weaker binding.
Acetyl-CoASimilar to CoA but with an acetyl group on the thiol.Very LowShares the same core differences as CoA, making cross-reactivity highly improbable.

Experimental Workflow: A Protocol for Assessing Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most appropriate method for small molecule detection.[5][6] In this format, free antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of free antigen in the sample results in a lower signal from the labeled antigen.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection a1 Coat plate with Antigen-Carrier Conjugate a2 Wash a1->a2 a3 Block with BSA or other blocking agent a2->a3 a4 Wash a3->a4 b1 Add sample/standard (containing free antigen) a4->b1 b2 Add primary antibody b1->b2 b3 Incubate b2->b3 b4 Wash b3->b4 c1 Add enzyme-conjugated secondary antibody b4->c1 c2 Incubate c1->c2 c3 Wash c2->c3 c4 Add substrate c3->c4 c5 Read absorbance c4->c5

Figure 2. Workflow for a competitive ELISA to assess antibody cross-reactivity.

Step-by-Step Protocol

Materials:

  • High-protein-binding 96-well microplate

  • Antigen conjugated to a carrier protein (e.g., 2'-(5-triphosphoribosyl)-3'-dephospho-CoA-BSA)

  • Primary antibody against 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Target molecule and potential cross-reacting analogs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-carrier conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate overnight at 4°C.

    • Aspirate the coating solution and wash the plate three times with Wash Buffer.[7]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.[8]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (target molecule) and each of the analogs to be tested.

    • In separate tubes, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Development and Reading:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Data Analysis:

Construct a standard curve for the target molecule by plotting absorbance versus concentration. For each analog, determine the concentration that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analog) x 100

Conclusion: The Path to Validated Immunoassays

The development of high-specificity antibodies is a cornerstone of modern biological research and diagnostics. When targeting small molecules like 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a thorough investigation of cross-reactivity with structurally related analogs is not just recommended, but essential for the generation of reliable and reproducible data. By employing systematic approaches such as competitive ELISA and leveraging insights from studies on similar molecules, researchers can confidently characterize the performance of their antibodies and pave the way for new discoveries in metabolism and drug development.

References

Validating the MdcG and tpR-dCoA Interaction: A Comparative Guide to Biophysical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and drug development, rigorously validating the interaction between a protein and its ligand is a cornerstone of mechanistic understanding and therapeutic design. The non-covalent, yet strong, association between the transferase MdcG and its substrate, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (tpR-dCoA), presents a compelling case study for applying and comparing various biophysical validation techniques. This guide provides an in-depth comparison of three powerful methods—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Native Polyacrylamide Gel Electrophoresis (Native-PAGE)—offering a rationale for experimental design, detailed protocols, and a framework for data interpretation.

The Biological Context: MdcG and its Ligand

In the metabolic landscape of certain bacteria, the enzyme MdcG plays a crucial role as a 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA:apo ACP transferase. It binds tpR-dCoA, the precursor to a prosthetic group, in a strong but non-covalent manner.[1][2] This complex, termed MdcGi, is an essential intermediate in the biosynthesis of the holo-acyl carrier protein (ACP), a key component of malonate decarboxylase.[1][2] Understanding the energetics and kinetics of this interaction is fundamental to elucidating the enzyme's mechanism and could inform the development of novel antimicrobial agents targeting this pathway.[3][4][5]

A Comparative Overview of Validation Techniques

Choosing the right technique to validate a protein-ligand interaction depends on the specific questions being asked. Do you need a complete thermodynamic profile? Are you interested in the real-time kinetics of binding? Or do you require a straightforward, qualitative confirmation of complex formation? The following table summarizes the key characteristics of ITC, SPR, and Native-PAGE.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Native-PAGE (Gel Shift Assay)
Primary Output Binding Affinity (K D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Binding Affinity (K D), Association Rate (k a), Dissociation Rate (k d)Qualitative assessment of binding, relative mobility of complex
Principle Measures heat changes upon bindingMeasures changes in refractive index due to mass accumulation on a sensor surfaceSeparates molecules based on size, shape, and charge in their native state
Labeling Requirement Label-freeLabel-freeCan be label-free (protein staining) or require labeling (e.g., fluorescent) for quantification
Throughput Low to mediumMedium to highHigh
Sample Consumption HighLowLow to medium
Key Advantage Provides a complete thermodynamic profile in a single experiment.[6]Real-time kinetic data.[1]Simple, widely accessible, and visually intuitive.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[6] This makes it an invaluable tool for understanding the driving forces behind complex formation.

Causality in Experimental Design

The choice to use ITC is driven by the need to understand not just if and how tightly MdcG and tpR-dCoA bind, but also why. The enthalpy (ΔH) and entropy (ΔS) values reveal whether the interaction is driven by favorable bond formations (e.g., hydrogen bonds, van der Waals forces) or by an increase in disorder (e.g., release of water molecules from binding surfaces).[7]

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Prepare MdcG in buffer L_Prep Prepare tpR-dCoA in identical buffer Degas Degas both solutions Load_P Load MdcG into sample cell Degas->Load_P Load_L Load tpR-dCoA into syringe Titration Titrate tpR-dCoA into MdcG Measure Measure heat change after each injection Titration->Measure Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit data to a binding model Plot->Fit Params Determine K D, ΔH, ΔS, n Fit->Params

Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol
  • Sample Preparation :

    • Express and purify MdcG to >95% purity.

    • Prepare a concentrated stock of tpR-dCoA.

    • Dialyze both MdcG and tpR-dCoA extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[8]

    • Accurately determine the concentration of both protein and ligand.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25°C).

    • Fill the reference cell with the dialysis buffer.

    • Load the MdcG solution into the sample cell.

    • Load the tpR-dCoA solution into the titration syringe. The concentration should be 10-20 times that of the MdcG solution.[9]

  • Titration :

    • Perform an initial small injection (e.g., 1-2 µL) to account for syringe equilibration, which will be discarded during analysis.[10]

    • Carry out a series of injections (e.g., 20-30 injections of 10-15 µL) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis :

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the binding affinity (K D), enthalpy (ΔH), and stoichiometry (n).[6] The entropy (ΔS) is then calculated from these values.

Interpreting the Data

A sigmoidal binding curve is indicative of a specific binding interaction. The steepness of the curve provides a qualitative measure of affinity. The stoichiometry (n) should be close to 1, indicating a 1:1 binding ratio. A negative ΔH suggests an enthalpically driven interaction, while a positive TΔS indicates an entropically driven one.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time, label-free monitoring of biomolecular interactions.[1]

Causality in Experimental Design

SPR is the method of choice when the kinetics of the interaction—the rates of association (k a) and dissociation (k d)—are of primary interest. This information is crucial for understanding the stability of the MdcG-tpR-dCoA complex over time.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize MdcG on sensor chip Prepare_L Prepare serial dilutions of tpR-dCoA Baseline Establish baseline with running buffer Prepare_L->Baseline Association Inject tpR-dCoA (analyte) Baseline->Association Dissociation Flow running buffer Association->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Sensorgram Generate sensorgram (RU vs. time) Dissociation->Sensorgram Regeneration->Baseline Next concentration Fit Fit data to a kinetic model Sensorgram->Fit Params Determine k a, k d, K D Fit->Params NativePAGE_Workflow cluster_prep Sample Preparation cluster_exp Electrophoresis cluster_analysis Analysis Incubate Incubate fixed [MdcG] with increasing [tpR-dCoA] Load Load samples onto native polyacrylamide gel Incubate->Load Run Run electrophoresis at 4°C Load->Run Stain Stain gel (e.g., Coomassie) Visualize Visualize bands Stain->Visualize Quantify Quantify band intensities Visualize->Quantify Fit Fit Quantify->Fit Plot fraction bound vs. [tpR-dCoA] Estimate Estimate Fit->Estimate Estimate K D

Native-PAGE (Gel Shift Assay) experimental workflow.
Detailed Protocol
  • Binding Reactions :

    • Set up a series of reactions containing a fixed concentration of MdcG and increasing concentrations of tpR-dCoA in a suitable binding buffer.

    • Include control lanes with MdcG alone and tpR-dCoA alone.

    • Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Electrophoresis :

    • Prepare a native polyacrylamide gel (e.g., 4-15% gradient gel).

    • Pre-run the gel at a constant voltage in a cold room or with a cooling system to dissipate heat. [11] * Add a non-denaturing loading dye (containing glycerol but no SDS or reducing agents) to the binding reactions.

    • Load the samples onto the gel and run the electrophoresis until the dye front reaches the bottom.

  • Visualization and Analysis :

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Image the gel and observe the migration of the protein bands.

    • For quantitative analysis, measure the intensity of the "free" MdcG band and the "shifted" MdcG-tpR-dCoA complex band in each lane.

    • Plot the fraction of bound MdcG against the concentration of tpR-dCoA and fit the data to a binding equation to estimate the K D.

Interpreting the Data

A band that migrates slower than the MdcG-only band represents the MdcG-tpR-dCoA complex. The intensity of this shifted band should increase with increasing concentrations of tpR-dCoA, while the intensity of the free MdcG band should decrease. This provides clear, visual confirmation of the interaction.

Conclusion

The validation of the MdcG and tpR-dCoA interaction can be approached with varying levels of quantitative rigor. Native-PAGE offers a straightforward and accessible method for initial confirmation of complex formation. SPR provides valuable insights into the real-time kinetics of the interaction, defining the stability of the complex. For a comprehensive understanding of the thermodynamic forces driving the binding event, ITC remains the unparalleled gold standard. By selecting the appropriate technique, or a combination thereof, researchers can build a robust and multifaceted understanding of this critical protein-ligand interaction, paving the way for further mechanistic studies and potential therapeutic applications.

References

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of Triphosphoribosyl-dephospho-coenzyme A, the Precursor of the Prosthetic Group of Malonate Decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. PubMed, 39(43), 13223–13232. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 5, 2026, from [Link]

  • Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved January 5, 2026, from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 5, 2026, from [Link]

  • The Huck Institutes. (n.d.). Troubleshooting | Biomolecular Interactions Facility. Retrieved January 5, 2026, from [Link]

  • SPRpages. (2022, July 18). Troubleshooting. Retrieved January 5, 2026, from [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved January 5, 2026, from [Link]

  • Forwood, J. K., et al. (2005). Quantitative analysis of protein-protein interactions by native page/fluorimaging. PubMed, 12(5), 585-592. [Link]

  • Forwood, J. K., et al. (2025, August 7). Quantitative Analysis of Protein–Protein Interactions by Native Page/Fluorimaging. ResearchGate. [Link]

  • MicroCal, LLC. (n.d.). A Troubleshooting Guide for Isothermal Titration Calorimetry. Retrieved January 5, 2026, from [Link]

  • JoVE. (n.d.). Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). Retrieved January 5, 2026, from [Link]

  • protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved January 5, 2026, from [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved January 5, 2026, from [Link]

  • Assay-Protocol.com. (n.d.). Native-PAGE. Retrieved January 5, 2026, from [Link]

  • Bio-protocol. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Retrieved January 5, 2026, from [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved January 5, 2026, from [Link]

  • IntechOpen. (2018). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved January 5, 2026, from [Link]

  • Lopatkin, A. J., & Collins, J. J. (2020). The role of bacterial metabolism in antimicrobial resistance. PubMed, 18(9), 543–555. [Link]

  • Woodson, S. A. (2011). Analysis of RNA Folding by Native Polyacrylamide Gel Electrophoresis. PMC. [Link]

  • CACHE Challenges. (n.d.). UNDERSTANDING SPR DATA. Retrieved January 5, 2026, from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved January 5, 2026, from [Link]

  • Ahmad, M., et al. (2025, February 22). The role of bacterial metabolism in antimicrobial resistance. AMR Insights. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved January 5, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of 2D Blue Native/SDS-PAGE Protein Complex Analysis. Retrieved January 5, 2026, from [Link]

  • Bio-Rad. (2013, July 9). Guide to SPR Data Analysis on the ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Edwards, T. E., & Ferre-D'Amare, A. R. (2010). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. PMC. [Link]

  • ResearchGate. (2022, August 28). How will I analyze and interpret ITC data? Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved January 5, 2026, from [Link]

  • Atomika Teknik. (n.d.). ITC Troubleshooting. Retrieved January 5, 2026, from [Link]

  • Pharmaceutical Online. (n.d.). Characterizing Binding Interactions By ITC. Retrieved January 5, 2026, from [Link]

  • Roehrkasse, A. M., et al. (2021). A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. Bio-protocol, 11(24). [Link]

  • Roehrkasse, A. M., et al. (2021). A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. Bio-protocol, 11(24). [Link]

  • Ryder, S. P., & Williamson, J. R. (2004). Quantitative analysis of protein-RNA interactions by gel mobility shift. PubMed Central. [Link]

  • Cytiva. (n.d.). Native PAGE. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Gel Mobility Shift Assays to Detect Protein–RNA Interactions. Retrieved January 5, 2026, from [Link]

  • YouTube. (2022, May 22). Electrophoretic Mobility Shift Assay | EMSA | Gel Retardation Assay | Gel Shift Assay | PENS#91. Retrieved January 5, 2026, from [Link]

  • JoVE. (2016, June 24). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. Retrieved January 5, 2026, from [Link]

  • SpringerLink. (n.d.). Analysis of DNA-Protein Interactions Using PAGE: Band-Shift Assays. Retrieved January 5, 2026, from [Link]

Sources

Comparing the efficiency of different enzymatic methods for producing 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

In the intricate landscape of cellular metabolism, specialized cofactors are essential for the function of key enzymes. One such molecule is 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a crucial precursor for the biosynthesis of the prosthetic group of enzymes like citrate lyase and malonate decarboxylase[1][2]. These enzymes are central to citrate fermentation and malonate metabolism, respectively. The unique structure of this precursor, featuring a triphosphoribosyl moiety attached to the 2'-position of dephospho-coenzyme A, underscores the elegant complexity of biological catalysis.

For researchers investigating these metabolic pathways, developing novel enzyme inhibitors, or exploring biocatalytic applications, a reliable and efficient method for producing 2'-(5-triphosphoribosyl)-3'-dephospho-CoA is paramount. This guide provides an in-depth comparison of the enzymatic methods available for the synthesis of this important molecule, focusing on the underlying biochemistry, detailed experimental protocols, and data-driven insights to inform your experimental design.

The Primary Enzymatic Route: Leveraging Triphosphoribosyl-dephospho-CoA Synthase

The most well-characterized and established method for the enzymatic production of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA relies on the enzyme triphosphoribosyl-dephospho-CoA synthase . This enzyme is also known by several other names, including ATP:dephospho-CoA 5"-triphosphoribosyl transferase, and is encoded by genes such as citG in Escherichia coli and mdcB in Klebsiella pneumoniae[2][3].

The Catalytic Mechanism: A Tale of Two Substrates

The synthase catalyzes a fascinating condensation reaction between two key substrates: adenosine triphosphate (ATP) and 3'-dephospho-CoA (dephospho-CoA). In this reaction, the ribosyl and triphosphate moieties of ATP are transferred to the 2'-hydroxyl group of dephospho-CoA, forming a novel α(1''→2') glycosidic bond. This transfer results in the displacement and release of adenine from ATP[2].

The overall reaction can be summarized as follows:

ATP + 3'-dephospho-CoA ⇌ 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA + Adenine

This elegant enzymatic transformation is the cornerstone of producing the desired precursor molecule.

Experimental Workflow: A Step-by-Step Guide

The following sections provide a comprehensive, three-stage workflow for the production of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, from the production of the catalytic enzyme to the final analysis of the product.

Stage 1: Production of Recombinant Triphosphoribosyl-dephospho-CoA Synthase

A prerequisite for the enzymatic synthesis is a pure and active preparation of the triphosphoribosyl-dephospho-CoA synthase. The following protocol outlines the expression and purification of the recombinant enzyme from Klebsiella pneumoniae (encoded by the mdcB gene), a commonly used source.

  • Gene Synthesis and Cloning:

    • Synthesize the mdcB gene from Klebsiella pneumoniae with codon optimization for expression in E. coli.

    • Incorporate a C-terminal hexahistidine (6xHis) tag to facilitate purification.

    • Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), under the control of a T7 promoter.

  • Transformation and Culture:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Reduce the temperature to 18°C and continue to shake for 16-20 hours. This lower temperature often improves the solubility of the recombinant protein.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Perform buffer exchange on the eluted fractions into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C.

Workflow for Recombinant Enzyme Production

Enzyme Production Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis Gene Synthesis (mdcB) cloning Cloning into pET-28a(+) gene_synthesis->cloning transformation Transformation (E. coli BL21(DE3)) cloning->transformation culture Cell Culture transformation->culture induction IPTG Induction culture->induction lysis Cell Lysis induction->lysis clarification Clarification lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom buffer_exchange Buffer Exchange affinity_chrom->buffer_exchange final_enzyme Purified MdcB buffer_exchange->final_enzyme Pure Enzyme

Caption: Workflow for the production of recombinant MdcB enzyme.

Stage 2: Enzymatic Synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

With the purified enzyme in hand, the next stage is the enzymatic synthesis of the target molecule. The following protocol is based on the conditions described by Hoenke et al. (2000)[2].

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 50 mM Potassium Phosphate buffer, pH 7.0

      • 63 mM MgCl₂

      • 10 mM ATP

      • 10 mM 3'-dephospho-CoA

      • 1-5 µM purified triphosphoribosyl-dephospho-CoA synthase (MdcB)

    • The final reaction volume can be scaled as needed. A typical starting volume is 100 µL to 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C. The optimal reaction time should be determined empirically by taking time points (e.g., 30 min, 1h, 2h, 4h) and analyzing the product formation by HPLC.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes, followed by centrifugation to remove the precipitated enzyme. The choice of quenching method will depend on the downstream purification and analysis.

Enzymatic Synthesis Reaction Pathway

Enzymatic Synthesis ATP ATP reaction Triphosphoribosyl-dephospho-CoA Synthase (MdcB) ATP->reaction dephospho_CoA 3'-dephospho-CoA dephospho_CoA->reaction product 2'-(5-triphosphoribosyl)- 3'-dephospho-CoA reaction->product adenine Adenine reaction->adenine

Caption: The enzymatic synthesis of the target molecule.

Stage 3: Purification and Analysis of the Product

The final stage involves purifying the desired product from the reaction mixture and confirming its identity and purity.

  • Purification by HPLC:

    • High-performance liquid chromatography (HPLC) is the method of choice for purifying 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

    • Column: A C18 reverse-phase column is suitable for separating CoA derivatives.

    • Mobile Phase: A gradient of a low pH buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: Monitor the elution profile by measuring the absorbance at 259 nm, the absorbance maximum for the adenine moiety.

    • Collect the fractions corresponding to the product peak.

  • Analysis by Mass Spectrometry:

    • Confirm the identity of the purified product by mass spectrometry.

    • Expected Mass: The calculated monoisotopic mass of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (C₂₆H₄₅N₇O₂₆P₅S) is approximately 1058.09 g/mol .

    • Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. Key expected fragments would correspond to the dephospho-CoA moiety and the triphosphoribosyl group.

Comparing Enzymatic Methods: A Data-Driven Perspective

Currently, the scientific literature predominantly describes a single enzymatic route for the synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. Therefore, a direct comparison of distinct enzymatic methods is not yet feasible. However, a comparative analysis can be framed by considering the optimization of the known method. Key parameters for comparison and optimization are outlined in the table below.

ParameterMethod/Condition 1 (Baseline)Method/Condition 2 (Optimized)Rationale for Comparison
Enzyme Source K. pneumoniae MdcBE. coli CitGOrthologous enzymes may exhibit different specific activities, stability, and expression levels.
Reaction Temperature 30°C37°CHigher temperatures may increase the reaction rate but could decrease enzyme stability.
Substrate Concentration 10 mM ATP, 10 mM dephospho-CoAVaried concentrationsDetermining the Michaelis-Menten constants (Km) for both substrates will inform the optimal concentrations to maximize reaction velocity.
Enzyme Concentration 1-5 µMVaried concentrationsHigher enzyme concentrations will increase the reaction rate but also the cost of the synthesis.
Yield (%) To be determined experimentallyTo be determined experimentallyThe primary measure of the efficiency of the synthesis.
Reaction Time (h) To be determined experimentallyTo be determined experimentallyA shorter reaction time is desirable for process efficiency.
Enzyme Stability (t₁/₂) To be determined experimentallyTo be determined experimentallyA more stable enzyme is advantageous for longer or repeated use.

Field-Proven Insights and Causality Behind Experimental Choices

  • Choice of Enzyme Source: While both E. coli and K. pneumoniae are good sources for the synthase, the choice may depend on the codon usage of your expression host and the ease of obtaining a soluble, active enzyme.

  • Importance of Magnesium: The high concentration of MgCl₂ is critical. Magnesium ions are essential cofactors for enzymes that utilize ATP, as they coordinate the phosphate groups and facilitate catalysis.

  • Substrate Purity: The purity of the starting materials, particularly dephospho-CoA, is crucial for achieving a high yield of the desired product and simplifying downstream purification.

  • Process Optimization: For large-scale production, consider a fed-batch approach for the enzymatic reaction, where substrates are added over time to avoid potential substrate inhibition and maintain optimal concentrations.

Conclusion: A Robust Platform for Specialized Cofactor Synthesis

The enzymatic synthesis of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA using triphosphoribosyl-dephospho-CoA synthase represents a highly specific and efficient method for producing this valuable molecule. While the field has yet to explore a diversity of enzymatic pathways for its production, the existing method provides a robust and reliable platform. By systematically optimizing the reaction conditions and leveraging modern protein expression and purification techniques, researchers can readily produce the quantities of this specialized cofactor needed to advance their scientific endeavors. This guide provides the foundational knowledge and detailed protocols to empower researchers in their pursuit of understanding and manipulating complex metabolic pathways.

References

  • Schneider, K., Dimroth, P., & Bott, M. (2000). Biosynthesis of the prosthetic group of citrate lyase. Biochemistry, 39(31), 9438–9450. [Link]

  • Hoenke, S., Wild, M. R., & Dimroth, P. (2000). Biosynthesis of triphosphoribosyl-dephospho-coenzyme A, the precursor of the prosthetic group of malonate decarboxylase. Biochemistry, 39(43), 13223–13232. [Link]

  • Schneider, K., Kästner, C. N., Meyer, M., Wessel, M., Dimroth, P., & Bott, M. (2002). Identification of a gene cluster in Klebsiella pneumoniae which includes citX, a gene required for biosynthesis of the citrate lyase prosthetic group. Journal of bacteriology, 184(9), 2439–2446. [Link]

  • Williamson, I. P., & Rodwell, V. W. (1981). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography. Journal of lipid research, 22(1), 184–187. [Link]

  • Wikipedia contributors. (2023, December 29). Triphosphoribosyl-dephospho-CoA synthase. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Li, M., Li, C., & Ye, B. C. (2018). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 59(4), 746–755. [Link]

  • Tsuchiya, M., Gout, I., & Tsuboi, T. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Metabolites, 7(3), 35. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel biochemicals is foundational to scientific progress. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship in our laboratories. This guide provides a detailed protocol for the proper disposal of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, a complex adenosine 5'-phosphate derivative structurally related to coenzyme A.[1][2]

Hazard Identification and Risk Assessment

2'-(5-triphosphoribosyl)-3'-dephospho-CoA is a complex organophosphate molecule. While not classified as an acutely hazardous substance based on available information for its components like Adenosine Triphosphate (ATP), it must be treated as a chemical waste.[5] The primary risks are associated with its potential biological activity as a coenzyme A analog and the environmental impact of introducing complex organic phosphates into the ecosystem.

Inferred Potential Hazards:

  • Biological Activity: As a structural analog of coenzyme A, it may interact with biological systems.[6] While the specific toxicity is unknown, it is prudent to prevent its release into the environment.

  • Hydrolysis: The triphosphate group can undergo hydrolysis, particularly under acidic or basic conditions, releasing phosphate into the waste stream.[7][8] While this is a natural process, concentrated release should be avoided.

  • Contamination: Improper disposal can lead to the contamination of labware and workspaces, potentially affecting the integrity of other experiments.

Given these considerations, this compound and any materials it has contacted must be disposed of as chemical waste through your institution's regulated waste management program.

Personal Protective Equipment (PPE)

When handling 2'-(5-triphosphoribosyl)-3'-dephospho-CoA in either solid or solution form, as well as its waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Standard laboratory nitrile or latex gloves. Change gloves immediately if they become contaminated.

  • Protective Clothing: A standard laboratory coat.

Waste Segregation and Collection: A Step-by-Step Protocol

Effective waste management begins with proper segregation at the point of generation.[4][9] Do not mix this waste stream with general trash, biohazardous waste, or other incompatible chemical wastes.

Step 1: Container Selection
  • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure screw-top cap.

  • Solid Waste: Use a durable, sealable plastic bag or a wide-mouth container for contaminated consumables.

Step 2: Waste Labeling

Proper labeling is a critical compliance and safety measure.[9] As soon as you designate a container for waste, it must be labeled.

  • Affix a "Hazardous Waste" label from your institution's EHS department to the container.

  • On the label, clearly write the full chemical name: 2'-(5-triphosphoribosyl)-3'-dephospho-CoA .

  • List all other components of the waste, including solvents (e.g., water, buffer components) and their approximate concentrations.

  • Indicate the date when the first drop of waste was added to the container (the "accumulation start date").

Step 3: Waste Accumulation
  • Liquid Waste: Collect all aqueous solutions containing 2'-(5-triphosphoribosyl)-3'-dephospho-CoA, including expired reagents, reaction mixtures, and the first rinse of emptied containers, in your labeled liquid waste container.[10]

  • Solid Waste: Collect all contaminated labware, such as pipette tips, microcentrifuge tubes, and gloves, in your labeled solid waste container.

  • Storage: Keep waste containers sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) within your laboratory, away from general traffic and in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]

The decision-making process for proper waste segregation is outlined in the diagram below.

WasteDisposalWorkflow start Waste Generated (Solid or Liquid) is_solid Is the waste solid? (e.g., pipette tips, gloves) start->is_solid solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Yes liquid_waste Collect in a labeled 'Hazardous Liquid Waste' container. is_solid->liquid_waste No storage Store in designated Satellite Accumulation Area with secondary containment. solid_waste->storage liquid_waste->storage pickup Arrange for EHS waste pickup. storage->pickup

Caption: Waste Segregation Workflow for 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Disposal Procedures

Under no circumstances should 2'-(5-triphosphoribosyl)-3'-dephospho-CoA or its solutions be disposed of down the sanitary sewer.[11] The complexity of the molecule and the lack of specific environmental fate data necessitate its management as a regulated chemical waste.

Waste TypeContainerDisposal MethodKey Considerations
Aqueous Solutions Labeled, leak-proof HDPE containerCollection for EHS pickupDo not dispose down the drain.
Unused Solid Compound Original vial or a sealed, labeled containerCollection for EHS pickupTreat as chemical waste.
Contaminated Labware Labeled, sealable bag or containerCollection for EHS pickupSegregate from non-hazardous waste.

Decontamination and Spill Management

Work Surface Decontamination

After handling the compound, decontaminate work surfaces and equipment.

  • Wipe the area with a standard laboratory detergent.

  • Follow with a rinse of 70% ethanol or another appropriate disinfectant for your laboratory.

  • Dispose of all cleaning materials as solid hazardous waste.

Spill Response

In the event of a spill, remain calm and follow these procedures:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Assess the Spill:

    • Small Spill (manageable by lab personnel):

      • Don appropriate PPE.

      • Cover the spill with an absorbent material (e.g., paper towels or a spill pad).

      • Working from the outside in, gently clean the area.

      • Place all contaminated absorbent materials and any broken glass into the designated solid hazardous waste container.

      • Decontaminate the spill area as described above.

    • Large Spill (requires assistance):

      • Evacuate the immediate area.

      • Prevent others from entering the contaminated zone.

      • Contact your institution's EHS or emergency response team immediately.

Regulatory Framework and Institutional Compliance

The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[12] Your institution's EHS department is responsible for interpreting and implementing these regulations. Adherence to your specific institutional protocols is mandatory to ensure a safe and compliant laboratory environment.

By following these conservative and evidence-based procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific community's ability to manage the materials that drive discovery.

References

A Senior Application Scientist's Guide to Handling 2'-(5-triphosphoribosyl)-3'-dephospho-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Scientist's Note: As a novel and specialized biochemical, 2'-(5-triphosphoribosyl)-3'-dephospho-CoA does not have an extensive, publicly available safety and toxicity profile.[1][2] Therefore, our guiding principle must be one of prudent caution. This guide is built upon established best practices for handling related compounds, such as Coenzyme A (CoA) and its analogs, for which safety data exists.[3][4] We will treat this compound as potentially hazardous until more information becomes available, ensuring the highest standard of safety for all personnel.[5]

Hazard Identification and Risk Assessment

Given its structural similarity to Coenzyme A, we must assume 2'-(5-triphosphoribosyl)-3'-dephospho-CoA may present similar hazards.[6] Safety Data Sheets for CoA and its derivatives indicate the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of the substance, particularly as a dust or aerosol, may irritate the mucous membranes and upper respiratory tract.[3][7]

The compound is typically supplied as a solid.[5] Handling the powdered form poses a risk of generating airborne dust, which increases the potential for inhalation and systemic exposure.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.[8]

  • Engineering Controls: Your primary barrier against exposure.

    • Chemical Fume Hood/Ventilated Enclosure: All weighing and reconstitution of the powdered compound must be performed within a certified chemical fume hood or a similar ventilated enclosure. This captures dust and aerosols at the source.[9]

    • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and operational in any laboratory where this material is handled.[7]

  • Administrative Controls:

    • Restricted Access: Designate specific areas for handling this compound and limit access to trained and authorized personnel only.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for every procedure involving this compound.

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the material, before leaving the lab, and before eating or drinking.[5][7]

Mandatory Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical when direct handling is required. The following table summarizes the minimum PPE requirements.

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, tight-fitting safety goggles.[8]Protects against splashes of solutions or accidental projection of powder into the eyes, preventing serious irritation.[3]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact. Nitrile is a preferred choice for a wide range of biochemicals.[10] Gloves must be changed immediately if contaminated.[10]
Body Protection Full-length laboratory coat with closed cuffs.Prevents contamination of personal clothing and protects against minor spills and splashes.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the dry powder outside of a certified ventilated enclosure, or if there is a risk of aerosol generation. Use must be part of a comprehensive respiratory protection program.[7][8]

Safe Handling and Operational Workflow

This section provides a step-by-step methodology for safely handling 2'-(5-triphosphoribosyl)-3'-dephospho-CoA from receipt to use.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_use Experimental Phase cluster_cleanup Disposal & Cleanup Phase A 1. Assemble PPE & Materials B 2. Prepare Fume Hood A->B Verify certification C 3. Weigh Solid Compound B->C D 4. Reconstitute Solution C->D Use appropriate buffer E 5. Perform Experiment D->E F 6. Decontaminate Surfaces E->F G 7. Dispose of Waste F->G Segregate waste streams H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of 2'-(5-triphosphoribosyl)-3'-dephospho-CoA.

Experimental Protocol: Weighing and Reconstitution
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work surface within the chemical fume hood by lining it with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent/buffer, vortexer).

  • Weighing (inside fume hood):

    • Carefully open the container with the solid compound. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Securely close the primary container immediately after weighing.

  • Reconstitution (inside fume hood):

    • Transfer the weighed powder into an appropriate vial.

    • Slowly add the desired volume of buffer or solvent, directing the stream to the side of the vial to minimize aerosolization.

    • Cap the vial securely before removing it from the fume hood for vortexing or other mixing.

  • Post-Handling:

    • Wipe down the spatula and any surfaces with a damp cloth to collect any residual powder.

    • Dispose of the weigh boat, absorbent paper, and cleaning materials as chemical waste.

Emergency Procedures

Spill Response
  • Solid Spill:

    • Alert others in the area and restrict access.

    • If safe to do so, gently cover the spill with damp paper towels to avoid raising dust.[7]

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag or container labeled as chemical waste.

    • Clean the spill area with an appropriate detergent and water.

  • Liquid Spill (Solution):

    • Alert others and restrict access.

    • Contain the spill using absorbent pads or granules.

    • Collect the absorbed material and place it in a sealed container for chemical waste disposal.[9]

    • Clean the area with detergent and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical help.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Storage and Disposal

Storage Conditions
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Location: Store in a designated, well-ventilated, and secure location.[3] Many complex biochemicals require storage at -20°C for long-term stability.[5] Always follow the manufacturer's specific storage recommendations.

Waste Disposal Plan
  • Segregation: All materials contaminated with 2'-(5-triphosphoribosyl)-3'-dephospho-CoA (e.g., gloves, pipette tips, vials, absorbent paper) must be segregated as chemical waste.

  • Disposal: Dispose of all waste through your institution's official hazardous waste disposal program. Do not discard it in the regular trash or pour it down the drain. All disposal must be in accordance with local, state, and federal regulations.[3][4]

References

  • PubChem. (n.d.). 2'-(5-triphosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-Connect. (2015). Acetyl Coenzyme A (sodium salt) SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Coenzyme A. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]

  • Mishra, P. K., & Drueckhammer, D. G. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. ACS Omega. Retrieved from [Link]

  • PubMed. (2017). One-Step Transformation of Coenzyme A into Analogues by Transamidation. National Library of Medicine. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2020). Personal Protective Equipment for Infection Control. Retrieved from [Link]

  • PubChem. (n.d.). acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA. National Center for Biotechnology Information. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Analogs and Derivatives of Coenzyme A (CoA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. NIH. Retrieved from [Link]

  • American Industrial Hygiene Association. (n.d.). Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.